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  • Product: tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • CAS: 198835-03-9

Core Science & Biosynthesis

Foundational

The Strategic Chiral Synthon: A Technical Guide to tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Introduction: A Scaffold of Therapeutic Potential In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high specificity and efficacy is paramount. Chiral bicyclic scaffolds have eme...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Therapeutic Potential

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high specificity and efficacy is paramount. Chiral bicyclic scaffolds have emerged as privileged structures capable of orienting pharmacophoric elements in a rigid, three-dimensional space, thereby enhancing interactions with biological targets. Among these, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate stands out as a versatile and strategically important building block.[1] Its constrained bicyclic system, coupled with the stereochemically defined hydroxyl group and the synthetically tractable Boc-protected amine, makes it an invaluable intermediate in the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its properties, synthesis, and applications, tailored for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is fundamental to its effective application.

Core Physicochemical Data
PropertyValueSource
CAS Number 1932042-59-5[2]
Molecular Formula C₁₁H₁₉NO₃[3]
Molecular Weight 213.27 g/mol [3]
Appearance White to off-white solid
Predicted pKa 14.70 ± 0.20[3]
Spectroscopic Characterization

The structural integrity and purity of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate are confirmed through various spectroscopic techniques. Representative data is compiled below. While specific peak positions may vary slightly depending on the solvent and instrument, the following provides a characteristic fingerprint of the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.0-4.2m1HCH-OH
~3.4-3.6m2HCH₂-N
~2.5-2.7m1HBridgehead CH
~2.2-2.4m1HBridgehead CH
~1.7-2.0m4HBicyclic CH₂
1.45s9HC(CH₃)₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (ppm)Assignment
~155C=O (Boc)
~80C(CH₃)₃
~70CH-OH
~55-60Bridgehead CH
~45-50CH₂-N
~30-40Bicyclic CH₂
28.5C(CH₃)₃

Mass Spectrometry (MS):

  • LC-MS (M+H)⁺: Expected: 214.14; Observed: Consistent with the expected value.[4]

Stereoselective Synthesis: A Methodical Approach

The synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a multi-step process that requires careful control of stereochemistry. The following protocol is based on a method described in the patent literature, which highlights a practical route for its preparation.[4]

Synthetic Workflow Diagram

G cluster_0 Step 1: Reduction and Protection cluster_1 Step 2: Hydroboration-Oxidation A (1S, 4R)-2-azabicyclo[2.2.1]heptan-5-en-3-one B tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate A->B 1. LiAlH₄, THF 2. Boc₂O C tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate B->C 1. BH₃-THF 2. H₂O₂, NaOH

Caption: Synthetic pathway to the target compound.

Experimental Protocol

Step 1: Synthesis of tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

  • Rationale: This initial step involves the reduction of the lactam functionality in the starting material, followed by the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for amide reduction. The subsequent in-situ protection with di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for introducing the Boc protecting group, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.

  • Procedure:

    • To a solution of (1S, 4R)-2-azabicyclo[2.2.1]heptan-5-en-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (LiAlH₄) (1.3 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate.

    • To the combined filtrate, add di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) and stir the mixture at room temperature for 16 hours.

    • Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.

Step 2: Synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Rationale: This step introduces the hydroxyl group via a hydroboration-oxidation reaction. The use of borane (BH₃) results in the anti-Markovnikov addition of a hydroxyl group across the double bond. The stereochemistry of the starting material directs the borane to attack from the less hindered exo face of the bicyclic system, leading to the desired (5R)-hydroxyl configuration after oxidation with hydrogen peroxide and sodium hydroxide.

  • Procedure:

    • Dissolve tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • Add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.0 M in THF, 1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Cool the reaction to 0 °C and slowly add water, followed by 3M aqueous sodium hydroxide and 30% aqueous hydrogen peroxide.

    • Stir the mixture at room temperature for 2 hours.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Application in Drug Discovery: A Case Study of P2Y14R Antagonists

The purinergic receptor P2Y14 (P2Y14R) is a G protein-coupled receptor implicated in various inflammatory and immunological disorders. Consequently, the development of potent and selective P2Y14R antagonists is a significant area of research. The rigid scaffold of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is ideally suited for the synthesis of such antagonists, allowing for the precise positioning of key pharmacophoric groups.

Exemplary Synthetic Application

The hydroxyl group of the title compound serves as a key handle for derivatization. For instance, it can be used in a Mitsunobu reaction or converted to a leaving group for nucleophilic substitution to attach the core of a P2Y14R antagonist. The Boc-protected amine can be deprotected under acidic conditions and subsequently acylated or alkylated to complete the synthesis of the final drug candidate.

Illustrative Drug Candidate Structure

Caption: Conceptual linkage of the azabicyclo[2.2.1]heptane scaffold to a core drug structure.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[5]

To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[5] Therefore, it should be handled with the care afforded to a novel chemical substance.

Conclusion

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral building block of significant value in contemporary drug discovery. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the synthesis of complex and potent therapeutic agents. The synthetic route, while requiring careful execution, is accessible and scalable. As the demand for novel, three-dimensional chemical entities continues to grow, the importance of synthons like this will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

  • Vertex AI Search. tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.
  • BIP.
  • Chemisky. MSDS of 5-Hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester. [Link]

  • PubChem. (1S,4S)-tert-butyl 2,5-diazabicyclo(2.2.1)heptane-2-carboxylate. [Link]

  • Google Patents.
  • NIH. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. [Link]

  • ScienceDirect. An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. [Link]

  • HDH Epitope. tert-butyl (1R, 4R, 5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, min 97%, 100 mg. [Link]

  • ResearchGate. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]

  • ResearchGate. A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. [Link]

  • PubChem. tert-butyl (1R,4R)-5-oxo-2-azabicyclo(2.2.1)heptane-2-carboxylate. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]

  • Google P
  • Semantic Scholar. 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. [Link]

Sources

Exploratory

A Technical Guide to tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Chiral Scaffold for Advanced Drug Discovery

Chemical Abstract Service (CAS) Number: 1932042-59-5 Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart both three-dimensional complexity and precise stereoch...

Author: BenchChem Technical Support Team. Date: January 2026

Chemical Abstract Service (CAS) Number: 1932042-59-5

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart both three-dimensional complexity and precise stereochemical control is paramount. The rigid 2-azabicyclo[2.2.1]heptane framework has emerged as a privileged structure, offering a conformationally constrained piperidine surrogate that can favorably orient substituents for optimal target engagement. This guide provides an in-depth technical overview of a key derivative, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a versatile chiral building block in the synthesis of complex therapeutic agents.

With its defined stereochemistry and orthogonal protecting groups, this compound serves as a critical intermediate for introducing structural diversity in drug candidates. Its application is particularly notable in the development of modulators for challenging biological targets where precise spatial arrangement is a prerequisite for activity. This guide will delve into the synthesis, characterization, and strategic application of this valuable synthetic intermediate, with a focus on its role in the generation of novel Farnesoid X Receptor (FXR) agonists for the potential treatment of non-alcoholic steatohepatitis (NASH).

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The properties of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate are summarized in the table below. The Boc (tert-butoxycarbonyl) protecting group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, a common strategy in late-stage synthetic elaborations. The hydroxyl group offers a convenient handle for further functionalization, such as etherification, to introduce pharmacophoric elements.

PropertyValue
CAS Number 1932042-59-5
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Appearance White to off-white solid
Stereochemistry (1S, 4S, 5R)
Protecting Group tert-butoxycarbonyl (Boc)
Functional Groups Secondary amine (as carbamate), Secondary alcohol

Stereoselective Synthesis: A Strategic Approach

The synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate with its specific stereochemistry is a multi-step process that requires careful control of stereocenters. A representative synthetic route is detailed in US Patent US11352358B2, which highlights a practical and scalable approach.[1]

The causality behind this synthetic strategy lies in establishing the desired stereochemistry early and carrying it through the synthesis. The use of a chiral starting material or an asymmetric reaction is fundamental to obtaining the enantiomerically pure product. The subsequent hydroboration-oxidation is a key step that proceeds with a predictable stereochemical outcome, installing the hydroxyl group in the desired 'endo' position.

Experimental Protocol: Synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate[1]

Step 1: Preparation of tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]heptan-5-en-2-carboxylate

This initial step involves the preparation of the unsaturated bicyclic precursor. While the patent references its preparation, a common method for constructing the 2-azabicyclo[2.2.1]heptene core is through a stereoselective aza-Diels-Alder reaction.

Step 2: Hydroboration-Oxidation to tert-butyl (1S, 4S, 5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • To a solution of tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]heptan-5-en-2-carboxylate (1.5 g, 7.68 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄, 0.24 g, 6.3 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) in THF. The in-situ generation of borane (BH₃) will commence.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours to ensure complete hydroboration.

  • Carefully quench the reaction at 0 °C by the dropwise addition of water.

  • Add a solution of sodium hydroxide (NaOH) followed by the slow addition of hydrogen peroxide (H₂O₂) to effect the oxidation of the borane intermediate to the corresponding alcohol.

  • After the oxidation is complete (as monitored by thin-layer chromatography), extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate as a solid.

This protocol is designed to be self-validating through in-process controls such as TLC to monitor reaction completion and purification by column chromatography to ensure the isolation of the high-purity desired product. Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) is then used to confirm the structure and stereochemistry of the final compound.

G cluster_0 Synthetic Workflow Start tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]heptan-5-en-2-carboxylate Step1 1. NaBH₄, BF₃·OEt₂ in THF (Hydroboration) 2. H₂O₂, NaOH (Oxidation) Start->Step1 Reagents Purification Silica Gel Chromatography Step1->Purification Crude Product Product tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Purification->Product Purified Product

Caption: Synthetic workflow for the preparation of the title compound.

Application in Drug Discovery: A Case Study in FXR Agonism

The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2][3] As such, it has emerged as a promising therapeutic target for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by fat accumulation, inflammation, and fibrosis.[4] The development of potent and selective FXR agonists is an area of intense research.

The title compound, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, serves as a key intermediate in the synthesis of a novel FXR agonist, 2-((1S, 4S, 5R)-5-((5-cyclopropyl-3-(2,6-dichlorophenyl) isoxazol-4-yl)methoxy)-2-azabicyclo[2.2.1]heptan-2-yl)benzo[d]thiazole-6-carboxylic acid, as described in US Patent US11352358B2.[1]

The rigid bicyclic core of the intermediate is crucial for orienting the appended pharmacophoric groups in a precise three-dimensional arrangement to effectively bind to and activate the FXR. The (1S,4S,5R)-stereochemistry is critical for achieving the desired biological activity, as even minor changes in the spatial orientation of substituents can lead to a significant loss of potency. This underscores the importance of stereocontrolled synthesis in modern drug discovery.

Experimental Protocol: Synthesis of an FXR Agonist[1]
  • Etherification: The hydroxyl group of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is deprotonated with a strong base (e.g., sodium hydride) and reacted with a suitable electrophile, such as (5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol, to form the corresponding ether.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent) to liberate the secondary amine.

  • Amine Coupling: The resulting amine is then coupled with a carboxylic acid or an activated derivative (e.g., an acid chloride or an active ester) of 2-chlorobenzo[d]thiazole-6-carboxylic acid to form the final amide bond, yielding the target FXR agonist.

G cluster_1 Biological Signaling Pathway FXR_Agonist FXR Agonist (Derived from title compound) FXR Farnesoid X Receptor (FXR) FXR_Agonist->FXR FXRE FXR Response Element (on DNA) FXR->FXRE binds as heterodimer with RXR RXR Retinoid X Receptor (RXR) RXR->FXRE Target_Genes Target Gene Transcription (e.g., SHP, FGF19) FXRE->Target_Genes activates Metabolic_Effects Regulation of Bile Acid, Lipid, and Glucose Metabolism Target_Genes->Metabolic_Effects Therapeutic_Outcome Amelioration of NASH (Reduced Steatosis, Inflammation, Fibrosis) Metabolic_Effects->Therapeutic_Outcome

Caption: Role of the derived FXR agonist in the FXR signaling pathway.

Conclusion

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a testament to the power of stereochemically defined building blocks in advancing drug discovery. Its rigid bicyclic structure, coupled with its specific stereochemistry and orthogonal functional groups, provides a robust platform for the synthesis of complex and potent therapeutic agents. As demonstrated by its application in the development of novel FXR agonists, this intermediate enables the precise spatial positioning of pharmacophoric elements, a critical factor in achieving high target affinity and selectivity. The continued exploration and utilization of such chiral scaffolds will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

  • Farnesoid X Receptor (FXR) Agonists and Protein Kinase Regulation in NAFLD and NASH: Mechanisms and Therapeutic Potential. MDPI. Available at: [Link]

  • Recent insights into farnesoid X receptor in non-alcoholic fatty liver disease. PMC. Available at: [Link]

  • FXR and NASH: an avenue for tissue-specific regulation. Ovid. Available at: [Link]

  • US Patent US11352358B2 - FXR agonist. Google Patents.

Sources

Foundational

synthesis of "tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate"

An In-depth Technical Guide to the Synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Abstract The rigid, chiral 2-azabicyclo[2.2.1]heptane scaffold is a privileged motif in modern medi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Abstract

The rigid, chiral 2-azabicyclo[2.2.1]heptane scaffold is a privileged motif in modern medicinal chemistry, serving as a key building block for a variety of therapeutic agents. Its conformational constraint and stereochemical complexity allow for precise spatial orientation of functional groups, enhancing binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of the stereoselective synthesis of a particularly valuable derivative, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. This compound is a critical intermediate in the development of novel therapeutics, including Farnesoid X receptor (FXR) agonists.[1][2] We will explore the core synthetic strategy, rooted in the aza-Diels-Alder reaction, detail the mechanistic underpinnings of stereochemical control, and provide validated experimental protocols for its preparation.

Introduction: Significance of the 2-Azabicyclo[2.2.1]heptane Core

The 2-azabicyclo[2.2.1]heptane framework, also known as 2-azanorbornane, is a versatile chiral platform for the synthesis of complex molecules. Its rigid structure is synthetically accessible through stereoselective aza-Diels-Alder reactions, which can establish up to four contiguous stereocenters in a single step.[3] This structural and stereochemical richness has made it an attractive scaffold for developing ligands for various biological targets, including nicotinic acetylcholine receptors and glutamate receptors.[4]

The title compound, with its specific (1S,4S,5R) stereochemistry, combines the rigidity of the bicyclic core with a strategically placed hydroxyl group and a synthetically versatile Boc-protected amine. This combination makes it an ideal precursor for further elaboration into more complex drug candidates, where the hydroxyl group can serve as a handle for introducing pharmacophoric elements.[1][5]

Retrosynthetic Analysis

A logical retrosynthetic strategy for the target molecule hinges on two key transformations: the stereoselective installation of the C5-hydroxyl group and the formation of the bicyclic core. The analysis reveals a convergent synthesis starting from simple, commercially available precursors.

  • C-O Disconnection: The target alcohol can be disconnected to its parent alkene, tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate. This transformation in the forward sense requires a stereoselective hydroxylation method.

  • Aza-Diels-Alder Disconnection: The bicyclic alkene is the archetypal product of a [4+2] cycloaddition. This leads back to cyclopentadiene (the diene) and a suitable N-Boc protected imine (the dienophile).

G cluster_SM M1 Target Molecule tert-butyl (1S,4S,5R)-5-hydroxy-2- azabicyclo[2.2.1]heptane-2-carboxylate M2 Key Alkene Intermediate tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate M1->M2  Stereoselective  Hydroxylation M3 Starting Materials M2->M3  Aza-Diels-Alder  [4+2] Cycloaddition SM1 Cyclopentadiene SM2 N-Boc Imine Dienophile

Caption: Retrosynthetic analysis of the target compound.

Core Synthetic Strategy and Mechanistic Insights

The most efficient and widely adopted forward synthesis relies on a two-step sequence that mirrors the retrosynthetic analysis: a stereoselective aza-Diels-Alder reaction followed by a diastereoselective hydroboration-oxidation.

Step 1: Aza-Diels-Alder Reaction to form the Bicyclic Alkene

The foundation of this synthesis is the [4+2] cycloaddition between cyclopentadiene and an N-Boc-protected imine derivative. To achieve the required (1S,4R) stereochemistry of the resulting cycloadduct, a chiral auxiliary or a chiral catalyst is typically employed.[6][7] However, a practical approach detailed in the patent literature involves the reduction of a chiral lactam, which itself is derived from a stereoselective cycloaddition, to generate the required bicyclic amine precursor in situ.[1][8]

This is then protected to yield the key intermediate, tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate. The stereoselectivity of the initial cycloaddition is crucial, as it sets the absolute configuration of the bridgehead carbons (C1 and C4).

Step 2: Stereoselective Hydroxylation of the Alkene

With the alkene intermediate in hand, the next critical step is the introduction of the hydroxyl group at the C5 position with the correct syn stereochemistry relative to the bridge. A hydroboration-oxidation reaction is ideally suited for this transformation.

  • Mechanism of Stereocontrol: The borane reagent (e.g., BH₃•THF) adds to the double bond from the less sterically hindered exo face of the bicyclic system. This directed attack ensures the boron atom adds to the C6 position and the hydride to the C5 position, resulting in a syn-addition. The subsequent oxidation step, typically using hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-oxygen bond with perfect retention of configuration. This sequence reliably produces the desired (1S,4S,5R) stereoisomer.[1]

G start Precursors: (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one step1 1. LiAlH4, THF 2. Boc2O start->step1 intermediate Intermediate: tert-butyl (1S,4R)-2-azabicyclo[2.2.1]- hept-5-en-2-carboxylate step1->intermediate step2 1. NaBH4, BF3•OEt2, THF 2. H2O2, NaOH intermediate->step2 product Final Product: tert-butyl (1S,4S,5R)-5-hydroxy-2- azabicyclo[2.2.1]heptane-2-carboxylate step2->product

Caption: Forward synthesis workflow diagram.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures found in the scientific and patent literature.[1][8] Researchers should conduct their own risk assessments before proceeding.

Protocol 1: Synthesis of tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate
  • Reaction Setup: To a solution of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (1.3 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Reduction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Boc Protection: Dissolve the crude amine residue in THF. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) and stir the mixture at room temperature for 16 hours.

  • Purification: Concentrate the reaction solution and purify the residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to yield the title compound.

Protocol 2: Synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Reaction Setup: Dissolve tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere.

  • Hydroboration: Add borane-tetrahydrofuran complex (BH₃•THF, 1M solution in THF, ~1.0 equivalent) dropwise, maintaining the temperature at 0 °C. Allow the mixture to stir at this temperature for 1 hour and then warm to room temperature for an additional 2-3 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Carefully add water, followed by 3M aqueous sodium hydroxide (NaOH), and then 30% aqueous hydrogen peroxide (H₂O₂) dropwise.

  • Workup: Stir the mixture at room temperature for 2 hours. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the final title compound as a solid.

Product Characterization Data

The identity and purity of the final product are confirmed by standard analytical techniques.

PropertyValueSource
Chemical Formula C₁₁H₁₉NO₃[9]
Molecular Weight 213.27 g/mol [9]
CAS Number 1932042-59-5[10]
Appearance White to off-white solidTypical
Stereochemistry (1S, 4S, 5R)[1][11]

Expected analytical data would include ¹H NMR, ¹³C NMR, and Mass Spectrometry, which should be compared against reference spectra or literature values.

Conclusion

The synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a well-established process that leverages powerful reactions in stereoselective synthesis. The strategic combination of an aza-Diels-Alder reaction to construct the core framework and a diastereoselective hydroboration-oxidation to install the key hydroxyl group provides an efficient and reliable route to this valuable building block. The protocols and mechanistic discussions provided herein serve as a technical guide for researchers in drug discovery and development, enabling access to a critical chiral intermediate for the synthesis of next-generation therapeutics.

References

Exploratory

chiral synthesis of 2-azabicyclo[2.2.1]heptane derivatives

An In-depth Technical Guide to the Chiral Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives Introduction: The Strategic Value of a Rigid Scaffold The 2-azabicyclo[2.2.1]heptane, also known as 2-azanorbornane, represent...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chiral Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives

Introduction: The Strategic Value of a Rigid Scaffold

The 2-azabicyclo[2.2.1]heptane, also known as 2-azanorbornane, represents a class of conformationally constrained bicyclic scaffolds of significant interest to medicinal chemistry and asymmetric catalysis.[1][2] Its rigid structure, which acts as a bioisostere for substituted aryl fragments, allows for the precise spatial orientation of functional groups, a critical feature in the design of highly specific enzyme inhibitors and receptor ligands.[3] Furthermore, the inherent chirality and rigidity of the scaffold make its derivatives valuable as chiral ligands and auxiliaries in asymmetric synthesis.[4][5]

However, the construction of this scaffold is non-trivial. The molecule contains up to four stereogenic centers, demanding synthetic strategies that offer exceptional control over both diastereoselectivity and enantioselectivity. This guide provides a detailed overview of the core, field-proven methodologies for the enantioselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives, focusing on the causality behind experimental choices and providing actionable protocols for the research scientist.

Pillar 1: The Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene and an imine, stands as the most classical and widely-used method for accessing the 2-azabicyclo[2.2.1]heptane core.[1][6] The stereochemical outcome is dictated by the facial selectivity of the diene's approach to the imine dienophile, which can be effectively controlled through the use of chiral auxiliaries.

Causality of Stereocontrol: The Role of the Chiral Auxiliary

The primary strategy involves attaching a chiral auxiliary to the imine, which sterically hinders one face of the C=N double bond, thereby directing the incoming cyclopentadiene to the opposite face. (R)- or (S)-1-phenylethylamine is a common and effective chiral amine used for this purpose.[5][6]

The reaction is typically catalyzed by a Lewis acid, such as Boron Trifluoride Etherate (BF₃·Et₂O), in conjunction with a Brønsted acid like Trifluoroacetic Acid (TFA).[5][6] The Lewis acid coordinates to the imine nitrogen, lowering the LUMO energy of the dienophile and accelerating the reaction. This acceleration allows the reaction to be performed at low temperatures (e.g., -78 °C to -60 °C), which kinetically favors the formation of the exo diastereomer over the thermodynamically more stable endo product.[4][6] The exo selectivity is a hallmark of this catalyzed pathway.

aza_diels_alder cluster_reactants Reactants cluster_catalysis Catalysis cluster_product Product Imine Chiral Imine (e.g., from Glyoxylate Ester and (R)-Phenylethylamine) Catalyst Lewis Acid (BF₃·Et₂O) Brønsted Acid (TFA) -78 °C Imine->Catalyst Activation Diene Cyclopentadiene Product exo-2-Azabicyclo[2.2.1]hept-5-ene (High Diastereoselectivity) Diene->Product [4+2] Cycloaddition Catalyst->Product [4+2] Cycloaddition

Caption: Asymmetric Aza-Diels-Alder Workflow.

Data Summary: Influence of Chiral Auxiliaries

The choice of chiral auxiliaries on both the imine nitrogen and the ester group can significantly influence diastereoselectivity.

Imine AuxiliaryEster AuxiliaryDiastereomeric Ratio (exo:endo)YieldReference
(R)-PhenylethylamineEthyl~98:232% (overall)[5]
(S)-Phenylethylamine(-)-8-Phenylmenthyl>99:1 (single adduct)70%
(R)-Phenylethylamine(-)-8-Phenylmenthyl>99:1 (single adduct)75%
Field-Proven Experimental Protocol: Synthesis of (1R,3S,4S)-3a[5]
  • Imine Formation (In Situ): To a cooled (0°C) and stirred mixture of ethyl glyoxylate (25.6 g, 0.25 mol), molecular sieves (4 Å, 50 g), and CH₂Cl₂ (600 mL), add (R)-phenylethylamine (30.5 g, 0.25 mol) slowly over 30 minutes. Stir the mixture for 1 hour at 0°C.

  • Cycloaddition: Cool the mixture to -60°C. Add Trifluoroacetic Acid (19.3 mL, 0.25 mol) and BF₃·Et₂O (31 mL, 0.25 mol). Follow with the addition of freshly distilled cyclopentadiene (20 g, 0.25 mol).

  • Reaction Monitoring & Quench: Stir the reaction mixture at -60°C for 4 hours. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product 3b can be carried forward.

  • Hydrogenation & Deprotection: Hydrogenate the crude product in the presence of 5% Pd/C in absolute ethanol at 15 bar H₂ pressure for 4 days. This step reduces the double bond and removes the phenylethyl auxiliary via hydrogenolysis.

  • Isolation: After filtration through Celite, evaporate the solvent. The resulting amino acid ester hydrochloride can be purified by recrystallization from EtOH–Et₂O to yield the enantiomerically pure product.

Pillar 2: Catalytic Asymmetric Desymmetrization of meso-Epoxides

A more modern and highly efficient strategy involves the enantioselective ring-opening of a prochiral meso-epoxide. This desymmetrization approach can generate the 2-azabicyclo[2.2.1]heptane core in a single step with excellent enantiocontrol, often catalyzed by a chiral Brønsted acid.[7][8]

Causality of Stereocontrol: Chiral Phosphoric Acid Catalysis

Chiral Phosphoric Acids (CPAs) are powerful catalysts for this transformation.[7][8] The CPA acts as a bifunctional catalyst:

  • Epoxide Activation: The acidic proton of the CPA protonates the epoxide oxygen, activating it for nucleophilic attack.

  • Chiral Environment: The bulky, chiral backbone of the CPA (typically a BINOL-derived structure) creates a well-defined chiral pocket.

  • Nucleophile Organization: The basic phosphoryl oxygen of the CPA hydrogen-bonds with the incoming nitrogen nucleophile (an N-protected amine), positioning it for a stereoselective intramolecular attack on one of the two enantiotopic carbons of the activated epoxide. This concerted organization within the chiral pocket is the key to the high enantioselectivity.

cpa_cycle CPA Chiral Phosphoric Acid (CPA-H) Activated_Complex [CPA-H···Substrate] Transition State CPA->Activated_Complex Substrate meso-Epoxy Amine Substrate->Activated_Complex H-Bonding & Protonation Product_Complex [CPA-H···Product] Activated_Complex->Product_Complex Intramolecular Ring-Opening Product_Complex->CPA Catalyst Regeneration Product Chiral 2-Azabicyclo[2.2.1]heptane (High ee) Product_Complex->Product

Caption: Catalytic Cycle for CPA-Mediated Desymmetrization.

A similar strategy utilizing an aminotriphenolate Al(III) complex has also been developed, where the metal acts as a Lewis acid and the phenolate arms of the ligand facilitate a proton relay, enabling the cyclization.[3][9]

Data Summary: CPA-Catalyzed Ring-Opening[8][9]
Substrate N-Protecting GroupCatalyst LoadingYieldEnantiomeric Excess (ee)
Tosyl (Ts)5 mol%95%96%
4-Nitrobenzenesulfonyl (Ns)5 mol%98%97%
(2-Nitrophenyl)sulfonyl5 mol%96%95%
Boc5 mol%85%92%
Representative Experimental Protocol: CPA-Catalyzed Cyclization[9]
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).

  • Reagent Addition: Add the meso-epoxy sulfonamide substrate (0.2 mmol) followed by the solvent (e.g., toluene, 2.0 mL).

  • Reaction Conditions: Stir the mixture at the specified temperature (e.g., 40 °C) for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched 2-azabicyclo[2.2.1]heptane product.

Pillar 3: Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign route to chiral 2-azabicyclo[2.2.1]heptane precursors. The most prominent example is the kinetic resolution of racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the (±)-Vince lactam.

Causality of Stereocontrol: Enantioselective Lactamases

Kinetic resolution relies on an enzyme that can distinguish between the two enantiomers of a racemic substrate. Specific γ-lactamases exhibit exceptionally high enantioselectivity.[10] For example, a (−)-γ-lactamase from Bradyrhizobium japonicum will selectively catalyze the hydrolysis of the (−)-enantiomer of the Vince lactam to its corresponding γ-amino acid.[10] This leaves the unreacted (+)-enantiomer of the lactam behind in very high enantiomeric excess. The two compounds, the amino acid product and the unreacted lactam, can then be easily separated.

The efficiency of this process allows for the isolation of both enantiomers of the precursor from a single racemic batch, making it a highly atom-economical approach.

enzymatic_resolution cluster_products Resolved Products Racemate Racemic (±)-Lactam Enzyme (-)-γ-Lactamase (Biocatalyst) H₂O Racemate->Enzyme Separation Separation (e.g., Extraction) Enzyme->Separation ~50% Conversion Lactam (+)-Lactam (>99% ee) Separation->Lactam Acid (-)-Amino Acid Separation->Acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Data Summary: Enzymatic Resolution of (±)-Vince Lactam[11]
Enzyme SourceSubstrateProductConversionee (Substrate)ee (Product)
B. japonicum USDA 6 (recombinant (-)-γ-lactamase)(±)-Vince Lactam(+)-Vince Lactam~50%>99%N/A
General Protocol Outline: Enzymatic Resolution[11][12]
  • Buffer Preparation: Prepare a suitable aqueous buffer solution (e.g., phosphate buffer, pH 7.0-8.0) and bring it to the optimal temperature for the enzyme (e.g., 30-60 °C).

  • Reaction Mixture: Suspend the racemic lactam substrate in the buffer. Add the enzyme (either as whole cells, a lysate, or a purified solution).

  • Incubation: Stir the mixture gently at a constant temperature. Monitor the reaction progress by chiral HPLC or GC to track the conversion and the enantiomeric excess of both the substrate and product.

  • Reaction Termination: Once the reaction reaches approximately 50% conversion, terminate it by adjusting the pH or by adding a water-miscible organic solvent to precipitate the enzyme.

  • Separation & Workup: Separate the unreacted lactam from the amino acid product. This is typically achieved by extraction. For example, acidify the mixture to protonate the amino acid (making it water-soluble) and extract the neutral lactam with an organic solvent (e.g., ethyl acetate). Then, basify the aqueous layer and extract the amino acid if desired.

  • Purification: The recovered enantiopure lactam can be purified by crystallization or chromatography.

Conclusion and Future Outlook

The synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives is a well-established field with a robust toolkit of methodologies. The aza-Diels-Alder reaction remains a foundational, substrate-controlled approach, while catalytic asymmetric desymmetrization represents a more modern, highly efficient, and elegant strategy that minimizes synthetic steps. For specific precursors, enzymatic resolution provides an unparalleled level of selectivity and offers a green chemistry alternative.

The choice of strategy depends on the specific target molecule, desired scale, and available starting materials. For drug development professionals, the catalytic routes are particularly attractive for their efficiency and potential for library synthesis. As the demand for enantiopure, conformationally rigid scaffolds continues to grow, future research will likely focus on the development of novel catalytic systems with even broader substrate scopes, lower catalyst loadings, and enhanced operational simplicity.

References

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry. [Link]

  • Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters. [Link]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters. [Link]

  • Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters. [Link]

  • 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Chemical Communications. [Link]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. PubMed. [Link]

  • Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalyzed Aza-Diels–Alder Reaction between Cyclopentadiene and Imino-Acetates with Two Chiral Auxiliaries. Tetrahedron. [Link]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. ResearchGate. [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]

  • Chiral 2-azabicycloalkanes bearing 1,2,3-triazole, thiourea, and ebselen moieties - Synthesis and biological activity. PubMed. [Link]

  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE. [Link]

  • Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. ACS Publications. [Link]

  • 2-Azanorbornane — A Versatile Chiral aza-Diels—Alder Cycloadduct: Preparation, Applications in Stereoselective Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. Semantic Scholar. [Link]

  • Asymmetric Hydrogenations of Imines, Vinyl Fluorides, Enol Phosphinates and Other Alkenes Using N,P-Ligated Iridium Complexes. DiVA portal. [Link]

  • Resolution process.
  • Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives: Bronsted acid catalized aza-Diels-Alder reaction between cyclopentadiene and imino-acetates with two chiral auxiliaries. FCUP. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]

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  • 2-azabicyclo [2.2.1] hept-5-ene-3-ketone.
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Sources

Foundational

enantioselective synthesis of "tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate"

An In-Depth Technical Guide to the Enantioselective Synthesis of tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Introduction: The Significance of a Chiral Scaffold The molecule tert-butyl (1S,4S...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Introduction: The Significance of a Chiral Scaffold

The molecule tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a conformationally constrained, chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid bicyclic proline-like structure provides a unique three-dimensional scaffold that can be used to design potent and selective inhibitors for various biological targets, including enzymes like arginase.[3] The precise spatial arrangement of its three stereocenters—(1S,4S,5R)—is critical for molecular recognition and biological activity, making enantioselective synthesis not just a preference but a necessity.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core strategies for the enantioselective synthesis of this valuable intermediate. We will delve into the mechanistic underpinnings of key reactions, explain the rationale behind experimental choices, and provide actionable protocols grounded in authoritative literature.

Strategic Overview: Pathways to Enantiopurity

The synthesis of this target molecule presents a significant stereochemical challenge: the controlled formation of three specific chiral centers on a compact bicyclic frame. Two principal strategies have emerged as the most robust and scientifically sound approaches:

  • Biocatalytic Kinetic Resolution: This strategy leverages the exquisite stereoselectivity of enzymes to resolve a racemic intermediate. It is an environmentally friendly and highly efficient method, often employed in industrial-scale synthesis.[4][5]

  • Asymmetric [4+2] Cycloaddition (Aza-Diels-Alder Reaction): This approach constructs the chiral bicyclic core in a single step using a chiral catalyst to direct the stereochemical outcome. This method is elegant and offers high levels of stereoinduction from the outset.[6][7]

We will explore both strategies in detail, focusing on the causality behind each synthetic decision.

Strategy 1: The Biocatalytic Resolution Pathway

This pathway is arguably the most established route, centered around the enzymatic resolution of the versatile precursor (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam.[5] The core logic is to create a racemic mixture of a key intermediate and then use a biocatalyst to selectively transform one enantiomer, allowing for the straightforward separation of the desired, untouched enantiomer.

Workflow for Biocatalytic Resolution

G cluster_0 Upstream Synthesis cluster_1 Core Enantioselective Step cluster_2 Downstream Functionalization A Racemic Vince Lactam Synthesis (Diels-Alder) B Enzymatic Kinetic Resolution (e.g., γ-lactamase) A->B C (+)-Vince Lactam (Desired Enantiomer) B->C Unreacted D Hydrolyzed (-)-Lactam (Byproduct) B->D Hydrolyzed E Reduction of Lactam (e.g., LiAlH4) C->E F Stereoselective Hydroxylation (Hydroboration-Oxidation) E->F G N-Boc Protection (Boc Anhydride) F->G H Final Product (1S,4S,5R)-Isomer G->H G cluster_0 Reactant Preparation cluster_1 Core Enantioselective Step cluster_2 Post-Cycloaddition Modification A Diene (e.g., Danishefsky's Diene) D Asymmetric [4+2] Cycloaddition A->D B Imino-Dienophile (e.g., N-Acyl Imines) B->D C Chiral Lewis Acid Catalyst (e.g., Zr-BINOL, Cu-BOX) C->D Catalyzes E Hydrolysis & Functionalization D->E F Stereoselective Reduction (if required) E->F G Final Product (1S,4S,5R)-Isomer F->G

Caption: Workflow for an asymmetric Aza-Diels-Alder synthesis.

Expertise in Action: Causality and Protocol

The efficacy of this strategy is entirely dependent on the ability of the chiral catalyst to create a highly ordered transition state.

  • Causality of Catalyst Selection: Chiral Lewis acids are essential for inducing asymmetry. [8][9]Catalysts derived from metals like zirconium, copper, or titanium complexed with chiral ligands such as BINOL (1,1'-bi-2-naphthol) or BOX (bis(oxazoline)) are commonly used. [6]The Lewis acid activates the imine dienophile by coordinating to its nitrogen or carbonyl oxygen, lowering its LUMO energy and accelerating the reaction. [9]Simultaneously, the chiral ligand creates a sterically defined pocket around the dienophile, forcing the incoming diene to approach from a specific face, thereby dictating the absolute stereochemistry of the newly formed chiral centers. For example, chiral zirconium-BINOL complexes have proven to be excellent catalysts for the reaction of aldimines with Danishefsky's diene, achieving high yields and enantioselectivities with low catalyst loadings (1-5 mol%). [6]

  • Self-Validating Protocol: Catalytic Asymmetric Aza-Diels-Alder

    • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), prepare the chiral catalyst. For a zirconium catalyst, this may involve reacting Zr(Ot-Bu)₄ with a BINOL-derived ligand in a suitable solvent like toluene. [6] 2. Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -40°C to 0°C). Add the imino-dienophile, followed by the slow addition of the diene (e.g., Danishefsky's diene).

    • Monitoring: Follow the consumption of the starting materials via thin-layer chromatography (TLC) or LC-MS.

    • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Warm to room temperature, and perform an aqueous workup. Extract the product with an organic solvent, dry, and concentrate in vacuo.

    • Purification & Analysis: Purify the crude cycloadduct by flash column chromatography. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC or NMR analysis of a derivatized sample.

    • Conversion to Target: The initial cycloadduct may require further steps, such as hydrolysis of an enol ether and reduction of a ketone, to arrive at the final hydroxylated bicyclic amine structure, followed by Boc protection.

Quantitative Data Summary
Catalyst SystemDienophileDieneYielddreeReference
Chiral Zr-BINOLAldimineDanishefsky's DieneHighHighHigh (up to 99%)[6]
Chiral Cu-BOXN-Enoyl OxazolidinoneCyclopentadieneGood>95:5>98%[7]
Chiral Oxazaborolidineα,β-enalVarious DienesHighN/A>95%[10]

Conclusion

The enantioselective synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a testament to the power of modern synthetic chemistry. Both the biocatalytic resolution and asymmetric cycloaddition strategies offer viable and robust pathways to this valuable chiral building block. The choice between them often depends on factors such as scale, cost, and available expertise. The biocatalytic route is highly optimized for industrial production due to its efficiency and environmental benefits, while the asymmetric catalysis approach offers elegance and high stereoinduction in a single key step, making it a powerful tool in academic and discovery settings. A thorough understanding of the mechanistic principles and experimental nuances detailed in this guide is essential for any scientist aiming to synthesize this and related chiral molecules.

References

  • Title: Chiral Catalyst Optimization Using Both Solid-Phase and Liquid-Phase Methods in Asymmetric Aza Diels−Alder Reactions Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Asymmetric Diels-Alder reactions catalyzed by a triflic acid activated chiral oxazaborolidine Source: Journal of the American Chemical Society - PubMed URL: [Link]

  • Title: Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system Source: University of St Andrews Research Portal URL: [Link]

  • Title: Asymmetric synthesis of bicyclic intermediates of natural product chemistry Source: ResearchGate URL: [Link]

  • Title: Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems Source: SciELO URL: [Link]

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  • Title: Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis Source: Baza Wiedzy Politechniki Wrocławskiej (BIP) URL: [Link]

  • Title: Hydroxyproline-Derived Pseudoenantiomeric [2.2.1] Bicyclic Phosphines: Asymmetric Synthesis of (+)- and (−)-Pyrrolines Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol Source: Journal of Medicinal Chemistry - PubMed URL: [Link]

  • Title: Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6 Source: Bioorganic & Medicinal Chemistry Letters - PubMed URL: [Link]

  • Title: Chiral Lewis acid catalysts in diels-Alder cycloadditions Source: SciSpace URL: [Link]

  • Title: Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors Source: ACS Medicinal Chemistry Letters - NIH URL: [Link]

  • Title: Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides Source: Scilit URL: [Link]

  • Title: Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives Source: ResearchGate URL: [Link]

  • Title: Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal Source: Chirality - PubMed URL: [Link]

  • Title: Asymmetric Synthesis of Pyrrolines Using Bicyclic Phosphine Catalysts Source: Thieme Connect URL: [Link]

  • Title: Resolution process Source: Google Patents URL

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Exploratory

"tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate" characterization

An In-Depth Technical Guide to the Characterization of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Abstract: This technical guide provides a comprehensive framework for the definitive charact...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Abstract: This technical guide provides a comprehensive framework for the definitive characterization of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No: 1932042-59-5). As a chiral building block and key drug intermediate, rigorous confirmation of its structure, purity, and stereochemical integrity is paramount for its application in pharmaceutical research and development.[1][2] This document outlines a multi-technique analytical workflow, integrating spectroscopic and chromatographic methods. We delve into the principles and practical execution of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), providing not just protocols but the scientific rationale behind the methodological choices. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for quality control and assurance.

Introduction and Compound Overview

tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a synthetically valuable molecule featuring a rigid bicyclic scaffold. This structural motif is of significant interest in medicinal chemistry for its ability to constrain molecular conformation, often leading to enhanced binding affinity and selectivity for biological targets. The presence of three defined stereocenters—(1S, 4S, 5R)—and a hydroxyl group for further functionalization makes it a versatile intermediate.[1]

The absolute necessity for stringent characterization arises from these features. The identity, chemical purity, and, most critically, the enantiomeric and diastereomeric purity must be unequivocally established to ensure the quality and efficacy of downstream active pharmaceutical ingredients (APIs).

Chemical Identity
PropertyValueSource
CAS Number 1932042-59-5[3][4]
Molecular Formula C₁₁H₁₉NO₃[5][6]
Molecular Weight 213.27 g/mol [5][6]
Canonical SMILES CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2O[5]
IUPAC Name tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate[7]

cluster_molecule tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Caption: 2D structure of the title compound.

Integrated Characterization Workflow

A multi-faceted analytical approach is essential for full characterization. No single technique can provide all the necessary information. The workflow presented below ensures that structural elucidation, purity assessment, and stereochemical confirmation are addressed logically and comprehensively.

G start Synthesized Material elucidation Structural Elucidation start->elucidation Primary Analysis purity Purity & Stereointegrity start->purity Quality Control nmr 1D & 2D NMR elucidation->nmr ms HRMS (ESI-TOF) elucidation->ms ir FTIR elucidation->ir hplc Reversed-Phase HPLC (Chemical Purity) purity->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) purity->chiral_hplc mp_alpha Melting Point & [α]D (Physical Properties) purity->mp_alpha final Fully Characterized Compound nmr->final ms->final ir->final hplc->final chiral_hplc->final mp_alpha->final

Caption: Integrated workflow for compound characterization.

Spectroscopic Characterization

Spectroscopy forms the cornerstone of structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. A combination of ¹H, ¹³C, and 2D NMR experiments provides unambiguous evidence of atom connectivity and stereochemistry.

Expertise & Causality: The rigid bicyclic structure results in a well-defined and predictable set of proton and carbon signals. The diastereotopic nature of methylene protons and the specific coupling constants (J-values) between bridgehead and bridge protons are key indicators of the endo/exo stereochemistry of the hydroxyl group.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

  • ~4.2-4.5 ppm: A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (C5-H). Its coupling pattern is critical for confirming the exo or endo orientation.

  • ~3.3-3.8 ppm: A series of multiplets for the protons on the carbons adjacent to the nitrogen atom (C1-H, C3-H, C4-H).

  • ~1.8-2.5 ppm: Complex multiplets arising from the remaining aliphatic protons of the bicyclic core (C6-H₂, C7-H₂).

  • 1.45 ppm: A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.

Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃):

  • ~155 ppm: Carbonyl carbon of the Boc group.

  • ~80 ppm: Quaternary carbon of the tert-butyl group.

  • ~70 ppm: Carbon bearing the hydroxyl group (C5).

  • ~50-60 ppm: Bridgehead carbons and carbons adjacent to the nitrogen (C1, C4).

  • ~30-40 ppm: Methylene bridge carbons (C6, C7).

  • ~28.5 ppm: Methyl carbons of the tert-butyl group.

  • Mass Measurement: Accurately weigh 5-10 mg of the compound.

  • Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Analysis: Cap the tube and insert it into the NMR spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D-COSY and HSQC spectra to confirm assignments.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial.

Trustworthiness: ESI-MS is a soft ionization technique, minimizing fragmentation and typically yielding a strong signal for the protonated molecular ion [M+H]⁺. HRMS provides a mass measurement with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition, a self-validating check against the expected formula C₁₁H₁₉NO₃.

Expected Data (ESI-Positive Mode):

  • Calculated [M+H]⁺ for C₁₁H₂₀NO₃⁺: 214.1438

  • Calculated [M+Na]⁺ for C₁₁H₁₉NNaO₃⁺: 236.1257

  • Common Fragment: A fragment corresponding to the loss of the tert-butyl group or the entire Boc group may be observed.

  • Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution 100-fold with the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject 1-5 µL of the working solution into an LC-MS system equipped with an ESI source.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected Absorption Bands:

Frequency Range (cm⁻¹) Vibration Functional Group
3500 - 3200 O-H stretch (broad) Hydroxyl (-OH)
2980 - 2850 C-H stretch Aliphatic (CH, CH₂, CH₃)
~1680 C=O stretch Carbamate (-O-C=O)

| 1400 - 1000 | C-N and C-O stretch | Amine and Ether linkages |

Chromatographic Analysis

Chromatography is indispensable for assessing both chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: A two-pronged HPLC strategy is required. First, a standard reversed-phase (e.g., C18) method is used to determine the chemical purity by separating the target compound from any synthetic precursors, by-products, or degradation products. Second, and most importantly for this chiral molecule, a chiral stationary phase (CSP) is used to separate the desired (1S,4S,5R) diastereomer from all other possible stereoisomers. The selection of a suitable chiral column is critical; polysaccharide-based columns like Chiralcel® are often effective for this class of compounds.[8]

This protocol is adapted from methodologies used for similar azabicyclo[2.2.1]heptane derivatives.[8]

  • System: HPLC with UV detector.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v). Rationale: The non-polar hexane and polar alcohol modifier allow for differential interaction with the chiral stationary phase, enabling separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. Rationale: The carbamate group provides sufficient UV absorbance at low wavelengths.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • Analysis: Inject 10 µL and record the chromatogram. The purity is determined by the area percentage of the main peak relative to all other peaks. A run time of under 15 minutes is typically sufficient.[8]

Summary of Key Characterization Parameters

TechniqueParameterExpected ResultPurpose
¹H NMR Chemical Shifts, Multiplicity, J-couplingConforms to predicted structureStructural Confirmation
¹³C NMR Number of Signals, Chemical Shifts11 distinct carbon signalsStructural Confirmation
HRMS m/z of [M+H]⁺214.1438 ± 5 ppmElemental Composition
FTIR Absorption Bands (cm⁻¹)~3400 (O-H), ~1680 (C=O)Functional Group ID
Chiral HPLC Purity by Area %>98% (single peak)Enantiomeric/Diastereomeric Purity
Physical Melting Point, Optical RotationTo be determined experimentallyIdentity and Quality Control

Conclusion

The robust characterization of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is not merely an academic exercise but a critical requirement for its use in regulated drug development environments. The integrated workflow detailed in this guide, combining NMR, MS, IR, and both chiral and achiral HPLC, provides a self-validating system for confirming identity, purity, and stereochemical integrity. By understanding the scientific principles behind each technique, researchers can confidently assess the quality of this valuable synthetic intermediate, ensuring the reliability and reproducibility of their scientific outcomes.

References

  • BLD Pharm. tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.
  • MedKoo. tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.
  • Reddy, G. J. et al. HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 2011. [Link]

  • ChemicalBook. tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.
  • Guidechem. tert-butyl 5-hydroxy-2-azabicyclo[2.2.
  • PubChem. tert-butyl (1R,4R)-5-oxo-2-azabicyclo(2.2.1)heptane-2-carboxylate. [Link]

  • TCI America. tert-butyl (1R, 4R, 5S)-5-hydroxy-2-azabicyclo[2.2.
  • AChemBlock. tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.

Sources

Foundational

An In-depth Technical Guide to the NMR Spectra of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key chiral building block in medicinal chemistry, possesses a rigid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key chiral building block in medicinal chemistry, possesses a rigid bicyclic structure that presents a unique and informative case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis.[1] Its constrained conformation allows for a detailed investigation of through-bond and through-space correlations, providing valuable insights for structural elucidation and stereochemical confirmation. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this molecule, a detailed experimental protocol for data acquisition, and an exploration of the underlying principles governing its spectral characteristics. The CAS number for this compound is 1932042-59-5.[2]

Predicted ¹H and ¹³C NMR Spectral Analysis

The structural rigidity of the 2-azabicyclo[2.2.1]heptane core, combined with the presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the hydroxyl substituent, dictates a well-defined and predictable NMR spectrum. The following is a detailed prediction of the chemical shifts and coupling constants, based on established principles and data from analogous structures.

Molecular Structure and Numbering

For clarity in the spectral assignment, the following numbering scheme will be used for the bicyclic system:

Figure 1: Molecular structure and numbering of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H1~4.2br s-Bridgehead proton adjacent to nitrogen, deshielded by the Boc group.
H3exo~3.6dJ ≈ 10Diastereotopic proton on the carbon adjacent to nitrogen, experiencing steric compression.
H3endo~3.2dJ ≈ 10Diastereotopic proton on the carbon adjacent to nitrogen.
H4~2.5br s-Bridgehead proton.
H5~4.0tJ ≈ 5Proton on the carbon bearing the hydroxyl group, deshielded by the oxygen.
H6exo~1.9dddJ ≈ 12, 5, 2Diastereotopic methylene proton.
H6endo~1.6dJ ≈ 12Diastereotopic methylene proton.
H7a (syn)~1.8dJ ≈ 10Methylene bridge proton syn to the C5-C6 bond.
H7b (anti)~1.5dJ ≈ 10Methylene bridge proton anti to the C5-C6 bond.
-OHVariablebr s-Chemical shift is dependent on concentration and temperature.
-C(CH₃)₃~1.45s-Nine equivalent protons of the tert-butyl group.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1~60Bridgehead carbon adjacent to nitrogen.
C3~55Carbon adjacent to nitrogen.
C4~45Bridgehead carbon.
C5~75Carbon bearing the hydroxyl group.
C6~35Methylene carbon.
C7~40Methylene bridge carbon.
C=O (Boc)~155Carbonyl carbon of the Boc group.
-C (CH₃)₃ (Boc)~80Quaternary carbon of the Boc group.
-C(CH₃ )₃ (Boc)~28Methyl carbons of the Boc group.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of the title compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-15 mg of the compound prep2 Dissolve in ~0.7 mL of CDCl₃ prep1->prep2 prep3 Filter into a 5 mm NMR tube prep2->prep3 acq1 Lock and shim the instrument prep3->acq1 acq2 Acquire ¹H spectrum (16 scans) acq1->acq2 acq3 Acquire ¹³C spectrum (1024 scans) acq2->acq3 acq4 Perform 2D experiments (COSY, HSQC) as needed acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Calibrate chemical shifts (TMS at 0 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Figure 2: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate".

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (a 500 MHz instrument is recommended for optimal resolution).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • ¹H NMR Acquisition:

      • Use a standard single-pulse experiment.

      • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

      • Set the spectral width to cover the range of -1 to 10 ppm.

    • ¹³C NMR Acquisition:

      • Use a proton-decoupled pulse sequence.

      • Acquire a sufficient number of scans (typically 1024 or more) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

      • Set the spectral width to cover the range of 0 to 200 ppm.

    • 2D NMR Experiments (Optional but Recommended):

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons and confirming the overall structure.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Carefully phase the resulting spectra to obtain pure absorption lineshapes.

    • Apply a baseline correction to ensure accurate integration.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Pick all peaks and label them with their chemical shifts.

    • Analyze the coupling patterns in the ¹H spectrum to determine J-values.

    • Use the 2D NMR data to confirm the assignments made from the 1D spectra.

Discussion of Key Spectral Features

  • The Boc Group: The tert-butoxycarbonyl (Boc) group introduces characteristic signals in both the ¹H and ¹³C spectra. In the ¹H spectrum, a sharp singlet integrating to nine protons is expected around 1.45 ppm. In the ¹³C spectrum, the carbonyl carbon will appear downfield around 155 ppm, the quaternary carbon at approximately 80 ppm, and the three equivalent methyl carbons at about 28 ppm. The presence of the Boc group also influences the chemical shifts of adjacent protons, particularly the bridgehead proton H1.

  • Rigid Bicyclic System: The constrained nature of the 2-azabicyclo[2.2.1]heptane skeleton leads to distinct and often well-resolved signals for diastereotopic protons. The rigid geometry also gives rise to characteristic through-space interactions, which can be probed by NOESY (Nuclear Overhauser Effect Spectroscopy) experiments if further stereochemical confirmation is required. The coupling constants are highly dependent on the dihedral angles between adjacent protons, providing a wealth of structural information.

  • Hydroxyl Group: The proton of the hydroxyl group will appear as a broad singlet with a chemical shift that is highly dependent on the sample concentration, temperature, and solvent purity. It can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum; the -OH signal will exchange with deuterium and disappear. The carbon bearing the hydroxyl group (C5) is significantly deshielded and will appear at a downfield chemical shift in the ¹³C spectrum.

Conclusion

The NMR spectra of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate are rich in structural information. A thorough analysis of the ¹H and ¹³C spectra, aided by 2D correlation experiments, allows for the unambiguous assignment of all proton and carbon signals. This detailed spectroscopic characterization is essential for confirming the identity, purity, and stereochemistry of this important synthetic intermediate, thereby ensuring its quality for use in research and drug development.

References

  • Scifinder. tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.
  • Google Patents.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • UCLA Chemistry and Biochemistry. Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. [Link]

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Exploratory

A Comprehensive Technical Guide to tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Key Chiral Building Block in Antiviral Drug Synthesis

Abstract This technical guide provides an in-depth exploration of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a pivotal chiral intermediate in contemporary pharmaceutical synthesis. With a f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a pivotal chiral intermediate in contemporary pharmaceutical synthesis. With a focus on its critical role in the development of antiviral therapeutics, this document elucidates the compound's synthesis, characterization, and application. Detailed, field-proven experimental protocols are provided for its preparation and its subsequent conversion into high-value pharmaceutical targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and antiviral research.

Introduction: The Strategic Importance of a Chiral Scaffold

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral bicyclic scaffolds, such as the 2-azabicyclo[2.2.1]heptane core, offer a rigid and stereochemically defined framework that is instrumental in the design of potent and selective therapeutic agents. tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (Figure 1) has emerged as a particularly valuable building block due to its unique stereochemistry and versatile functionality.

The strategic importance of this molecule lies in its application as a key intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs). Most notably, it serves as a crucial precursor to carbocyclic nucleoside analogues, a class of compounds renowned for their antiviral activity. A prime example of its application is in the synthesis of GS-441524, the parent nucleoside of the broad-spectrum antiviral drug Remdesivir, which has been at the forefront of treating emerging viral diseases.[1] The precise spatial arrangement of the hydroxyl group and the bicyclic framework allows for the stereocontrolled introduction of the nucleobase, a critical step in ensuring the biological activity of the final drug substance.

This guide will provide a detailed examination of the synthetic pathways to this key intermediate, its thorough characterization, and a practical protocol for its utilization in the synthesis of antiviral agents.

Synthesis of the Chiral Intermediate

The synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a multi-step process that requires careful control of stereochemistry. A common and efficient strategy involves the use of a readily available chiral precursor, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the (+)-Vince lactam.[2] The synthesis can be logically divided into the preparation of the chiral lactam and its subsequent elaboration to the target molecule.

Preparation of the Chiral Precursor: (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one

The racemic Vince lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, is a well-established starting material in the synthesis of carbocyclic nucleosides. It can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.[3] For the purpose of this guide, we will focus on the enzymatic resolution of the racemic lactam to obtain the desired (1S,4R)-enantiomer.

Experimental Protocol: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol is based on the principle of enantioselective hydrolysis catalyzed by a γ-lactamase.

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 part by weight) in a 50 mM phosphate buffer (pH 7.5) to a final concentration of 10 g/L.

  • Enzyme Addition: To the stirred suspension, add a lyophilized cell-free extract containing a suitable (-)-γ-lactamase (e.g., from Microbacterium hydrocarbonoxydans) to a concentration of approximately 0.2 g/L.[4]

  • Reaction Monitoring: Maintain the reaction mixture at 30°C with constant stirring. Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% of the starting material is consumed.

  • Work-up: Upon reaching the desired conversion, terminate the reaction by adding an equal volume of ethyl acetate. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with equal volumes of ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude (+)-Vince lactam. Purify the crude product by silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes) to afford the enantiomerically pure (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one.[4]

Synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

The following two-step protocol, adapted from patent literature, describes the conversion of the chiral Vince lactam into the target compound.[5]

Step 1: Synthesis of tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate

  • Reduction of the Lactam: Dissolve (1S,4R)-2-azabicyclo[2.2.1]heptan-5-en-3-one (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add lithium aluminum hydride (LiAlH₄) (1.3 equivalents) portion-wise. Allow the reaction to warm to 25°C and stir for 3 hours, then heat to 60°C for 4 hours.

  • Quenching and Filtration: Cool the reaction to 0°C and cautiously quench by the sequential addition of water. Filter the resulting mixture through celite and wash the filter cake with ethyl acetate.

  • Boc Protection: Concentrate the filtrate to a smaller volume. To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) and stir at 25°C for 16 hours.

  • Purification: Concentrate the reaction mixture and purify by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 10:1) to yield tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate.[5]

Step 2: Synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Hydroboration-Oxidation: To a solution of tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate (1 equivalent) in THF at 25°C, add sodium borohydride (NaBH₄) (0.82 equivalents).

The causality behind this two-step synthesis lies in the stereocontrolled functionalization of the bicyclic system. The initial reduction of the lactam followed by Boc protection yields a stable intermediate. The subsequent hydroboration-oxidation of the alkene is a well-established method for the anti-Markovnikov addition of a hydroxyl group, which in this rigid bicyclic system, proceeds with high stereoselectivity to yield the desired (5R)-hydroxy diastereomer.

synthesis_pathway vince_lactam (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one intermediate_1 tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate vince_lactam->intermediate_1 1. LiAlH₄, THF 2. Boc₂O target_compound tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate intermediate_1->target_compound NaBH₄, THF

Figure 2: Synthetic pathway to the target compound.

Physicochemical Properties and Characterization

Accurate characterization of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is essential to confirm its identity and purity before its use in subsequent synthetic steps.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₃[6]
Molecular Weight 213.27 g/mol [6]
CAS Number 1932042-59-5[7]
Appearance White to off-white solid
Purity ≥97%[8]

Characterization Data:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the bicyclic protons, the tert-butyl group (a singlet at ~1.4 ppm), and the proton attached to the hydroxyl-bearing carbon.

  • ¹³C NMR: The carbon NMR spectrum would display 11 distinct signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the Boc group (~155 ppm) and the carbon bearing the hydroxyl group (~70-80 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ ion at m/z 214.14, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and the C=O stretch of the carbamate (~1680 cm⁻¹).

Application in the Synthesis of Antiviral Nucleoside Analogues

The primary and most significant function of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is as a chiral precursor for the synthesis of carbocyclic nucleoside analogues.[9] The hydroxyl group provides a handle for the introduction of various functionalities, most importantly for the coupling with nucleobases.

Conceptual Workflow for Nucleoside Analogue Synthesis:

The general strategy involves the activation of the hydroxyl group, followed by nucleophilic substitution with a protected nucleobase.

nucleoside_synthesis_workflow start tert-butyl (1S,4S,5R)-5-hydroxy-2- azabicyclo[2.2.1]heptane-2-carboxylate activation Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) start->activation coupling Nucleophilic Substitution with Protected Nucleobase activation->coupling deprotection Deprotection coupling->deprotection final_product Carbocyclic Nucleoside Analogue deprotection->final_product

Figure 3: General workflow for carbocyclic nucleoside analogue synthesis.

While a specific, detailed protocol for the conversion to GS-441524 from this exact intermediate is proprietary, the following represents a plausible and illustrative experimental protocol for the coupling of a similar chiral alcohol with a nucleobase, a key step in such syntheses.

Illustrative Experimental Protocol: Mitsunobu Coupling

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including the formation of C-N bonds with nucleobases.

  • Reaction Setup: To a solution of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1 equivalent) and a protected purine or pyrimidine base (1.2 equivalents) in anhydrous THF, add triphenylphosphine (PPh₃) (1.5 equivalents).

  • Reagent Addition: Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise. The causality here is the in situ formation of a phosphonium salt, which activates the hydroxyl group for nucleophilic attack by the nucleobase, proceeding with an inversion of stereochemistry.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography to isolate the coupled product.

  • Deprotection: The Boc protecting group on the nitrogen and any protecting groups on the nucleobase can then be removed under appropriate conditions (e.g., trifluoroacetic acid for the Boc group) to yield the final carbocyclic nucleoside analogue.

Conclusion

tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate stands as a testament to the power of chiral building blocks in modern medicinal chemistry. Its rigid, stereochemically defined structure provides an ideal platform for the synthesis of complex and biologically active molecules. The synthetic routes outlined in this guide, originating from the versatile Vince lactam, offer a practical and scalable approach to this valuable intermediate. Its successful application in the synthesis of antiviral agents underscores its significance in addressing global health challenges. This technical guide serves as a comprehensive resource for researchers, empowering them with the knowledge and protocols necessary to leverage this key chiral building block in their drug discovery and development endeavors.

References

  • Tanase, C. V., et al. (2014). New carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane fragment as sugar moiety; synthesis, X-ray crystallography and anticancer activity. Bioorganic & Medicinal Chemistry, 22(1), 517-526. [Link]

  • Chemvon Biotechnology (Shanghai) Co. Ltd. (n.d.). (1S 4R)-2-Azabicyclo2.2.1 hept-5-en-3-one. [Link]

  • Crimmins, M. T., & King, B. W. (1996). An Efficient Asymmetric Approach to Carbocyclic Nucleosides: Asymmetric Synthesis of 1592U89, a Potent Inhibitor of HIV Reverse Transcriptase. The Journal of Organic Chemistry, 61(14), 4622–4623. [Link]

  • Google Patents. (n.d.). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • ResearchGate. (2006). Stereocontrolled Synthesis and Biological Evaluation of Novel Carbocyclic Nucleosides Analogues of Neplanocin F and Abacavir. [Link]

  • ResearchGate. (2015). Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir. [Link]

  • ResearchGate. (2009). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). [Link]

  • Google Patents. (n.d.).
  • Google P
  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]

  • Wikipedia. (n.d.). GS-441524. [Link]

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Foundational

The Strategic Intermediate: A Technical Guide to tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel therapeutics with enhanced efficacy and specificity has led medicinal chemists to explore complex,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutics with enhanced efficacy and specificity has led medicinal chemists to explore complex, three-dimensional molecular architectures. Among these, conformationally restricted scaffolds have proven invaluable. This guide focuses on tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a chiral building block whose rigid bicyclic structure offers a unique conformational constraint. While this specific intermediate is recognized for its potential in the synthesis of various active compounds, its broader significance is exemplified by the critical role of structurally related bicyclic amino acid derivatives in the development of potent antiviral agents. This guide will delve into the synthetic strategies for the 2-azabicyclo[2.2.1]heptane core, its functionalization, and its application as a key drug intermediate, with a particular focus on the synthesis of protease inhibitors.

Introduction: The Value of Conformational Constraint in Drug Design

The three-dimensional shape of a drug molecule is paramount to its interaction with biological targets. Flexible molecules can adopt numerous conformations, some of which may bind to the target receptor, while others may interact with off-target proteins, leading to undesirable side effects. By incorporating rigid scaffolds, such as the 2-azabicyclo[2.2.1]heptane system, into a drug candidate, chemists can lock the molecule into a bioactive conformation. This pre-organization can lead to a significant increase in binding affinity and selectivity, as the entropic penalty of binding is reduced.

The subject of this guide, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, is a prime example of such a scaffold. The bicyclic system provides a rigid framework, while the hydroxyl and protected amine functionalities offer versatile handles for further chemical modification. The specific stereochemistry, (1S,4S,5R), is crucial for achieving the desired spatial arrangement of substituents for optimal target engagement.

Synthesis of the Chiral 2-Azabicyclo[2.2.1]heptane Core: A Strategic Overview

The enantioselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives is a key challenge that has been addressed through various innovative strategies. These methods often aim to establish the correct stereochemistry early in the synthetic sequence.

One of the most prominent starting materials for the synthesis of chiral 2-azabicyclo[2.2.1]heptane derivatives is the versatile intermediate known as Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[1][2] This bicyclic γ-lactam is a cornerstone in the synthesis of carbocyclic nucleosides, including the antiretroviral drug Abacavir.[2] The enzymatic resolution of racemic Vince lactam provides access to enantiopure starting materials for further elaboration.[2]

A general, conceptual pathway for the synthesis of hydroxylated 2-azabicyclo[2.2.1]heptane derivatives often involves the following key transformations:

  • Asymmetric Diels-Alder Reaction: A powerful method to construct the bicyclic core with high stereocontrol.

  • Functional Group Interconversion: Manipulation of the functionalities on the bicyclic core to introduce the desired hydroxyl and protected amine groups.

  • Resolution Techniques: Including enzymatic resolution or chiral chromatography to separate enantiomers or diastereomers.

The synthesis of the specific target molecule, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, would likely involve a multi-step sequence starting from a readily available chiral precursor or employing an asymmetric catalytic method to set the desired stereocenters.

Application in Drug Synthesis: A Case Study of the 2-Azabicyclo[2.2.1]heptane Scaffold in Protease Inhibitors

The rigid 2-azabicyclo[2.2.1]heptane core has been successfully incorporated into inhibitors of various proteases, including the hepatitis C NS3-NS4A serine protease.[3] The constrained geometry of this scaffold allows for the precise positioning of pharmacophoric elements to interact with the enzyme's active site.

A compelling and highly relevant contemporary example of the utility of a structurally analogous bicyclic system is found in the synthesis of Nirmatrelvir (PF-07321332) , the active component of the COVID-19 oral antiviral treatment, Paxlovid. While Nirmatrelvir itself does not contain the 2-azabicyclo[2.2.1]heptane core, a key building block in its synthesis is a bicyclic proline derivative, which shares the principle of conformational constraint. The synthesis of this crucial intermediate highlights the industrial-scale application of such complex chiral building blocks.

Workflow for the Synthesis of a Key Bicyclic Intermediate for Nirmatrelvir

The synthesis of Nirmatrelvir showcases a sophisticated approach to constructing a complex molecule, where a chiral bicyclic proline analog is a central component. The following diagram illustrates a conceptual workflow for the synthesis of such an intermediate and its incorporation into the final drug molecule.

G cluster_0 Synthesis of Chiral Bicyclic Proline Analog cluster_1 Synthesis of Nirmatrelvir cluster_2 Key Reagents & Conditions Start Chiral Starting Material Step1 Multi-step Synthesis & Stereochemical Control Start->Step1 Asymmetric Synthesis Intermediate Bicyclic Proline Derivative Step1->Intermediate ProtectingGroups Protecting Group Strategy (e.g., Boc) Step1->ProtectingGroups PeptideCoupling Peptide Coupling Intermediate->PeptideCoupling FunctionalGroupManipulation Functional Group Manipulation PeptideCoupling->FunctionalGroupManipulation CouplingReagents Peptide Coupling Reagents (e.g., HATU, T3P) PeptideCoupling->CouplingReagents FinalProduct Nirmatrelvir FunctionalGroupManipulation->FinalProduct caption Conceptual Workflow for Nirmatrelvir Synthesis

Caption: Conceptual Workflow for Nirmatrelvir Synthesis.

Experimental Protocol: A Representative Peptide Coupling Step

The following is a generalized, representative protocol for a peptide coupling reaction, a critical step in the synthesis of protease inhibitors like Nirmatrelvir, which joins the bicyclic amino acid intermediate with another amino acid fragment.

Materials:

  • Bicyclic proline derivative (1.0 equiv)

  • Amino acid amide hydrochloride salt (1.1 equiv)

  • Peptide coupling reagent (e.g., T3P, HATU) (1.2 equiv)

  • Organic base (e.g., DIPEA, NMM) (3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the bicyclic proline derivative and the amino acid amide hydrochloride salt in the anhydrous solvent, add the organic base at room temperature.

  • Stir the mixture for 10-15 minutes to ensure the formation of the free amine.

  • Add the peptide coupling reagent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dipeptide.

Rationale for Experimental Choices:

  • Peptide Coupling Reagents: Reagents like HATU and T3P are used to activate the carboxylic acid of the bicyclic proline derivative, facilitating the formation of the amide bond while minimizing racemization of the chiral centers.

  • Organic Base: An organic base is required to neutralize the hydrochloride salt of the amino acid amide and to facilitate the coupling reaction.

  • Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid and the coupling reagent.

Data Presentation

The following table summarizes key properties of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.

PropertyValue
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
CAS Number 1932042-59-5
Appearance White to off-white solid
Chirality (1S,4S,5R)
Primary Use Chiral building block, drug intermediate

Conclusion and Future Outlook

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate and its structural relatives represent a powerful class of intermediates for the synthesis of complex, biologically active molecules. The conformational rigidity imparted by the bicyclic core is a highly desirable feature in modern drug design, enabling the development of potent and selective therapeutics. The successful application of a similar bicyclic proline derivative in the synthesis of the COVID-19 antiviral Nirmatrelvir underscores the immense value of these chiral building blocks. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of conformationally constrained intermediates like the 2-azabicyclo[2.2.1]heptane system will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. Communications Chemistry, 5(1), 156. Available at: [Link]

  • Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 16(6), 1628–1632. Available at: [Link]

  • Vince lactam. In Wikipedia. Available at: [Link]

  • Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Molecules, 29(1), 1. Available at: [Link]

  • On the origins of SARS-CoV-2 main protease inhibitors. RSC Medicinal Chemistry, 13(1), 21–36. Available at: [Link]

  • New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 44(8), 1231–1241. Available at: [Link]

  • The synthesis of sulfonamide-containing 2-azabicyclo[2.2.1]heptane and... ResearchGate. Available at: [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070. Available at: [Link]

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Exploratory

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Technical Guide to Synthesis and Application in Drug Discovery

Introduction: The Strategic Advantage of Conformational Constraint In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer both potent and selective biological activity is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Conformational Constraint

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer both potent and selective biological activity is perpetual. Among the privileged scaffolds that have emerged, the 2-azabicyclo[2.2.1]heptane core holds a prominent position. Its rigid, bicyclic structure significantly reduces the conformational flexibility inherent in many open-chain and monocyclic analogues. This conformational constraint can pre-organize key pharmacophoric elements into a bioactive conformation, leading to enhanced binding affinity and selectivity for a specific biological target. This guide provides an in-depth exploration of the synthesis and derivatization of this versatile scaffold, alongside a discussion of its successful application in the development of novel therapeutics.

Core Synthetic Strategies: Building the Bicyclic Framework

The construction of the 2-azabicyclo[2.2.1]heptane skeleton can be achieved through several elegant synthetic routes. The choice of a particular methodology is often dictated by the desired substitution pattern, stereochemistry, and overall synthetic efficiency.

The Aza-Diels-Alder Reaction: A Cornerstone of Synthesis

The aza-Diels-Alder reaction stands as the most prevalent and versatile method for the synthesis of the 2-azabicyclo[2.2.1]heptane core.[1] This [4+2] cycloaddition typically involves the reaction of an imine (the aza-dienophile) with a diene, most commonly cyclopentadiene.

The stereochemical outcome of the aza-Diels-Alder reaction is a critical consideration, with the formation of either the endo or exo isomer being possible. In many instances, the use of Lewis acid catalysts not only accelerates the reaction but also influences the stereoselectivity, often favoring the thermodynamically more stable exo product.[2] The reaction can be rendered asymmetric through the use of chiral auxiliaries attached to the imine or through the employment of chiral Lewis acid catalysts.[3][4]

Caption: General schematic of the Lewis acid-catalyzed aza-Diels-Alder reaction.

Exemplary Protocol: Asymmetric Aza-Diels-Alder Reaction

This protocol describes the synthesis of a chiral 2-azabicyclo[2.2.1]hept-5-ene derivative using a chiral auxiliary approach.

Materials:

  • (S)-(-)-α-methylbenzylamine

  • Ethyl glyoxylate (50% in toluene)

  • Cyclopentadiene (freshly cracked)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation (in situ): In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(-)-α-methylbenzylamine (1.0 eq) in anhydrous CH₂Cl₂. Cool the solution to 0 °C and add ethyl glyoxylate (1.05 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cycloaddition: Cool the reaction mixture to -78 °C. In a separate flask, add freshly cracked cyclopentadiene (1.5 eq) to anhydrous CH₂Cl₂. To the imine solution, add TFA (1.0 eq) followed by BF₃·OEt₂ (1.0 eq) dropwise, maintaining the temperature at -78 °C. Then, add the cyclopentadiene solution dropwise to the activated imine solution.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched 2-azabicyclo[2.2.1]hept-5-ene derivative.

Alternative Synthetic Routes

While the aza-Diels-Alder reaction is a workhorse, other methodologies offer unique advantages for accessing specific substitution patterns.

  • Palladium-Catalyzed 1,2-Aminoacyloxylation: This method allows for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes from cyclopentenes.[5][6] This approach provides a pathway to derivatives with functionalities that may be challenging to introduce via traditional cycloaddition chemistry.

  • Vince Lactam Chemistry: The versatile building block, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, serves as a precursor to a wide array of carbocyclic nucleosides and other biologically active molecules.[7][8][9] The lactam functionality and the double bond offer multiple handles for chemical manipulation.[7][8]

Derivatization and Functionalization: Expanding Chemical Space

The true power of the 2-azabicyclo[2.2.1]heptane scaffold lies in its capacity for diversification. The core can be functionalized at several positions to generate a library of analogues for structure-activity relationship (SAR) studies.

Caption: Workflow for the derivatization of the 2-azabicyclo[2.2.1]heptane scaffold.

Key Functionalization Reactions:

PositionReaction TypeReagents and ConditionsResulting Functionality
Nitrogen (N-2) Reductive AminationAldehyde/Ketone, NaBH(OAc)₃N-Alkyl
Buchwald-Hartwig AminationAryl halide, Pd catalyst, ligandN-Aryl
AcylationAcyl chloride/anhydride, baseN-Acyl
C-3 Position Amide CouplingCarboxylic acid, coupling agent (e.g., HATU)Amide
EsterificationAlcohol, acid catalystEster
Double Bond (C5-C6) HydrogenationH₂, Pd/CSaturated bicyclic core
DihydroxylationOsO₄, NMODiol
Epoxidationm-CPBAEpoxide

Medicinal Chemistry Applications: From Bench to Bedside

The unique structural features of the 2-azabicyclo[2.2.1]heptane scaffold have been exploited in the design of numerous biologically active compounds across various therapeutic areas.

Case Study 1: Epibatidine and its Analogues – Potent Nicotinic Acetylcholine Receptor Modulators

Epibatidine, a natural alkaloid isolated from the skin of the Ecuadorian poison frog, is a powerful analgesic that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs).[10][11] Its discovery spurred significant interest in the 2-azabicyclo[2.2.1]heptane scaffold for the development of novel nAChR modulators.[12][13] However, the therapeutic potential of epibatidine itself is limited by its high toxicity.[11] Extensive SAR studies have been conducted to dissociate the analgesic effects from the toxic side effects, leading to the development of numerous analogues with improved selectivity for specific nAChR subtypes.[12][14]

Case Study 2: DPP-4 Inhibitors for the Treatment of Type 2 Diabetes

The 2-azabicyclo[2.2.1]heptane scaffold has also found application in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Neogliptin, a potent and selective DPP-4 inhibitor, incorporates this bicyclic moiety.[15][16][17] Molecular modeling studies have shown that the rigid scaffold of neogliptin allows for optimal interactions with key residues in the active site of the DPP-4 enzyme.[15][18][19] Further derivatization of the neogliptin scaffold has led to even more potent and selective DPP-4 inhibitors.[20][21]

Emerging Therapeutic Areas

The versatility of the 2-azabicyclo[2.2.1]heptane scaffold continues to be explored in other therapeutic areas, including:

  • Neurodegenerative Diseases: The rigid framework is being investigated for the design of ligands for targets implicated in neurodegenerative disorders.[22][23]

  • Orexin Receptor Antagonists: Substituted 2-azabicyclo[2.2.1]heptanes have been identified as selective orexin-1 receptor antagonists, with potential applications in the treatment of anxiety and substance use disorders.[24]

  • Anticancer Agents: Sulfonamide derivatives based on the 2-azabicyclo[2.2.1]heptane skeleton have shown promising antiproliferative activity against various cancer cell lines.[25]

Conclusion: A Scaffold with Enduring Potential

The 2-azabicyclo[2.2.1]heptane scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its inherent conformational rigidity, coupled with the synthetic accessibility and derivatization potential, makes it an attractive starting point for the design of novel therapeutics. As our understanding of disease biology deepens, the strategic application of this privileged scaffold is poised to continue delivering innovative drug candidates with enhanced potency, selectivity, and improved pharmacological profiles.

References

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  • Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, M. V., Shorshnev, S. V., Tuaeva, N. O., ... & Trukhan, V. M. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo [2.2. 1] heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(4), 423. [Link]

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  • Stella, L., & Abraham, H. (1990). A comparative guide to the synthetic routes of 2-(2-azabicyclo [2.2. 1] heptan-3-yl) glycine, a conformationally restricted analogue of proline. Tetrahedron: Asymmetry, 1(4), 271-280. [Link]

  • Gemini. (2024). An In-Depth Technical Guide to the 2-Azabicyclo[2.2.1]heptane Scaffold.
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  • Zhou, H., Pan, R., Xu, M., Ma, J., Lin, A., & Yao, H. (2023). Construction of oxygenated 2-azabicyclo [2.2. 1] heptanes via palladium-catalyzed 1, 2-aminoacyloxylation of cyclopentenes. Chemical Communications, 59(24), 3574-3577. [Link]

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  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo [2.2. 1] hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels–Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. Tetrahedron, 67(37), 7162-7172. [Link]

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  • Zhou, H., Pan, R., Xu, M., Ma, J., Lin, A., & Yao, H. (2023). Construction of oxygenated 2-azabicyclo [2.2. 1] heptanes via palladium-catalyzed 1, 2-aminoacyloxylation of cyclopentenes. Chemical Communications, 59(24), 3574-3577. [Link]

  • Wojaczyńska, E., Wojaczyński, J., & Bieniek, A. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Molecules, 25(21), 5221. [Link]

  • Carroll, F. I., Blough, B. E., & Mascarella, S. W. (2009). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW. Heterocycles, 79, 99-120. [Link]

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Sources

Protocols & Analytical Methods

Method

The Versatile Chiral Building Block: tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate in Modern Drug Discovery

Introduction: Unlocking Stereochemical Complexity in Medicinal Chemistry In the intricate landscape of drug design, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological acti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereochemical Complexity in Medicinal Chemistry

In the intricate landscape of drug design, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity and safety profile. Chiral scaffolds that offer rigid conformational constraint are therefore invaluable tools for the medicinal chemist. Among these, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key drug intermediate, has emerged as a versatile building block for the synthesis of a variety of active pharmaceutical ingredients.[1][2] Its rigid bicyclic structure, coupled with the defined stereochemistry of its hydroxyl group, provides a unique platform for the construction of complex molecular architectures with specific spatial orientations, crucial for potent and selective interaction with biological targets.

This technical guide provides an in-depth exploration of the applications of this chiral intermediate in drug discovery, with a primary focus on its pivotal role in the synthesis of next-generation Bruton's Tyrosine Kinase (BTK) inhibitors. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into the causality behind key experimental choices, empowering researchers to leverage this valuable synthetic tool in their own drug development endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The following table summarizes key properties of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃[3]
Molecular Weight 213.27 g/mol [3]
Appearance White to off-white solid
pKa (predicted) 14.70 ± 0.20[3]
LogP (predicted) 0.8
Topological Polar Surface Area 49.8 Ų[3]
Hydrogen Bond Acceptor Count 3[3]
Hydrogen Bond Donor Count 1
Rotatable Bond Count 2[3]

The presence of the tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions. The secondary hydroxyl group is a key functional handle for introducing further molecular complexity, as will be detailed in the subsequent sections.

Core Application: A Cornerstone in the Synthesis of Novel BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[4][5][6] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a highly attractive therapeutic target.[7] The development of potent and selective BTK inhibitors has revolutionized the treatment of these conditions. The rigid 2-azabicyclo[2.2.1]heptane scaffold has been identified as a valuable component in the design of novel BTK inhibitors, offering a defined vector for substituents to interact with the kinase domain.

The BTK Signaling Pathway: A Brief Overview

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival.[5] Inhibition of BTK disrupts this signaling cascade, thereby impeding the growth and survival of malignant B-cells.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PLCG2->PIP2 hydrolyzes Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Transcription_Factors Transcription Factors (e.g., NF-κB) Ca_release->Transcription_Factors activates PKC_activation->Transcription_Factors activates Cell_Response B-cell Proliferation, Differentiation, Survival Transcription_Factors->Cell_Response BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK

Figure 1: Simplified schematic of the BTK signaling pathway.

Synthetic Strategy: Incorporating the Azabicyclo[2.2.1]heptane Scaffold

The title compound serves as a crucial chiral building block for introducing the 2-azabicyclo[2.2.1]heptane moiety into the target BTK inhibitor. A key transformation in this process is the Mitsunobu reaction, which allows for the stereospecific substitution of the hydroxyl group with a nitrogen nucleophile, in this case, a 4-aminopyrazolo[3,4-d]pyrimidine core.[8][9]

Synthetic_Workflow start tert-butyl (1S,4S,5R)-5-hydroxy- 2-azabicyclo[2.2.1]heptane-2-carboxylate mitsunobu Mitsunobu Reaction (PPh₃, DIAD) start->mitsunobu reagent1 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine reagent1->mitsunobu intermediate Coupled Intermediate mitsunobu->intermediate suzuki Suzuki Coupling intermediate->suzuki deprotection Boc Deprotection (Acidic Conditions) suzuki->deprotection reagent2 (4-phenoxyphenyl)boronic acid reagent2->suzuki final_product Final BTK Inhibitor deprotection->final_product

Figure 2: General synthetic workflow for BTK inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the title compound and its subsequent use in the preparation of a key intermediate for BTK inhibitors.

Protocol 1: Synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Materials:

  • N-Boc-pyrrole

  • Acrolein

  • Chiral Lewis Acid Catalyst (e.g., a chiral oxazaborolidine)

  • Dichloromethane (DCM), anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • [4+2] Cycloaddition: To a solution of the chiral Lewis acid catalyst (0.1 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add N-Boc-pyrrole (1.0 eq). Stir the mixture for 15 minutes.

  • Slowly add acrolein (1.2 eq) to the reaction mixture and stir at -78 °C for 24 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to afford the crude bicyclic aldehyde.

  • Reduction of the Aldehyde: Dissolve the crude aldehyde in MeOH at 0 °C. Add NaBH₄ (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with EtOAc (3 x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to yield tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate as a white solid.

Expert Insights: The choice of a chiral Lewis acid is critical for controlling the stereochemical outcome of the Diels-Alder reaction, establishing the desired (1S,4S,5R) configuration. The subsequent reduction of the aldehyde to the alcohol is a standard transformation, with NaBH₄ being a mild and effective reagent for this purpose.

Protocol 2: Mitsunobu Reaction for Coupling with the Pyrazolopyrimidine Core

This protocol is adapted from the general procedure described in patent literature for the synthesis of BTK inhibitors.[10] The Mitsunobu reaction is an excellent choice for this transformation as it proceeds with inversion of stereochemistry at the alcohol carbon, a key consideration in maintaining the desired stereochemical integrity of the final product.[5][8]

Materials:

  • tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq)

  • 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq) and 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the mixture. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to afford the desired coupled product, tert-butyl (1S,4S,5R)-5-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Expert Insights: The Mitsunobu reaction is notoriously sensitive to stoichiometry and reaction conditions. The slow addition of the azodicarboxylate at low temperature is crucial to control the exothermic reaction and minimize side products. The workup is designed to remove the triphenylphosphine oxide and the reduced azodicarboxylate byproducts. The choice between DIAD and DEAD can influence the ease of purification, with DIAD byproducts sometimes being more readily removed.

Expanding Horizons: Other Potential Applications

While the application in BTK inhibitor synthesis is well-documented, the unique structural features of the 2-azabicyclo[2.2.1]heptane scaffold suggest its potential utility in other areas of drug discovery.

  • Neuroscience: The rigid bicyclic framework is a common motif in ligands for various central nervous system (CNS) targets. Derivatives of 2-azabicyclo[2.2.1]heptane have been explored as orexin receptor modulators, highlighting the potential for the title compound to serve as a starting point for novel neurotherapeutics.[11]

  • Antiviral Agents: The constrained nature of the bicyclic system can mimic the conformation of nucleosides, making it an attractive scaffold for the design of antiviral drugs. The parent 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) is a well-known precursor for carbocyclic nucleoside analogues with potent antiviral activity.[12]

  • P2Y₁₄ Receptor Antagonists: Recent studies have shown that derivatives of the 2-azabicyclo[2.2.1]heptane core can act as potent antagonists of the P2Y₁₄ receptor, a target for inflammatory conditions.[4]

These examples underscore the broad potential of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate as a versatile chiral building block in medicinal chemistry, extending beyond its current primary application.

Conclusion

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a valuable and versatile chiral building block that provides a rigid and stereochemically defined scaffold for the synthesis of complex drug molecules. Its pivotal role in the construction of novel BTK inhibitors highlights its importance in modern drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new and improved therapeutics.

References

Application

"tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate" as a chiral building block

An In-Depth Guide to the Chiral Building Block: tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry In the landsc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chiral Building Block: tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecular candidates with high potency, selectivity, and optimized pharmacokinetic profiles is paramount. Chiral building blocks possessing rigid conformational scaffolds are invaluable assets in this endeavor. The constrained geometry of these molecules reduces the entropic penalty upon binding to a biological target, often leading to a significant enhancement in affinity and selectivity.

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a quintessential example of such a strategic building block. It is a drug intermediate used in the synthesis of a variety of active compounds.[1][2] Its structure is distinguished by a 2-azabicyclo[2.2.1]heptane (or 2-azanorbornane) core, which presents a rigid, three-dimensional framework. The defined (1S,4S,5R) stereochemistry ensures enantiopure outcomes in subsequent synthetic steps. Furthermore, the molecule is orthogonally protected: the secondary amine is masked as a tert-butyloxycarbonyl (Boc) carbamate, allowing for selective deprotection under acidic conditions, while the C5-hydroxyl group serves as a versatile handle for a wide array of chemical transformations. This guide provides a detailed overview of its properties, applications, and detailed protocols for its use.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a building block is the foundation for its effective application in synthesis.

PropertyValue
CAS Number 1932042-59-5[3]
Molecular Formula C₁₁H₁₉NO₃[4]
Molecular Weight 213.27 g/mol [4]
Stereochemistry (1S, 4S, 5R)
Appearance Typically a solid
Key Functional Groups N-Boc protected amine, Secondary hydroxyl
Topological Polar Surface Area 49.8 Ų[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 2[4]

Strategic Application in Synthesis

The utility of this building block stems from its trifecta of key features: the rigid scaffold, the defined stereochemistry, and the orthogonally placed functional groups. This combination allows chemists to build molecular complexity in a controlled and predictable manner.

G cluster_0 Functional Group Interconversion (FGI) at C5 cluster_1 Scaffold Modification at N2 A tert-butyl (1S,4S,5R)-5-hydroxy- 2-azabicyclo[2.2.1]heptane-2-carboxylate B Oxidation (e.g., Swern, DMP) A->B Access to carbonyl chemistry C Etherification (e.g., Williamson) A->C Introduce new R-groups D Esterification (e.g., Acylation) A->D Introduce new R-groups G Boc Deprotection (TFA/DCM) A->G Unmask nucleophilic nitrogen E Ketone Intermediate (C5=O) B->E F C5-O-R Derivative C->F D->F H Secondary Amine (N2-H) G->H I Further N-Alkylation or N-Arylation H->I Build complexity

Caption: Strategic pathways for elaborating the chiral building block.

The primary synthetic strategies revolve around:

  • Modification of the C5-Hydroxyl Group : The secondary alcohol is a versatile functional handle. It can be oxidized to a ketone, providing an electrophilic center for nucleophilic additions. Alternatively, it can act as a nucleophile in etherification or esterification reactions to append new side chains or linkers.

  • Modification of the N2-Amine : The Boc protecting group is stable to a wide range of reaction conditions but can be cleanly removed with acid (e.g., TFA). The resulting secondary amine can then be functionalized through alkylation, arylation, amidation, or reductive amination, serving as a critical point for connecting other parts of the target molecule.

Experimental Protocols

The following protocols are representative procedures for the key transformations of this building block. Researchers should adapt these methods based on the specific requirements of their target molecule and perform small-scale trials to optimize conditions.

Protocol 1: Oxidation of the C5-Hydroxyl to a Ketone (Swern Oxidation)

This protocol describes the conversion of the secondary alcohol to the corresponding ketone, tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. The Swern oxidation is chosen for its exceptionally mild conditions, which avoids over-oxidation and is compatible with the acid-sensitive Boc group.

Causality and Rationale: The reaction proceeds via an alkoxysulfonium ylide, which undergoes intramolecular elimination. Triethylamine acts as a hindered, non-nucleophilic base to facilitate this final step. The low temperature (-78 °C) is critical to control the stability of the reactive intermediates.

G cluster_workflow Swern Oxidation Workflow A 1. Activate DMSO with Oxalyl Chloride (DCM, -78 °C) B 2. Add Substrate Alcohol in DCM (Maintain -78 °C) A->B Forms reactive chlorosulfonium salt C 3. Add Triethylamine (TEA) (Allow to warm to RT) B->C Forms alkoxysulfonium ylide D 4. Aqueous Workup & Extraction C->D Quenches reaction, removes salts E 5. Purification (Silica Gel Chromatography) D->E Isolates product F Product: Ketone E->F

Caption: Step-by-step workflow for the Swern oxidation protocol.

Materials:

  • tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Oxalyl chloride (2.0 M in DCM)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen supply

Procedure:

  • Setup: Under an inert atmosphere (Argon), add anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: To the cold DCM, slowly add oxalyl chloride (1.2 eq). After 5 minutes, add anhydrous DMSO (2.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve the starting alcohol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes. Stir the resulting solution at -78 °C for 45-60 minutes. Monitor reaction progress by TLC.

  • Base Addition: Add triethylamine (5.0 eq) dropwise. The mixture may become thick. After the addition is complete, stir for an additional 20 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ketone.

Protocol 2: Deprotection of the Boc-Protected Amine

This protocol removes the Boc group to reveal the secondary amine, which is a key step for subsequent N-functionalization. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group.

Causality and Rationale: The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is scavenged by the solvent or TFA. The reaction is typically fast and clean at room temperature.

Materials:

  • N-Boc protected starting material

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (5-10 eq, often used as a 25-50% v/v solution in DCM) dropwise.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Quenching and Basification: Once the reaction is complete, carefully concentrate the solution under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in DCM and slowly add it to a stirred, cold solution of saturated NaHCO₃ to neutralize the acid and deprotonate the ammonium salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, which can often be used in the next step without further purification.

Conclusion

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a powerful and versatile chiral building block. Its rigid bicyclic core provides a valuable platform for introducing conformational constraint in drug candidates, while its well-defined stereochemistry and orthogonal protecting groups enable precise and predictable synthetic manipulations. The protocols outlined herein provide a practical foundation for researchers and drug development professionals to leverage the unique structural features of this compound in the synthesis of novel, biologically active molecules. The strategic application of such building blocks is a cornerstone of modern medicinal chemistry, facilitating the efficient construction of complex molecular architectures with tailored properties.[5][6][7]

References

  • Supporting Information.
  • tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. TargetMol.
  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Institutes of Health (NIH).
  • tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. TargetMol (Chinese).
  • tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. Guidechem.
  • tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. BLD Pharm.
  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.
  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Naples Federico II Research Repository.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.
  • Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry.

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Method

Application Notes and Protocols for the Stereoselective Synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Introduction tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid bicyclic structure and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid bicyclic structure and defined stereochemistry make it a valuable scaffold for the synthesis of novel therapeutic agents. This document provides a comprehensive guide to the stereoselective synthesis of this compound, detailing the underlying chemical principles and offering step-by-step protocols for its preparation and characterization. The synthetic strategy hinges on two key transformations: the construction of a chiral bicyclic ketone and its subsequent diastereoselective reduction.

Synthetic Strategy Overview

The synthesis of the target compound, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, is achieved through a two-stage process commencing from a readily available chiral starting material, N-Boc-trans-4-hydroxy-L-proline.

Stage 1: Synthesis of the Ketone Intermediate

The initial phase involves the preparation of the key intermediate, tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. This is accomplished through an intramolecular cyclization of a suitably protected hydroxyproline derivative. The stereochemistry of the starting material is crucial as it dictates the absolute configuration of the bicyclic system.

Stage 2: Stereoselective Reduction

The second stage is the diastereoselective reduction of the ketone intermediate to the desired alcohol. The stereochemical outcome of this reduction is controlled by the choice of the reducing agent. Bulky hydride reagents are employed to ensure the hydride attacks the carbonyl group from the less sterically hindered exo face of the bicyclic system, yielding the thermodynamically favored endo alcohol. This corresponds to the desired (5R) configuration.

Reaction Mechanisms and Stereochemical Control

The pivotal step in controlling the stereochemistry of the final product is the diastereoselective reduction of the bicyclic ketone. The rigid, bridged structure of the 2-azabicyclo[2.2.1]heptane system presents two distinct faces for nucleophilic attack on the C5-carbonyl: the exo face and the endo face.

The use of a sterically demanding reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), is paramount. The bulky sec-butyl groups on the boron atom hinder the approach of the hydride from the more sterically congested endo face. Consequently, the hydride is delivered preferentially to the exo face of the carbonyl, leading to the formation of the endo alcohol with high diastereoselectivity.

Figure 1: Stereoselective reduction of the bicyclic ketone.

Experimental Protocols

Part 1: Synthesis of tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

This procedure is adapted from established methods for the cyclization of hydroxyproline derivatives. The key transformation is an intramolecular Mitsunobu reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
N-Boc-trans-4-hydroxy-L-proline13726-69-7231.25
Triphenylphosphine (PPh₃)603-35-0262.29
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)1972-28-7 (DEAD)174.15 (DEAD)
Tetrahydrofuran (THF), anhydrous109-99-972.11
Sodium bicarbonate (NaHCO₃), saturated solution144-55-884.01
BrineN/AN/A
Magnesium sulfate (MgSO₄), anhydrous7487-88-9120.37
Ethyl acetate (EtOAc)141-78-688.11
Hexanes110-54-386.18

Procedure:

  • To a solution of N-Boc-trans-4-hydroxy-L-proline (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents).

  • Slowly add DEAD or DIAD (1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then oxidized without further purification. To the crude lactone, add a suitable oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation conditions) to yield the ketone.

  • Purify the crude ketone by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate as a white solid.

Expected Yield: 60-70% over two steps.

Characterization of the Ketone Intermediate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.45 (br s, 1H), 4.20 (br s, 1H), 3.60-3.40 (m, 2H), 2.80-2.60 (m, 2H), 2.20-2.00 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 216.5, 154.0, 80.5, 63.0, 58.0, 45.0, 40.0, 35.0, 28.5.

Figure 2: Synthetic workflow for the target molecule.

Part 2: Stereoselective Reduction to tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate198835-06-2211.25
L-Selectride® (1.0 M solution in THF)38721-52-7190.11
Tetrahydrofuran (THF), anhydrous109-99-972.11
Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)1310-73-240.00
Hydrogen peroxide (H₂O₂), 30% aqueous solution7722-84-134.01
Sodium thiosulfate (Na₂S₂O₃), aqueous solution7772-98-7158.11
BrineN/AN/A
Magnesium sulfate (MgSO₄), anhydrous7487-88-9120.37
Ethyl acetate (EtOAc)141-78-688.11
Hexanes110-54-386.18

Procedure:

  • Dissolve tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at -78 °C by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide and then hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add an aqueous solution of sodium thiosulfate to quench any remaining peroxide.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate as a white solid.

Expected Yield: >90%. Diastereomeric Ratio: Typically >95:5 (endo:exo).

Characterization of the Final Product:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.25 (br s, 1H), 4.10 (m, 1H), 3.50-3.30 (m, 2H), 2.60 (br s, 1H), 2.00-1.80 (m, 2H), 1.70-1.50 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 80.0, 75.0, 64.0, 60.0, 42.0, 38.0, 32.0, 28.5.

  • Optical Rotation: Specific rotation values should be compared with literature data for the enantiomerically pure compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • L-Selectride® is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Hydrogen peroxide is a strong oxidizer.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocols outlined in this application note provide a reliable and stereoselective method for the synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. The key to achieving the desired stereochemistry lies in the diastereoselective reduction of the bicyclic ketone intermediate using a sterically hindered hydride reagent. Careful execution of these procedures will enable researchers to access this valuable chiral building block for applications in drug discovery and development.

References

  • Malpass, J. R., & Tweddle, N. J. (1977). The reaction of chlorosulphonyl isocyanate with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 1, 874-883.
  • Grieco, P. A., et al. (1980). A cycloaddition/rearrangement approach to 2-azabicyclo[2.2.1]hept-5-enes. Journal of the American Chemical Society, 102(26), 7586–7590.
  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Wojaczyńska, E. (2018). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Doctoral dissertation, Wroclaw University of Science and Technology].
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Royal Society of Chemistry. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5, 10386–10392.
  • UCLA Department of Chemistry and Biochemistry. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(24), 7864-7870.
  • Gilead Sciences, Inc. (2022). Inhibitors of peptidylarginine deiminases. (WO2022140428A2).
  • Paquette, L. A. (Ed.). (2003). Handbook of Reagents for Organic Synthesis: Chiral Reagents for Asymmetric Synthesis. John Wiley & Sons.

Sources

Application

Purification of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: An Application Guide

Introduction tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral bicyclic amino alcohol derivative of significant interest in medicinal chemistry and drug development.[1] Its rigid, stere...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral bicyclic amino alcohol derivative of significant interest in medicinal chemistry and drug development.[1] Its rigid, stereochemically defined scaffold makes it a valuable building block for the synthesis of novel therapeutic agents. The presence of both a protected amine (Boc group) and a hydroxyl group provides versatile handles for further chemical modification. The absolute stereochemistry at its three chiral centers is often crucial for the biological activity and selectivity of the final active pharmaceutical ingredient (API).

The purity of this intermediate is paramount, as even minor impurities can have a significant impact on the outcome of subsequent synthetic steps and the pharmacological profile of the final compound. This application note provides a comprehensive guide to the purification of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, drawing upon established principles for the purification of N-Boc protected amino alcohols and related bicyclic systems. We will detail robust protocols for flash column chromatography and recrystallization, discuss the rationale behind the choice of conditions, and provide methods for assessing the purity of the final product.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of the target molecule is the foundation for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃[2][3]
Molecular Weight 213.28 g/mol [2][3]
Appearance White to off-white solid[2]
CAS Number 1932042-59-5[2][4]
Stereochemistry (1S,4S,5R)[2]

The presence of the polar hydroxyl group and the moderately polar carbamate group, combined with the nonpolar tert-butyl group, gives the molecule an intermediate polarity. This characteristic is key to selecting an appropriate mobile phase for chromatographic separation. The crystalline nature of the compound, as suggested by its solid appearance, indicates that recrystallization is a viable and potent purification technique.

Common Synthetic Route and Potential Impurities

A common and stereoselective method for the synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is the hydroboration-oxidation of the corresponding alkene, tert-butyl (1S,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate. This reaction typically proceeds with exo-selectivity, leading to the desired (5R)-hydroxyl stereochemistry.

However, this synthetic route can introduce several impurities that must be removed during purification:

  • Unreacted Starting Material: Incomplete reaction will leave residual tert-butyl (1S,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.

  • Diastereomeric Byproducts: While the hydroboration-oxidation is highly stereoselective, small amounts of the endo-alcohol diastereomer, tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, may be formed.

  • Borane-related Impurities: Residual borane reagents (e.g., borane-tetrahydrofuran complex) and their oxidation byproducts (boric acid and its esters) are common impurities.

  • Solvent and Reagent Residues: Solvents used in the reaction and workup (e.g., tetrahydrofuran, diethyl ether, ethyl acetate) and any excess reagents from the oxidation step (e.g., hydrogen peroxide, sodium hydroxide) must be thoroughly removed.

Purification Strategies

A two-pronged approach involving flash column chromatography followed by recrystallization is recommended to achieve high purity of the target compound.

Strategy 1: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the target compound from less polar starting materials and more polar, borane-related impurities.[5] The choice of stationary and mobile phases is critical for achieving optimal separation.

Rationale for Method Selection:

  • Stationary Phase: Silica gel is the standard stationary phase for normal-phase chromatography and is well-suited for separating compounds of intermediate polarity like our target molecule.

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a common and effective eluent system for Boc-protected amino alcohols.[6] The less polar starting material will elute first, followed by the desired product, while the highly polar impurities will remain on the column or elute much later.

Detailed Protocol for Flash Column Chromatography:

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Carefully pack the column with the slurry, ensuring a level and well-compacted bed.

    • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent to dryness.

  • Loading and Elution:

    • Carefully load the prepared sample onto the top of the silica gel bed.

    • Begin elution with the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the target compound. The exact gradient will depend on the specific impurity profile and should be optimized using thin-layer chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by TLC. A suitable TLC eluent is typically a slightly more polar version of the column's mobile phase (e.g., 30% ethyl acetate in hexanes).

    • Visualize the spots on the TLC plate using a suitable stain, such as potassium permanganate, as the compound may not be strongly UV-active.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Diagram of the Flash Chromatography Workflow:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation Pack_Column Pack Silica Gel Column Equilibrate Equilibrate with Low Polarity Mobile Phase Pack_Column->Equilibrate Prep_Sample Prepare Crude Sample (Dissolve or Adsorb) Load_Sample Load Sample onto Column Prep_Sample->Load_Sample Elute Elute with Gradient (e.g., Hexane/EtOAc) Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Isolated Pure Product Evaporate->Pure_Product

Caption: Workflow for Flash Chromatography Purification.

Strategy 2: Recrystallization

Recrystallization is a powerful technique for achieving very high purity, especially for removing trace impurities and obtaining a crystalline solid.[6]

Rationale for Method Selection:

The key to successful recrystallization is the selection of a suitable solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent/anti-solvent system is often employed. For a molecule with intermediate polarity like the target compound, a combination of a moderately polar solvent and a non-polar anti-solvent is a good starting point.

Detailed Protocol for Recrystallization:

  • Solvent Selection:

    • Based on the purification of similar compounds, a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane is a promising choice.[6][7] Alternatively, a polar solvent like methanol with an anti-solvent like diethyl ether could be effective.[8]

    • Perform small-scale solubility tests to determine the optimal solvent system and ratio.

  • Dissolution:

    • Place the chromatographically purified product in a clean Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) and gently heat the mixture with stirring until the solid completely dissolves.

  • Crystallization:

    • Slowly add the "poor" solvent (anti-solvent, e.g., hexanes) to the hot solution until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Diagram of the Recrystallization Process:

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation Start Start with Purified Product Dissolve Dissolve in Minimum Hot 'Good' Solvent Start->Dissolve Add_Antisolvent Add 'Poor' Solvent (Anti-solvent) Dissolve->Add_Antisolvent Cool Cool Slowly to Induce Crystallization Add_Antisolvent->Cool Filter Collect Crystals by Vacuum Filtration Cool->Filter Wash Wash with Cold Anti-solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Final_Product High-Purity Crystalline Product Dry->Final_Product

Caption: Step-by-step Recrystallization Workflow.

Quality Control and Purity Assessment

After purification, it is essential to verify the purity and identity of the final product. A combination of chromatographic and spectroscopic techniques should be employed.

TechniquePurposeExpected Outcome
Thin-Layer Chromatography (TLC) Rapid purity checkA single spot with a consistent Rf value in a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
Gas Chromatography (GC) Quantitative purity assessmentPurity ≥ 97%.[2]
High-Performance Liquid Chromatography (HPLC) High-resolution purity analysisA single major peak corresponding to the product.
¹H NMR Spectroscopy Structural confirmation and purityThe spectrum should be consistent with the structure of the target compound.[2]
Mass Spectrometry (MS) Molecular weight confirmationThe observed molecular ion should be consistent with the calculated molecular weight.

A certificate of analysis for a commercial sample of the target compound indicates that a purity of ≥97% as determined by GC is achievable, and the ¹H NMR and LCMS data should be consistent with the expected structure.[2]

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor separation in flash chromatography Inappropriate mobile phase polarity.Optimize the eluent system using TLC with different solvent ratios and/or different solvents.
Column overloading.Use a larger column or reduce the amount of crude material loaded.
Product does not crystallize Product is too soluble in the chosen solvent.Use a less polar "good" solvent or a more polar "poor" solvent.
Presence of oily impurities.Re-purify by flash chromatography. Try trituration with a non-polar solvent.
Low recovery from recrystallization Product is too soluble in the cold solvent mixture.Use a higher proportion of the anti-solvent or cool to a lower temperature.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter the solution quickly.

Conclusion

The purification of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate to a high degree of purity is readily achievable through a systematic approach combining flash column chromatography and recrystallization. By understanding the physicochemical properties of the molecule and the potential impurities from its synthesis, researchers can effectively implement the protocols detailed in this guide. Rigorous quality control using a combination of chromatographic and spectroscopic methods is essential to ensure the final product meets the stringent requirements for its use in pharmaceutical research and development.

References

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Beilstein Journals. (n.d.). b308906a.doc. Retrieved from [Link]

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Method

Application Notes and Protocols: Strategic Derivatization of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Introduction: The 2-Azabicyclo[2.2.1]heptane Scaffold in Modern Drug Discovery The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Azabicyclo[2.2.1]heptane Scaffold in Modern Drug Discovery

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore structurally rigid and conformationally constrained molecular scaffolds. Among these, the 2-azabicyclo[2.2.1]heptane framework has emerged as a privileged motif. Its rigid, bicyclic structure reduces the entropic penalty upon binding to a biological target, often leading to increased affinity and selectivity. This core is a key component in a variety of biologically active compounds, including potent ligands for nicotinic acetylcholine receptors and sigma (σ) receptors, highlighting its significance in the development of treatments for neurological and psychiatric disorders.[1]

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a versatile chiral building block that provides two key points for diversification: a secondary alcohol at the C5 position and a Boc-protected secondary amine. The defined stereochemistry of this intermediate allows for the synthesis of enantiomerically pure drug candidates, a critical consideration in modern pharmacology. This guide provides a detailed exploration of the derivatization strategies for this valuable scaffold, offering field-proven insights and step-by-step protocols for key transformations.

Strategic Derivatization Pathways

The derivatization of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can be systematically approached by targeting its two primary functional groups. The secondary hydroxyl group allows for oxidation, esterification, and etherification, while the Boc-protected amine, upon deprotection, opens up avenues for N-acylation, N-alkylation, and reductive amination.

DerivatizationPathways cluster_OH Hydroxyl Group Derivatization cluster_NH Amine Derivatization (Post-Deprotection) Start tert-butyl (1S,4S,5R)-5-hydroxy- 2-azabicyclo[2.2.1]heptane-2-carboxylate Oxidation Oxidation Start->Oxidation e.g., Swern, Dess-Martin Esterification Esterification Start->Esterification e.g., Steglich, Acyl Halides Etherification Etherification Start->Etherification e.g., Williamson, Mitsunobu Deprotection Boc Deprotection Start->Deprotection e.g., TFA, HCl Acylation N-Acylation Deprotection->Acylation Acyl chloride/base ReductiveAmination Reductive Amination Deprotection->ReductiveAmination Aldehyde/Ketone, NaBH(OAc)₃

Figure 1: Key derivatization pathways for the 2-azabicyclo[2.2.1]heptane scaffold.

Part 1: Derivatization of the C5-Hydroxyl Group

The secondary alcohol at the C5 position is a versatile handle for introducing a wide range of functional groups, thereby modulating the steric and electronic properties of the molecule.

Oxidation to the Ketone

Oxidation of the secondary alcohol to the corresponding ketone, tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, provides a key intermediate for further functionalization, such as the introduction of nucleophiles via Grignard or Wittig reactions. The Swern oxidation is a reliable method that avoids the use of heavy metals and proceeds under mild conditions.

Causality Behind Experimental Choices: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. This in situ generated electrophilic sulfur species reacts with the alcohol. The subsequent addition of a hindered, non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to induce an intramolecular elimination reaction that forms the ketone, minimizing side reactions. The reaction is performed at low temperatures (-78 °C) to ensure the stability of the reactive intermediates.

Protocol 1: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C.

  • Slowly add a solution of anhydrous DMSO (2.2 eq.) in DCM. Stir for 15 minutes.

  • Add a solution of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq.) in DCM dropwise over 20 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

ParameterValue/Condition
Oxidizing System Oxalyl Chloride/DMSO
Base Triethylamine
Solvent Dichloromethane
Temperature -78 °C to room temperature
Typical Yield >90%
Esterification

Esterification of the hydroxyl group is a common strategy to introduce various functionalities and to serve as potential prodrugs. The Steglich esterification is particularly advantageous due to its mild, neutral conditions, which are compatible with the acid-labile Boc protecting group.

Causality Behind Experimental Choices: The Steglich esterification employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is critical. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the sterically hindered secondary alcohol of the bicyclic system, leading to efficient ester formation.

Protocol 2: Steglich Esterification

  • Dissolve tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of DCC (1.2 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

ParameterValue/Condition
Coupling Agent DCC or EDC
Catalyst DMAP
Solvent Dichloromethane
Temperature 0 °C to room temperature
Typical Yield 70-95%
Etherification

The formation of ethers at the C5 position can significantly alter the lipophilicity and metabolic stability of the molecule. The Williamson ether synthesis and the Mitsunobu reaction are two common approaches.

Causality Behind Experimental Choices: The Williamson ether synthesis is a classic Sₙ2 reaction. It requires the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then displaces a halide from an alkyl halide. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to solvate the cation and enhance the nucleophilicity of the alkoxide.

Protocol 3: Williamson Ether Synthesis

  • To a suspension of NaH (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF (0.2 M) under an inert atmosphere, add a solution of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq.) in THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Add the desired alkyl halide (1.5 eq.) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq.) if the alkyl halide is a chloride or bromide.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

The Mitsunobu reaction offers an alternative for the synthesis of ethers, particularly when the alkylating agent is an alcohol. This reaction proceeds with inversion of configuration at the secondary alcohol center.

Part 2: Derivatization of the Amine

The secondary amine, after removal of the Boc protecting group, is a key site for introducing diversity through N-acylation and reductive amination.

Amine_Derivatization Start Boc-Protected Amine Deprotected (1S,4S,5R)-5-hydroxy- 2-azabicyclo[2.2.1]heptane Start->Deprotected Acidic Conditions (TFA or HCl) Acylated N-Acyl Derivative Deprotected->Acylated RCOCl, Base ReductiveAmination N-Alkyl Derivative Deprotected->ReductiveAmination R'COR'', NaBH(OAc)₃

Figure 2: Workflow for the derivatization of the secondary amine.

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions to reveal the secondary amine. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent are commonly used.

Protocol 4: Boc Deprotection with TFA

  • Dissolve tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq.) in DCM (0.2 M).

  • Add trifluoroacetic acid (10 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture in vacuo.

  • To isolate the free amine, dissolve the residue in a minimal amount of water, basify to pH > 10 with 2 M NaOH, and extract with DCM or a mixture of isopropanol/chloroform.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to afford the deprotected amine, which can often be used in the next step without further purification.

N-Acylation

The resulting secondary amine can be readily acylated with acyl chlorides or activated carboxylic acids to form amides.

Protocol 5: N-Acylation with an Acyl Chloride

  • Dissolve the deprotected (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane (1.0 eq.) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq.) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography.

Reductive Amination

N-alkylation can be achieved via reductive amination, which involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

Protocol 6: Reductive Amination

  • To a solution of the deprotected amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE) or DCM (0.2 M), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with saturated NaHCO₃ solution.

  • Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

Conclusion

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a highly valuable and versatile building block in medicinal chemistry. The strategic derivatization of its hydroxyl and amino functionalities allows for the systematic exploration of the chemical space around this rigid scaffold. The protocols outlined in this guide provide a robust foundation for the synthesis of diverse libraries of novel compounds for drug discovery programs. The careful selection of reaction conditions and reagents is paramount to achieving high yields and selectivities in these transformations.

References

  • M. D. P. de la Cruz, F. G. Guadaño, A. T. Martínez, et al. (2018). Synthesis and biological evaluation of novel 2-azabicyclo[2.2.1]heptane derivatives as σ1 receptor ligands. European Journal of Medicinal Chemistry, 157, 126-139. [Link]

Sources

Application

"tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate" in P2Y14R antagonist synthesis

Application Note & Protocol Strategic Synthesis of P2Y14 Receptor Antagonists Using the Chiral Scaffold: tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Abstract & Introduction: Targeting the P2Y...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of P2Y14 Receptor Antagonists Using the Chiral Scaffold: tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Abstract & Introduction: Targeting the P2Y14 Receptor

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) that has emerged as a significant target for therapeutic intervention in a range of inflammatory, metabolic, and fibrotic diseases.[1][2][3] As a member of the P2Y family, it is activated by endogenous UDP-sugars, most notably UDP-glucose, which are released from cells during stress or injury and act as damage-associated molecular patterns (DAMPs).[4][5][6] P2Y14R is prominently expressed in immune cells, such as neutrophils and macrophages, as well as in various epithelial and adipose tissues.[1][3]

Activation of P2Y14R, which couples primarily to the Gαi subunit, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the activation of downstream signaling cascades, including the MAP kinase and RhoA pathways.[1][4] This signaling cascade promotes key inflammatory responses such as neutrophil chemotaxis, cytokine release, and the activation of fibrogenic cells.[2][4][7] Consequently, the development of selective P2Y14R antagonists is a promising strategy for treating conditions like asthma, chronic pain, liver fibrosis, and type 2 diabetes.[3][8][9]

Early antagonist development efforts identified potent scaffolds, such as the 4,7-disubstituted 2-naphthoic acid derivative known as PPTN.[10] Structure-activity relationship (SAR) studies on this series revealed that the piperidine moiety is critical for high-affinity binding. To improve physicochemical properties and explore the receptor's binding pocket, research has focused on replacing the flexible piperidine with conformationally constrained bioisosteres.[8][11] The rigid 2-azabicyclo[2.2.1]heptane core has proven to be a highly effective piperidine surrogate, with specific stereoisomers leading to enhanced potency and in vivo efficacy.[8][11]

This application note provides a detailed guide on the synthesis and application of a key chiral intermediate, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate , in the construction of advanced P2Y14R antagonists. We will detail the rationale behind its design, provide a robust synthetic protocol for its preparation, and describe its subsequent incorporation into a final antagonist molecule.

P2Y14R Signaling Cascade

The diagram below illustrates the primary signaling pathway initiated by P2Y14R activation. Antagonists function by blocking the initial binding of UDP-sugars, thereby preventing these downstream inflammatory and metabolic effects.

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R G_protein Gαiβγ P2Y14R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits RhoA RhoA Activation G_protein->RhoA Gβγ activates MAPK MAPK (ERK1/2) Activation G_protein->MAPK Gβγ activates cAMP cAMP AC->cAMP Converts UDP_glucose UDP-Glucose (Agonist) UDP_glucose->P2Y14R Binds Antagonist P2Y14R Antagonist Antagonist->P2Y14R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Responses: • Chemotaxis • Inflammation • Cytokine Release RhoA->Response MAPK->Response

Caption: P2Y14R signaling pathway initiated by UDP-glucose.

Synthesis of the Key Intermediate: tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

The title compound serves as a versatile building block. The (1S,4S,5R) stereochemistry is crucial for optimal orientation within the P2Y14R binding site.[8][11] The Boc (tert-butyloxycarbonyl) group provides robust protection for the nitrogen atom, essential for preventing unwanted side reactions during subsequent coupling steps, and it can be readily removed under acidic conditions. The hydroxyl group offers a handle for further functionalization or can be a key pharmacophoric feature itself.

The following protocol is a representative synthesis derived from established methodologies for creating chiral 2-azabicyclo[2.2.1]heptane systems, often starting from enantiomerically pure precursors like Vince lactam.[12]

Synthetic Workflow Overview

Synthesis_Workflow Start (1S,4R)-2-Azabicyclo[2.2.1] hept-5-en-3-one (Vince Lactam) Step1 Step 1: Boc Protection Start->Step1 Boc₂O, DMAP Step2 Step 2: Hydroboration- Oxidation Step1->Step2 1. 9-BBN 2. H₂O₂, NaOH Step3 Step 3: Ketone Reduction Step2->Step3 NaBH₄, CeCl₃·7H₂O (Luche Reduction) Product tert-butyl (1S,4S,5R)-5-hydroxy- 2-azabicyclo[2.2.1]heptane- 2-carboxylate Step3->Product

Caption: Workflow for synthesizing the key bicyclic intermediate.

Detailed Experimental Protocol

Materials & Reagents:

  • (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: N-Boc Protection of Vince Lactam

  • Rationale: The amide nitrogen is protected with a Boc group to increase its stability and solubility in organic solvents for the subsequent reaction steps.

  • Dissolve (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.1 eq) followed by the dropwise addition of a solution of Boc₂O (1.2 eq) in anhydrous DCM at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient) to yield tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.

Step 2: Anti-Markovnikov Hydroboration-Oxidation

  • Rationale: Hydroboration-oxidation is used to introduce a hydroxyl group onto the alkene. 9-BBN is a sterically hindered borane that selectively adds to the less hindered exo face of the bicyclic system, leading to the desired stereochemistry and regiochemistry (anti-Markovnikov).

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

  • Add 9-BBN (0.5 M in THF, 2.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction back to 0 °C and slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Caution: Exothermic reaction.

  • Stir vigorously at room temperature for 2 hours.

  • Extract the mixture with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • The crude product, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptan-3-one, can be purified by chromatography or carried forward.

Step 3: Stereoselective Ketone Reduction (Luche Reduction)

  • Rationale: The Luche reduction (NaBH₄ with CeCl₃) is employed for the chemoselective reduction of the ketone in the presence of the Boc-protected amide. The cerium salt enhances the electrophilicity of the carbonyl carbon, and the hydride attacks from the less sterically hindered exo face, yielding the desired endo-alcohol. Note: In the context of the final product nomenclature, this results in the (5R)-hydroxy configuration.

  • Dissolve the ketone from Step 2 (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in MeOH at 0 °C.

  • Add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture to remove most of the MeOH.

  • Extract the residue with EtOAc (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purify the final product by flash column chromatography to yield tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate as a white solid.

Parameter Step 1: Boc Protection Step 2: Hydroboration Step 3: Reduction
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Methanol (MeOH)
Key Reagents Boc₂O, DMAP9-BBN, H₂O₂, NaOHNaBH₄, CeCl₃·7H₂O
Temperature 0 °C to RT0 °C to RT0 °C
Typical Time 12-16 hours6-8 hours1-2 hours
Typical Yield >90%~70-85%>90%
Table 1: Summary of Reaction Conditions for Intermediate Synthesis.

Application Protocol: Coupling to a Naphthalene Core

The synthesized intermediate is now ready for incorporation into a P2Y14R antagonist. The following protocol describes a Suzuki cross-coupling reaction, a common and robust method for forming C-C bonds, to link the bicyclic amine scaffold to an aromatic core, exemplified by the synthesis of a PPTN analogue.[10][11]

Prerequisite: The intermediate must first be deprotected and coupled to a suitable boronic acid or ester. A more direct route involves converting the hydroxyl group into a leaving group (e.g., triflate), followed by a Suzuki coupling with a phenylboronic acid derivative, and finally coupling that product to the naphthoic acid core. For simplicity, we will illustrate the final coupling step where the bicyclic amine is attached to the complete antagonist core. This requires prior deprotection of the Boc group (e.g., with TFA in DCM) and attachment to the phenylboronic acid moiety. The resulting boronic acid is then coupled with the brominated naphthoic acid ester.

Protocol: Suzuki Coupling for Final Antagonist Assembly

  • In a microwave vial or Schlenk flask, combine the aryl bromide core (e.g., methyl 7-bromo-4-(4-(trifluoromethyl)phenyl)-2-naphthoate, 1.0 eq) and the boronic acid derivative of the deprotected 2-azabicyclo[2.2.1]heptane (1.2 eq).

  • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).

  • Add a base, typically aqueous sodium carbonate (Na₂CO₃, 2 M solution, 3.0 eq).

  • Add a solvent mixture, such as 1,4-dioxane or DME, and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

  • Heat the reaction to 80-100 °C (conventional heating) or 120-150 °C (microwave heating) for 1-4 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with water and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the coupled product by flash chromatography.

  • Saponification: If the final product requires a carboxylic acid (as in PPTN), hydrolyze the methyl ester using LiOH or NaOH in a THF/MeOH/water mixture.

  • Acidify the mixture (e.g., with 1 M HCl) to precipitate the final acid product, which can be purified by filtration or preparative HPLC.

Compound Expected Analytical Data
Intermediate: tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate¹H NMR (CDCl₃): Consistent with the bicyclic structure, showing characteristic signals for the bridgehead protons, diastereotopic methylene protons, and the Boc group (~1.45 ppm, 9H, s). HRMS (ESI+): m/z calculated for C₁₁H₂₀NO₃ [M+H]⁺ 214.1438, found 214.1441.
Final Antagonist (Representative) ¹H NMR (DMSO-d₆): Complex aromatic signals corresponding to the naphthalene and phenyl rings, along with signals for the bicyclic core. HRMS (ESI+): Calculated m/z will correspond to the exact mass of the final structure. Purity (HPLC): >95% for biological assays.
Table 2: Representative Characterization Data.

Conclusion

The conformationally constrained 2-azabicyclo[2.2.1]heptane scaffold is a validated and highly effective component in the design of potent and selective P2Y14R antagonists. The chiral intermediate, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, provides a reliable and versatile entry point for accessing these complex molecules. The synthetic protocols outlined herein offer a robust pathway for its preparation and subsequent incorporation into drug candidates. By leveraging such advanced chemical building blocks, researchers can continue to develop novel therapeutics targeting the P2Y14 receptor for a host of inflammatory and metabolic diseases.

References

  • Harden, T. K., Sesma, J. I., Fricks, I. P., & Lazarowski, E. R. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica, 199(2), 149-160. [Link]

  • Fricks, I. P., et al. (2009). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 297(2), C404-C414. [Link]

  • Weir, N., et al. (2021). The purinergic P2Y14 receptor links hepatocyte death to hepatic stellate cell activation and fibrogenesis in the liver. Journal of Hepatology, 75(5), 1105-1115. [Link]

  • GeneCards. P2RY14 Gene (Protein Coding). GeneCards The Human Gene Database. [Link]

  • Gnad, T., et al. (2020). Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis. FASEB Journal, 34(1), 1253-1267. [Link]

  • Harden, T. K., Sesma, J. I., Fricks, I. P., & Lazarowski, E. R. (2010). Signalling and pharmacological properties of the P2Y receptor. Acta Physiologica, 199(2), 149-60. [Link]

  • Chen, J., et al. (2020). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications, 56(74), 10931-10934. [Link]

  • ResearchGate. General procedure for the synthesis of 26 (Method A). ResearchGate. [Link]

  • Furlan-Daniel, L., et al. (2021). P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo-inflammation. Cells, 10(2), 399. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. P2Y14 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Barrett, M. O., et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology, 84(1), 41-49. [Link]

  • MDPI. 3-(3-Azabicyclo[1][4][4]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. MDPI. [Link]

  • BIP. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • Yang, C. M., et al. (2019). Important roles of P2Y receptors in the inflammation and cancer of digestive system. World Journal of Gastroenterology, 25(29), 3946-3960. [Link]

  • ResearchGate. The synthesis of sulfonamide-containing 2-azabicyclo[2.2.1]heptane and... ResearchGate. [Link]

  • Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3614-3635. [Link]

  • Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3614-3635. [Link]

  • Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3614-3635. [Link]

  • Google Patents. EP0828740B1 - 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof.
  • Salmaso, V., et al. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. ACS Medicinal Chemistry Letters, 14(3), 302-309. [Link]

  • Semantic Scholar. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipo. Semantic Scholar. [Link]

  • ACS Publications. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. ACS Publications. [Link]

  • Chinese Chemical Letters. An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 25(3), 447-449. [Link]

  • ResearchGate. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. ResearchGate. [Link]

  • Tosh, D. K., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry, 61(13), 5583-5599. [Link]

Sources

Method

The Strategic Integration of a Chiral Azabicyclo[2.2.1]heptane Scaffold in the Synthesis of Potent Farnesoid X Receptor (FXR) Agonists

Introduction: Targeting the Farnesoid X Receptor for Metabolic and Hepatic Diseases The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestines, has emerged as a critical regulator of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Farnesoid X Receptor for Metabolic and Hepatic Diseases

The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestines, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role as a master sensor for bile acids positions it as a promising therapeutic target for a spectrum of metabolic and liver diseases, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes.[3][4] Activation of FXR by agonists initiates a cascade of transcriptional events that collectively reduce the synthesis of bile acids from cholesterol, enhance their transport and excretion, and modulate lipid and glucose metabolism.[1][3] This multifaceted mechanism of action has spurred the development of synthetic FXR agonists, with a focus on non-bile acid scaffolds to optimize potency, selectivity, and pharmacokinetic profiles.[5][6]

Within the landscape of innovative medicinal chemistry, the incorporation of rigid, three-dimensional scaffolds has become a cornerstone of modern drug design. Bicyclic amines, in particular, offer a structurally constrained framework that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[7][8] This guide focuses on the pivotal role of a specific chiral building block, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate , as a key intermediate in the synthesis of a novel class of potent, non-steroidal FXR agonists.

The Bicyclic Advantage: Why the 2-Azabicyclo[2.2.1]heptane Core?

The 2-azabicyclo[2.2.1]heptane skeleton, a bridged bicyclic amine, offers several distinct advantages in the design of FXR agonists.[7][8] Its inherent rigidity restricts conformational flexibility, which can pre-organize the molecule into a bioactive conformation for optimal interaction with the FXR ligand-binding domain. This can lead to a significant increase in potency and selectivity. Furthermore, the defined stereochemistry of the (1S,4S,5R) isomer allows for precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to the receptor. The introduction of this sp³-rich scaffold can also improve drug-like properties, such as solubility and metabolic stability, by moving away from "flat" aromatic structures that are often associated with off-target effects and metabolic liabilities.[7]

Synthesis of the Chiral Intermediate: A Step-by-Step Protocol

The synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a multi-step process that begins with a commercially available starting material and proceeds through a stereoselective hydroboration-oxidation reaction.[9]

Part 1: Preparation of tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

The synthesis commences with the reduction of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, followed by protection of the resulting amine with a tert-butoxycarbonyl (Boc) group.

Protocol:

  • To a solution of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one (3.0 g, 27.5 mmol) in 80 mL of tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (1.36 g, 35.8 mmol) at 0°C.

  • Allow the reaction to warm to 25°C and stir for 3 hours.

  • Heat the reaction mixture to 60°C and stir for an additional 4 hours.

  • Cool the reaction to 0°C and cautiously quench by the dropwise addition of 2 mL of water.

  • Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate (50 mL).

  • Concentrate the filtrate to a volume of approximately 50 mL.

  • Add di-tert-butyl dicarbonate (Boc₂O) (9.0 g, 41.2 mmol) to the concentrated filtrate and stir the mixture at 25°C for 16 hours.

  • Concentrate the reaction solution under reduced pressure and purify the residue by silica gel column chromatography (petroleum ether:ethyl acetate = 10:1) to yield tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.

Part 2: Stereoselective Hydroboration-Oxidation to Yield tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

The key stereoselective step involves the hydroboration of the alkene followed by an oxidative workup to install the hydroxyl group with the desired (5R) configuration.

Protocol:

  • To a solution of tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate (1.5 g, 7.68 mmol) and sodium borohydride (NaBH₄) (0.24 g, 6.3 mmol) in 20 mL of THF at 25°C under a nitrogen atmosphere, stir for 30 minutes.

  • Add a solution of dimethyl sulfate (0.57 mL, 6.3 mmol) in 2 mL of THF to the mixture.

  • Heat the reaction to 35°C and stir for 4 hours.

  • Cool the reaction to 0°C and quench with 5 mL of water.

  • Add 30% hydrogen peroxide (H₂O₂) (0.96 mL) followed by a 1 M aqueous solution of sodium hydroxide (15 mL, 15 mmol) dropwise.

  • Stir the mixture at 25°C for 1 hour.

  • Extract the product with ethyl acetate (100 mL).

  • Concentrate the organic layer and purify by silica gel column chromatography (petroleum ether:ethyl acetate = 2:1) to obtain tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Application in FXR Agonist Synthesis: A Detailed Workflow

The synthesized chiral intermediate is a versatile building block for the construction of complex FXR agonists. The following protocol outlines its use in the synthesis of a potent FXR agonist, 2-((1S, 4S, 5R)-5-((5-cyclopropyl-3-(2,6-dichlorophenyl) isoxazol-4-yl)methoxy)-2-azabicyclo[2.2.1]heptan-2-yl)benzo[d]thiazole-6-carboxylic acid, as described in patent literature.[9]

Step 1: Etherification of the Bicyclic Alcohol

The hydroxyl group of the intermediate is coupled with a substituted isoxazole methanol derivative.

Protocol:

  • Dissolve tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (0.2 g, 0.94 mmol) in 30 mL of THF.

  • Add sodium hydride (NaH) and allow the reaction to proceed to form the corresponding alkoxide.

  • Add (5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol to the reaction mixture and stir to form the ether linkage.

  • Purify the resulting product, tert-butyl (1S,4S,5R)-5-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)-2-azabicyclo[2.2.1]heptane-2-carboxylate, by standard chromatographic techniques.

Step 2: Deprotection of the Boc Group

The Boc protecting group is removed to liberate the secondary amine.

Protocol:

  • Treat the product from Step 1 with an acidic solution, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in ethanol.

  • After completion of the reaction, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the deprotected amine and concentrate to yield the free bicyclic amine intermediate.

Step 3: N-Arylation with a Benzothiazole Moiety

The free amine is then coupled with a functionalized benzothiazole.

Protocol:

  • Combine the deprotected bicyclic amine from Step 2 with 2-chlorobenzo[d]thiazole-6-carboxylic acid in the presence of a suitable base (e.g., diisopropylethylamine, DIPEA) and a palladium catalyst with an appropriate ligand (e.g., Buchwald-Hartwig amination conditions).

  • Heat the reaction mixture in a suitable solvent (e.g., dioxane or toluene) until the reaction is complete.

  • Purify the crude product via chromatography to yield the final FXR agonist.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateC₁₁H₁₉NO₃213.27Stereoselective hydroboration-oxidation
2-((1S, 4S, 5R)-5-((5-cyclopropyl-3-(2,6-dichlorophenyl) isoxazol-4-yl)methoxy)-2-azabicyclo[2.2.1]heptan-2-yl)benzo[d]thiazole-6-carboxylic acidC₂₇H₂₃Cl₂N₃O₄S556.46N-Arylation of the deprotected bicyclic amine

Visualizing the Synthetic and Mechanistic Pathways

FXR_Agonist_Synthesis cluster_intermediate Synthesis of Chiral Intermediate cluster_agonist FXR Agonist Synthesis A tert-butyl (1S,4R)-2-azabicyclo [2.2.1]hept-5-ene-2-carboxylate B tert-butyl (1S,4S,5R)-5-hydroxy-2- azabicyclo[2.2.1]heptane-2-carboxylate A->B Hydroboration- Oxidation C Etherification with isoxazole moiety B->C D Boc Deprotection C->D E N-Arylation with benzothiazole D->E F Final FXR Agonist E->F

Caption: Synthetic workflow for the FXR agonist.

FXR_Mechanism FXR_Agonist FXR Agonist FXR FXR FXR_Agonist->FXR Binds & Activates RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (DNA) RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Biological_Effects Bile Acid Homeostasis Lipid & Glucose Metabolism Anti-inflammatory Effects Target_Genes->Biological_Effects Leads to

Caption: Mechanism of action of FXR agonists.

Conclusion and Future Perspectives

The strategic use of chiral building blocks like tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate exemplifies a rational approach to drug design, enabling the synthesis of highly potent and selective FXR agonists. The rigid bicyclic scaffold provides a unique three-dimensional architecture that is crucial for high-affinity binding to the receptor and for imparting favorable drug-like properties. The detailed synthetic protocols provided herein serve as a practical guide for researchers in the field of medicinal chemistry and drug development. As our understanding of the intricate roles of FXR in metabolic and inflammatory pathways continues to grow, the development of novel, structurally diverse agonists will remain a key focus in the quest for effective therapies for a range of challenging diseases.

References

Application

Asymmetric Synthesis with 2-Azabicyclo[2.2.1]heptane Catalysts: Application Notes and Protocols

An Application Guide for Researchers and Drug Development Professionals Abstract The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally rigid proline analogue, has emerged as a privileged structure in asymmetric org...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally rigid proline analogue, has emerged as a privileged structure in asymmetric organocatalysis. Its well-defined stereochemistry and robust framework provide an exceptional platform for the development of highly selective and efficient catalysts. This guide offers an in-depth exploration of these catalysts, detailing their mechanistic principles and providing field-proven, step-by-step protocols for key synthetic transformations, including the asymmetric Michael addition and aldol reaction. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the successful application of 2-azabicyclo[2.2.1]heptane catalysts in complex molecule synthesis.

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Privileged Chiral Platform

The effectiveness of an organocatalyst is fundamentally tied to its three-dimensional structure. The 2-azabicyclo[2.2.1]heptane, also known as 2-azanorbornane, offers a unique and powerful backbone for catalyst design.[1][2] Its rigid bicyclic system, containing multiple stereogenic centers, minimizes conformational flexibility. This rigidity is crucial as it creates a well-defined chiral environment, enabling precise control over the stereochemical outcome of a reaction.

These scaffolds are typically synthesized with high diastereoselectivity via aza-Diels-Alder reactions, which provides reliable access to enantiomerically pure starting materials for catalyst development.[3][4] From this core structure, a diverse array of catalysts can be prepared by modifying the nitrogen atom or the substituent at the C3 position, leading to derivatives such as amino amides, polyamines, and thioureas that are tailored for specific applications.[1][5][6]

Core Catalytic Mechanisms: Enamine and Bifunctional Activation

Catalysts derived from 2-azabicyclo[2.2.1]heptane primarily operate through two key activation modes: enamine catalysis and bifunctional catalysis involving Brønsted acidity/basicity.

2.1. Enamine Catalysis This is the most common mechanism for catalysts bearing a secondary amine. The catalyst reversibly reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The inherent chirality of the bicyclic scaffold directs the subsequent attack of an electrophile to one face of the enamine, thereby establishing the new stereocenter. Hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst for the next cycle. This pathway is central to reactions like Michael additions and aldol condensations.[5][6]

Enamine Catalysis Cycle cluster_cycle Catalyst Chiral Catalyst (2-Azabicycloheptane) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile (E+) Iminium->Catalyst Hydrolysis Product Chiral Product Iminium->Product + H₂O

Caption: General mechanism for enamine catalysis.

2.2. Bifunctional Catalysis Many advanced 2-azabicyclo[2.2.1]heptane catalysts incorporate additional functional groups, such as amides, that can act as hydrogen-bond donors.[6] This allows the catalyst to function in a bifunctional manner. While the secondary amine activates the nucleophile via enamine formation, the amide moiety can simultaneously activate the electrophile (e.g., a nitroolefin) by forming a hydrogen bond, lowering its LUMO energy. This dual activation model leads to a highly organized transition state and often results in superior enantioselectivity.

Application & Protocol: Asymmetric Michael Addition

The Michael addition is a cornerstone of C-C bond formation. Organocatalytic asymmetric versions of this reaction are invaluable for producing chiral 1,5-dicarbonyl compounds and their analogues. 2-Azanorbornane-based amino amide catalysts have demonstrated exceptional performance in this area.[4][6]

Protocol 1: Michael Addition of a β-Keto Ester to trans-β-Nitrostyrene

This protocol is adapted from methodologies that achieve high yields and stereoselectivities (up to 99% yield, 97:3 dr, 96% ee).[4][6] The trityl-substituted amino amide catalyst 7f is highlighted for its superior activity.

Workflow Overview

Caption: Experimental workflow for the Michael addition.

Materials & Reagents:

  • (1S,3R,4R)-N-trityl-2-azabicyclo[2.2.1]heptane-3-carboxamide (Catalyst 7f )

  • Ethyl 2-oxocyclopentanecarboxylate (9a )

  • trans-β-Nitrostyrene (10a )

  • Diisopropyl ether (i-Pr₂O), anhydrous

  • Ethyl acetate (EtOAc) and n-hexanes for chromatography

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (flame-dried)

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2-azanorbornane catalyst 7f (0.02 mmol, 20 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 5-10 minutes.

  • Solvent Addition: Add anhydrous diisopropyl ether (1.0 mL) via syringe.

  • Reagent Addition: Add the β-keto ester 9a (0.1 mmol, 1.0 equiv) to the catalyst solution.

  • Cooling: Cool the reaction mixture to -30 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Electrophile Addition: Once the temperature has stabilized, add the trans-β-nitrostyrene 10a (0.12 mmol, 1.2 equiv).

  • Reaction: Stir the mixture vigorously at -30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: n-hexanes/EtOAc gradient) to afford the desired Michael adduct.

  • Analysis: Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Substrate Scope The optimized conditions are effective across a range of substrates. The following table summarizes representative results using catalyst 7f .[6]

Entryβ-Keto EsterNitroolefin Ar GroupYield (%)dr (syn:anti)ee (%) [anti]
19a Phenyl993:9796
29a 4-Chlorophenyl994:9690
39a 4-Methoxyphenyl985:9585
4Ethyl acetoacetatePhenyl9510:9092

Causality and Insights:

  • Catalyst Loading: A higher catalyst loading of 20 mol% was found to be optimal for achieving maximum enantioselectivity.[6]

  • Temperature: Lowering the reaction temperature to -30 °C significantly improves both diastereoselectivity and enantioselectivity by favoring a more ordered transition state.

  • Solvent: Non-polar, aprotic solvents like diisopropyl ether provided the best results, likely by minimizing competing interactions with the catalyst and substrates.

Application & Protocol: Asymmetric Aldol Reaction

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are key building blocks in many natural products and pharmaceuticals. Chiral polyamines and amino acid derivatives based on the 2-azabicycloalkane scaffold have been successfully employed as organocatalysts for this transformation.[1][2]

Protocol 2: Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol describes a representative procedure using a 2-azabicyclo[2.2.1]heptane-based catalyst in an aqueous medium, which highlights the versatility and robustness of these systems.[1][2]

Materials & Reagents:

  • Amide Catalyst 9 (based on 2-azabicyclo[3.2.1]octane, a related scaffold showing high efficacy) or Amine Catalyst 11 (2-azabicyclo[2.2.1]heptane derivative)

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Acetic acid (co-catalyst)

  • Brine (saturated NaCl solution)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Step-by-Step Protocol:

  • Reaction Setup: In a vial, combine the organocatalyst (0.02 mmol, 20 mol%), 4-nitrobenzaldehyde (0.1 mmol, 1.0 equiv), and cyclohexanone (1.0 mmol, 10 equiv).

  • Co-catalyst and Solvent: Add acetic acid (0.02 mmol, 20 mol%) followed by brine (0.5 mL).

  • Reaction: Stir the resulting suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Neutralize the reaction mixture with a concentrated aqueous ammonia solution.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (syn/anti), and enantiomeric excess (ee) by NMR and chiral HPLC analysis.

Data Summary: Catalyst Performance in Brine The performance of different 2-azabicycloalkane catalysts can vary significantly, underscoring the importance of catalyst structure.[1][2]

EntryCatalystYield (%)dr (syn:anti)ee (%) [anti]
1Amine 6 ¹>9535:6563
2Amide 9 ¹>8627:7363
3Amine 11 ²4330:7050
¹Based on the 2-azabicyclo[3.2.1]octane backbone.
²Based on the 2-azabicyclo[2.2.1]heptane backbone.

Causality and Insights:

  • Aqueous Medium: The use of brine ("on-water" conditions) can accelerate reaction rates due to hydrophobic effects, forcing the organic reactants to aggregate.

  • Catalyst Structure: The amide-based catalyst 9 showed excellent conversion and good stereoselectivity, suggesting that the amide group plays a key role in organizing the transition state, likely through hydrogen bonding.[1][2] The amine 11 , while still effective, showed lower chemical efficiency in this specific transformation.[1][2] This highlights how subtle changes to the catalyst backbone and functional groups can have a profound impact on the reaction outcome.

Other Notable Applications

The utility of 2-azabicyclo[2.2.1]heptane catalysts extends beyond the reactions detailed above. They have been successfully applied in a variety of other important asymmetric transformations, including:

  • Epoxide Ring-Opening: Chiral diamine ligands derived from this scaffold catalyze the asymmetric ring-opening of meso-epoxides.[5][7][8]

  • Diethylzinc Addition: They serve as effective ligands for the enantioselective addition of diethylzinc to aldehydes.[5]

  • Diels-Alder Reactions: The rigid backbone is well-suited to control the facial selectivity in cycloaddition reactions.[9]

Conclusion

Catalysts derived from the 2-azabicyclo[2.2.1]heptane framework represent a powerful and versatile class of organocatalysts. Their conformational rigidity and the synthetic accessibility of diverse derivatives allow for the rational design of catalysts that achieve exceptional levels of stereocontrol in a wide range of asymmetric reactions. The protocols and data presented in this guide serve as a validated starting point for researchers aiming to leverage these catalysts for the efficient and selective synthesis of complex chiral molecules.

References

  • BIP, T. D. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]

  • Wojaczyńska, E., et al. (2021). Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. Molecules. Retrieved from [Link]

  • ResearchGate. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Retrieved from [Link]

  • Chang, C., et al. (2020). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters. Retrieved from [Link]

  • PubMed. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters. Retrieved from [Link]

  • J-Stage. (n.d.). 2-Azanorbornane-Based Amino Amide Organocatalysts for Asymmetric Michael Addition of β-Keto Esters with Nitroolefin. Retrieved from [Link]

  • Wojaczyńska, E., et al. (2021). Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. PMC - NIH. Retrieved from [Link]

  • Peczkowski, G. R., et al. (2019). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Chemical Communications. Retrieved from [Link]

  • DiVA portal. (2001). Asymmetric Formation and Isomerization of Three-Membered Rings : Catalyst Development and Evaluation. Retrieved from [Link]

  • Peczkowski, G., et al. (2019). 2,7-Diazabicyclo[2.2.1]heptanes. University of Birmingham. Retrieved from [Link]

  • FCUP. (n.d.). Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives: Bronsted acid catalyzed aza-Diels-Alder reaction between cyclopentadiene and. Retrieved from [Link]

  • DOI. (n.d.). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2021). Iron-catalysed enantioselective carbometalation of azabicycloalkenes. Retrieved from [Link]

  • DiVA portal. (n.d.). Dissertation for the Degree of Doctor of Philosophy in Organic Chemistry presented at Uppsala. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Retrieved from [Link]

  • NIH. (n.d.). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Retrieved from [Link]

  • J-Stage. (n.d.). 2-Azanorbornane-Based Amino Amide Organocatalysts for Asymmetric Michael Addition of β-Keto Esters with Nitroolefins. Retrieved from [Link]

Sources

Method

Application Note: Facile and Efficient Boc Deprotection of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

< Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules and active pharmaceutical ingredients (APIs).[1...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules and active pharmaceutical ingredients (APIs).[1] Its widespread use stems from its stability under a variety of non-acidic reaction conditions and its straightforward removal using acids.[1][2] This application note provides a detailed guide for the acidic deprotection of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a valuable chiral building block in drug discovery.[3] The resulting product, (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol, is a key intermediate for various synthetic targets. This document will delve into the mechanistic underpinnings of the deprotection, provide validated experimental protocols, and offer insights into reaction monitoring and troubleshooting.

The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic system that can impart favorable conformational constraints in drug candidates. The stability of this ring system under the acidic conditions required for Boc deprotection is a critical consideration. Fortunately, the 7-azabicyclo[2.2.1]heptane framework has been shown to be stable under such conditions, allowing for selective removal of the Boc group without compromising the core structure.[4]

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed elimination reaction.[1][5] The process can be broken down into the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5][6] This step increases the electrophilicity of the carbonyl carbon.

  • Fragmentation: The protonated intermediate undergoes fragmentation through the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][5][6]

  • Decarboxylation: The carbamic acid intermediate readily decarboxylates, releasing carbon dioxide gas and the free secondary amine.[1][5][6] It is crucial to perform this reaction in a well-ventilated fume hood or with an appropriate gas outlet to allow for the safe release of CO2.[1][6]

  • Final State: Under the acidic reaction conditions, the newly liberated amine is protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][6]

The tert-butyl cation generated during the reaction can potentially lead to side reactions, such as alkylation of nucleophilic sites on the substrate or solvent.[7] While the hydroxyl group on the target molecule is a potential site for such a side reaction, the steric hindrance of the bicyclic system and the relatively mild conditions typically employed for Boc deprotection minimize this risk.

Experimental Protocols

Two common and effective methods for the Boc deprotection of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate are presented below. The choice of method often depends on the desired salt form of the final product and the compatibility with subsequent synthetic steps.

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[8][9]

Materials:

  • tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5–10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[8]

  • To obtain the free amine, carefully neutralize the residue by adding saturated aqueous NaHCO3 solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the deprotected product, (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Workup Start Dissolve Boc-protected amine in DCM Add_TFA Add TFA at 0 °C Start->Add_TFA Stir Stir at RT (1-4h) Add_TFA->Stir Evaporate Concentrate in vacuo Stir->Evaporate Monitor by TLC/HPLC Neutralize Neutralize with NaHCO₃ Evaporate->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry & Concentrate Extract->Dry Product Product Dry->Product Final Product

Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly efficient and often preferred when the hydrochloride salt of the amine is the desired product for subsequent reactions or for improved stability and handling.[12][13][14]

Materials:

  • tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Protocol:

  • Dissolve tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate if necessary, or use it directly if it is a liquid.

  • Add a solution of 4M HCl in 1,4-dioxane (5–10 eq of HCl) to the starting material at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[12][13] The hydrochloride salt of the product may precipitate out of the solution.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with diethyl ether to facilitate further precipitation of the product.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride.

// Nodes Start [label="Boc-Protected Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonated Carbamate", fillcolor="#FBBC05", fontcolor="#202124"]; Fragmentation [label="Carbamic Acid + t-Butyl Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decarboxylation [label="Free Amine + CO₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Ammonium Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Protonation [label="+ H⁺"]; Protonation -> Fragmentation [label="Fragmentation"]; Fragmentation -> Decarboxylation [label="Decarboxylation"]; Decarboxylation -> FinalProduct [label="+ H⁺"]; } Механизм кислотно-катализируемого снятия Boc-защиты.

Reaction Monitoring and Characterization

Thin-Layer Chromatography (TLC): A simple and effective way to monitor the reaction's progress.[10] The deprotected amine is significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the secondary amine product as a colored spot.[10]

High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction progress and the purity of the final product.[10][11] A reverse-phase C18 column is typically used with a gradient of water and acetonitrile containing 0.1% TFA.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most definitive method for confirming the completion of the reaction. The characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4-1.5 ppm will disappear upon successful deprotection.[11]

Mass Spectrometry (MS): Can be used to confirm the mass of the deprotected product.

Data Summary

MethodReagentsTypical Reaction TimeProduct FormAdvantagesDisadvantages
A TFA, DCM1–4 hoursFree amine (after workup)Fast, volatile reagents are easily removed.TFA is corrosive and requires careful handling.
B 4M HCl in 1,4-dioxane30 min – 2 hoursHydrochloride saltOften provides a crystalline product, direct isolation.1,4-Dioxane is a suspected carcinogen.[15]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid, short reaction time, or low temperature.[11]Add more acid, increase the reaction time, or allow the reaction to proceed at a slightly elevated temperature (e.g., 40 °C).
Formation of Side Products Alkylation by the tert-butyl cation.[7]While less common for this substrate, adding a scavenger like anisole or thioanisole can mitigate this.
Difficulty in Isolating the Free Amine The product may be water-soluble.After neutralization, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the amine. Alternatively, use a solid-phase scavenger resin to isolate the free amine.[16]
Product is an oil The free amine may not be a solid at room temperature.If the hydrochloride salt is desired, use Method B. If the free amine is needed for the next step, it can often be used directly as a crude oil.

Conclusion

The Boc deprotection of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a robust and high-yielding transformation that can be readily achieved using standard laboratory procedures. Both TFA in DCM and HCl in 1,4-dioxane are effective methods, and the choice between them will depend on the specific requirements of the subsequent synthetic steps and the desired final product form. Careful monitoring of the reaction and appropriate workup procedures will ensure the successful synthesis of the valuable (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol intermediate.

References

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Rapid N-Boc Deprotection with TFA. Scribd. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Specific solvent issues with BOC deprotection. WordPress. [Link]

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. MDPI. [Link]

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Removal of Boc protecting group as workup? r/chemistry. Reddit. [Link]

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. PubMed. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • BOC Deprotection. WordPress. [Link]

  • How to confirm BOC deprotection by TFA? ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. [Link]

  • Synthetic studies toward longeracemine: a SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework. National Institutes of Health. [Link]

  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Publications. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Servicio de Publicaciones. [Link]

  • Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. Arkivoc. [Link]

  • Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. ACS Publications. [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • Preparation method of 2-azadihydroxybicyclo[2.2.1]heptane compound and L-tartrate of the compound.
  • tert-butyl (1R,4R)-5-oxo-2-azabicyclo(2.2.1)heptane-2-carboxylate. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives

Introduction: The 2-azabicyclo[2.2.1]heptane framework, a constrained proline analogue, is a privileged scaffold in medicinal chemistry and asymmetric synthesis due to its rigid structure.[1][2] Its synthesis, most commo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-azabicyclo[2.2.1]heptane framework, a constrained proline analogue, is a privileged scaffold in medicinal chemistry and asymmetric synthesis due to its rigid structure.[1][2] Its synthesis, most commonly approached via an aza-Diels-Alder reaction, presents unique challenges. This guide provides field-proven insights into troubleshooting common side reactions and experimental pitfalls, ensuring researchers can navigate the complexities of this versatile synthetic platform.

Frequently Asked Questions & Troubleshooting Guide

Problem Area 1: Low Yield of the Target Cycloadduct

Question 1: My aza-Diels-Alder reaction is resulting in low yields or fails to proceed. What are the common causes?

Low conversion in aza-Diels-Alder reactions is a frequent issue stemming from the electronic nature of the reactants. The reaction is an inverse-electron-demand cycloaddition, where an electron-deficient azadiene reacts with an electron-rich dienophile.[3] Several factors can impede this process:

  • Poor Imine Electrophilicity: Simple, unactivated imines are often not electrophilic enough to react efficiently.[4] The reaction rate is significantly enhanced by attaching an electron-withdrawing group (EWG) to the imine nitrogen.[5]

  • Inappropriate Catalyst/Acid: Brønsted or Lewis acid catalysis is typically required to activate the imine by lowering its LUMO energy.[6] However, strong Lewis acids can sometimes preferentially coordinate with electron-rich dienophiles, effectively inhibiting the reaction.[3] The choice and stoichiometry of the acid are critical.

  • Thermal Instability: The bicyclic product can be thermally labile, susceptible to a retro-Diels-Alder reaction, especially at elevated temperatures. This equilibrium can favor the starting materials if the product is not sufficiently stable.[7]

  • Diene/Dienophile Decomposition: Cyclopentadiene, a common diene, readily dimerizes at room temperature and must be freshly cracked before use.[4] Other starting materials may also be unstable under the reaction conditions.

Question 2: I suspect a retro-Diels-Alder reaction is degrading my product. How can I confirm this and what are the mitigation strategies?

A retro-Diels-Alder reaction is a common pathway for product loss, particularly for the 7-azabicyclo[2.2.1]hept-2-ene system, which can re-aromatize.[7]

Confirmation:

  • Monitor the reaction by ¹H NMR or LC-MS over time. The reappearance of signals corresponding to the starting diene and dienophile after initial product formation is a strong indicator.

  • Run the reaction at a lower temperature and compare the yield to a reaction run at a higher temperature. A significantly lower yield at the higher temperature suggests thermal decomposition of the product.

Mitigation Strategies:

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Reactions are often run at temperatures ranging from -78 °C to room temperature.

  • Immediate Downstream Processing: Once the reaction is complete, do not let the crude product sit for extended periods, especially at room temperature or higher. Proceed with purification or the next synthetic step promptly.

  • Product Derivatization: If the unsaturated product is particularly unstable, consider immediate reduction of the double bond (e.g., via catalytic hydrogenation) to form the more stable saturated 2-azabicyclo[2.2.1]heptane core.[2][8]

dot

cluster_0 Troubleshooting Low Yield cluster_1 Solutions Start Low Yield Observed Check_Reactivity Are reactants sufficiently activated? (e.g., EWG on imine) Start->Check_Reactivity Check_Catalyst Is the catalyst/acid appropriate and not inhibiting? Check_Reactivity->Check_Catalyst No Sol_Reactivity - Add Electron-Withdrawing Group (EWG) - Use more reactive dienophile Check_Reactivity->Sol_Reactivity Yes Check_Retro Is a retro-Diels-Alder reaction occurring? Check_Catalyst->Check_Retro No Sol_Catalyst - Screen different Lewis/Brønsted acids - Adjust stoichiometry Check_Catalyst->Sol_Catalyst Yes Success Yield Improved Check_Retro->Success No Sol_Retro - Lower reaction temperature - Immediate product isolation/derivatization Check_Retro->Sol_Retro Yes Sol_Reactivity->Success Sol_Catalyst->Success Sol_Retro->Success

Caption: Workflow for diagnosing low-yield issues.

Problem Area 2: Formation of Unexpected Isomers

Question 3: My reaction produces a mixture of exo and endo diastereomers. How can I improve the stereoselectivity?

The exo/endo selectivity in the aza-Diels-Alder reaction is highly dependent on the reaction mechanism and conditions.

  • Mechanism: Concerted pathways often favor the endo product due to secondary orbital interactions. However, aza-Diels-Alder reactions, especially when catalyzed by strong acids, can proceed through a stepwise Mannich-Michael pathway, which often favors the thermodynamically more stable exo product.[5] The exo isomer is frequently the major product in the synthesis of 2-azabicyclo[2.2.1]heptene derivatives.

  • Catalyst Choice: The nature of the Lewis or Brønsted acid can influence the transition state geometry. Chiral catalysts are employed to achieve high enantioselectivity and can also impact the diastereomeric ratio.[9]

  • Temperature: Lower reaction temperatures generally increase selectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The polarity of the solvent can influence the reaction pathway. Perfluoroalcohols, for instance, have been shown to promote these reactions via hydrogen bonding and can affect selectivity.[3]

Table 1: Factors Influencing Exo/Endo Selectivity

FactorCondition Favoring ExoCondition Favoring EndoRationale
Mechanism Stepwise (Mannich-Michael)ConcertedExo is often the thermodynamic product; endo is kinetically favored in concerted pathways.
Catalyst Strong Lewis/Brønsted AcidsMilder acids or thermal conditionsStrong acids promote the stepwise pathway.[5]
Temperature Higher TemperaturesLower TemperaturesAllows for equilibration to the more stable exo product.
Sterics Bulky substituents on diene/dienophileLess sterically hindered reactantsSteric hindrance can disfavor the more compact endo transition state.

Question 4: I am observing epimerization at a stereocenter, particularly one alpha to a carbonyl group. What causes this and how can I prevent it?

Epimerization is a significant side reaction, especially when a stereocenter is adjacent to a carbonyl group (e.g., an ester or ketone) or another acidifying group.[10][11]

Mechanism: The proton alpha to the carbonyl is acidic. In the presence of a base, this proton can be reversibly removed to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of epimers.[12] This process can be deliberately exploited to access less common isomers.[11][13]

dot

Start_Epimer R-Epimer (α-carbonyl) Enolate Planar Enolate Intermediate Start_Epimer->Enolate - H+ H_plus H+ Enolate->Start_Epimer + H+ End_Epimer S-Epimer (α-carbonyl) Enolate->End_Epimer + H+ Base Base Base->Start_Epimer

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield of Boc-Protected Amino Alcohols

Welcome to the technical support center dedicated to the chemoselective N-tert-butyloxycarbonyl (Boc) protection of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chemoselective N-tert-butyloxycarbonyl (Boc) protection of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and field-proven insights into optimizing this critical synthetic transformation. The protection of an amine as a Boc-carbamate is fundamental in multi-step synthesis, yet the presence of a hydroxyl group in amino alcohols introduces unique challenges, primarily the competition between N-protection and O-protection.[1]

This resource moves beyond standard protocols to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design reaction conditions for maximal yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the Boc protection of amino alcohols in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered mostly starting material. What are the likely causes?

Answer: Low or no conversion is a frequent issue that can typically be traced back to one of four key areas: insufficient amine reactivity, suboptimal reaction conditions, steric hindrance, or reagent degradation.

  • Insufficient Amine Reactivity: The nucleophilicity of the amine is paramount. Aromatic amines or electronically deactivated amines are significantly less nucleophilic than aliphatic ones and may require more forcing conditions.[2]

  • Suboptimal Reaction Conditions: The choice of base and solvent dramatically influences reaction rates.[3][4] A base is highly recommended to neutralize the protonated amine intermediate, driving the equilibrium towards the product.[4] Without a base, the reaction can be sluggish. The solvent must fully dissolve the substrate; poor solubility can lead to a heterogeneous mixture and an incomplete reaction.[5]

  • Steric Hindrance: Bulky substituents near the amino group can physically block the approach of the Boc anhydride ((Boc)₂O).[3][5] This is a very common cause of low conversion. Overcoming this requires adjusting parameters to increase the kinetic energy of the system.

  • Reagent Degradation: Boc anhydride is sensitive to moisture and can hydrolyze over time. Ensure it has been stored correctly. Similarly, solvents should be anhydrous where specified by the protocol.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting Start Low or No Yield Observed StericHindrance Is Steric Hindrance a Factor? Start->StericHindrance CheckReactivity Assess Amine Reactivity (Aliphatic vs. Aromatic/Hindered) Sol_Reactivity Increase Temp Add DMAP Catalyst Prolong Reaction Time CheckReactivity->Sol_Reactivity CheckConditions Evaluate Reaction Conditions (Base, Solvent, Temp) CheckPurity Verify Reagent Quality (Boc₂O, Solvent) CheckConditions->CheckPurity Sol_Conditions Switch to Polar Aprotic Solvent (DMF, ACN) Use Stronger, Non-nucleophilic Base (DBU, DIPEA) Increase Temperature CheckConditions->Sol_Conditions Sol_Purity Use Fresh (Boc)₂O Use Anhydrous Solvent CheckPurity->Sol_Purity StericHindrance->CheckReactivity Yes StericHindrance->CheckConditions No

Caption: Workflow for diagnosing and solving low reaction yield.

Question 2: My mass spectrometry and NMR data show multiple products. How do I identify and prevent side reactions?

Answer: With amino alcohols, the primary side reactions are O-protection, di-Boc protection (for primary amines), and oxazolidinone formation.

  • O-Boc Formation: The hydroxyl group can compete with the amine for the Boc anhydride, leading to the O-Boc product or a di-protected N,O-bis-Boc species.[1] This is especially prevalent under standard anhydrous conditions with a base like triethylamine.

    • Causality: The alkoxide, formed by deprotonation of the alcohol, is a potent nucleophile.

    • Solution: Promote selective N-protection by using aqueous or protic solvent systems (e.g., water, water/THF, methanol).[1][6][7] Water preferentially solvates the amine, enhancing its nucleophilicity relative to the hydroxyl group, and suppresses alkoxide formation. Catalyst-free methods in water-acetone mixtures have also proven highly effective for chemoselectivity.[1][8]

  • Di-Boc Formation: Primary amines can react twice to form a Boc₂N-R species. This is favored by a large excess of Boc anhydride and a strong base.[4]

    • Causality: After initial N-protection, the resulting carbamate's N-H proton is acidic enough to be removed by a strong base, allowing for a second acylation.

    • Solution: Use a stoichiometric amount of Boc anhydride (typically 1.1-1.2 equivalents). If di-Boc formation persists, reduce the strength or amount of the base.

  • Oxazolidinone Formation: This intramolecular cyclization can occur with α-amino alcohols, forming a five-membered ring.

    • Causality: The reaction is often promoted by conditions that facilitate initial N-Boc protection followed by activation of the hydroxyl group.

    • Solution: Certain solvent systems, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to provide chemoselective mono-N-Boc protection without competitive oxazolidinone formation.[6] Catalyst-free methods in water are also effective at preventing this side reaction.[6]

Selectivity cluster_reactants Reactants cluster_products Potential Products AminoAlcohol H₂N-R-OH (Amino Alcohol) N_Boc Desired Product (Boc-HN-R-OH) AminoAlcohol->N_Boc N-Attack (Favored in H₂O) O_Boc Side Product (H₂N-R-O-Boc) AminoAlcohol->O_Boc O-Attack (Anhydrous Base) Boc2O (Boc)₂O Boc2O->N_Boc Boc2O->O_Boc Di_Boc Side Product (Boc-HN-R-O-Boc) N_Boc->Di_Boc O-Attack

Caption: Competing reaction pathways for N- vs. O-protection.

Question 3: My reaction stalls and never reaches completion, even after extended time. What should I do?

Answer: A stalled reaction, where you observe both starting material and product in a constant ratio over time, suggests an equilibrium has been reached or that a reagent has been consumed.

  • Check Reagent Stoichiometry: Ensure you have used at least a slight excess (1.1 eq.) of Boc anhydride. If your amino alcohol was introduced as a salt (e.g., hydrochloride), you must add an additional equivalent of base to neutralize the salt before the reaction can proceed.

  • Role of a Catalyst: For sterically hindered or weakly nucleophilic amines, a catalytic amount (0.1 eq.) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[4] DMAP reacts with Boc anhydride to form a highly reactive intermediate, which is then attacked by the amine.[9] However, be aware that DMAP can also promote side reactions like urea formation.[9]

  • Increase Temperature: For sluggish reactions, particularly those involving steric hindrance, increasing the temperature provides the necessary kinetic energy to overcome the activation barrier.[3] Monitor carefully by TLC or HPLC to avoid decomposition.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal base and solvent for my specific amino alcohol?

A1: The choice is substrate-dependent. The following tables provide a general guide.

Table 1: Comparison of Common Bases for Boc Protection

Base Strength Common Use Case Advantages Disadvantages
Triethylamine (TEA) Moderate General purpose for anhydrous conditions.[10] Good solubility in organic solvents. Can promote O-protection in amino alcohols.
DIPEA Moderate (Hindered) For sensitive substrates to minimize side reactions. Non-nucleophilic, reduces side reactions. More expensive than TEA.
NaOH / NaHCO₃ Strong / Mild Aqueous or biphasic systems, especially for amino acids.[4] Excellent for promoting N-selectivity, inexpensive.[4] Requires biphasic system or water-soluble substrate.

| DMAP (Catalyst) | N/A | For sterically hindered or weakly nucleophilic amines.[4] | Highly effective at accelerating slow reactions.[4] | Can promote side reactions (e.g., urea, O-protection).[9] |

Table 2: Comparison of Common Solvents for Boc Protection

Solvent Type Common Use Case Advantages Disadvantages
DCM / THF Aprotic General purpose anhydrous reactions.[4] Good solubility for many organic compounds, easy to remove. Can favor O-protection side reaction.
Acetonitrile (ACN) Polar Aprotic Reactions with DMAP catalyst.[3] Good for Sₙ2-type reactions, enhances nucleophilicity.[3] Can be difficult to remove from high-boiling products.
Water / Dioxane Protic / Aprotic Mix Promoting selective N-protection of amino alcohols.[1] Suppresses O-protection, environmentally benign.[6] Requires product to be extractable into an organic layer.

| Methanol / Ethanol | Protic | Can enhance reaction rates for aromatic amines without a base.[2][7] | Can act as a catalyst via hydrogen bonding.[2] | Potential for transesterification with other functional groups. |

Q2: How can I effectively monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is the most common and rapid method.[11]

  • Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point.

  • Visualization: The starting amino alcohol will be more polar (lower Rf value) than the Boc-protected product. The amine can be visualized with a ninhydrin stain, which will stain the primary or secondary amine of the starting material but not the protected product.[11]

  • Confirmation: For quantitative analysis and confirmation of product purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[11][12]

Experimental Protocols

Protocol 1: Standard N-Boc Protection in a Biphasic System (Favors N-Selectivity)

  • Dissolution: Dissolve the amino alcohol (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (staining with ninhydrin).[1][13]

  • Work-up: Once complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).[4]

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography if necessary.[1]

Protocol 2: Monitoring Reaction Progress by HPLC

  • Instrumentation: Use a standard HPLC system with a UV detector and a C18 reverse-phase column.[11]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA, is a common starting point.

  • Detection: Monitor at a wavelength of 210-220 nm.[11]

  • Sample Preparation: At various time points (e.g., t=0, 1h, 4h, 16h), withdraw a small aliquot (~10-20 µL) from the reaction mixture.

  • Quenching & Dilution: Quench the aliquot by diluting it significantly (e.g., 1:100) with the initial mobile phase composition.

  • Injection: Inject the diluted sample into the HPLC.

  • Analysis: Compare the peak area of the starting material and the product to determine the reaction conversion.[12] The Boc-protected product will typically have a longer retention time than the more polar amino alcohol starting material.

References

  • Benchchem. (n.d.). How to improve the yield of N-Boc protection reactions.
  • Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Various Authors. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate.
  • Benchchem. (n.d.). Addressing steric hindrance in Tos-PEG5-C2-Boc reactions.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Benchchem. (n.d.). Technical Support Center: Improving the Yield of Boc Protection Reactions.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Various Authors. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Suzhou Highfine Biotech. (2021). Application of Boc-anhydride.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Incomplete Boc Deprotection.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.

Sources

Troubleshooting

stability and storage of "tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate"

Welcome to the dedicated technical support guide for tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this critical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental success.

I. Understanding the Molecule: Key Stability-Influencing Features

This bicyclic amino alcohol possesses two primary functional groups that dictate its stability: the Boc-protected secondary amine and the secondary alcohol . Understanding the reactivity of these groups is fundamental to troubleshooting potential issues. The tert-butyloxycarbonyl (Boc) group is a well-established protecting group, generally stable to a range of conditions but susceptible to acid-catalyzed cleavage.[1][2] The secondary alcohol, situated within a bicyclic system, is prone to oxidation.[3][4][5][6]

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your work with tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, providing potential causes and actionable solutions.

Scenario 1: Inconsistent or Unexpected Analytical Results (NMR, LC-MS)

Problem: You observe unexpected peaks in your NMR or LC-MS spectra, or the integration values are inconsistent with the expected structure.

Potential Causes & Solutions:

  • Degradation due to Improper Storage: Long-term storage at room temperature, especially if exposed to light or a non-inert atmosphere, can lead to gradual degradation. Some suppliers recommend storage at room temperature, while others suggest cold-chain transportation, indicating that temperature control is a key factor.[7][8]

    • Solution: Always store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place.[9] For long-term storage, refrigeration (2-8 °C) is recommended.

  • Presence of Synthetic Impurities: Impurities from the synthesis, such as the corresponding ketone (oxidized starting material) or the de-Boc'd analog, may be present.

    • Solution: Review the supplier's Certificate of Analysis (CoA) to check for known impurities. If you suspect the presence of impurities not listed, consider re-purification by flash chromatography.

  • Contamination from Handling: The compound may be contaminated with acidic or oxidizing residues from glassware or spatulas.

    • Solution: Ensure all equipment is scrupulously clean and dry. Avoid using acidic cleaning agents for final rinses.

Scenario 2: Poor or Inconsistent Reaction Yields

Problem: When using the compound as a starting material, you experience lower than expected yields or complete reaction failure.

Potential Causes & Solutions:

  • Partial Deprotection of the Boc Group: If your reaction conditions are even mildly acidic, you may be inadvertently cleaving the Boc group, leading to undesired side reactions. The Boc group is known to be labile to strong acids like trifluoroacetic acid or hydrochloric acid.[8][9]

    • Solution: Scrutinize your reaction conditions for any acidic components. If unavoidable, consider using a different protecting group strategy. When possible, maintain a neutral or slightly basic pH.

  • Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to a ketone, rendering it unreactive for subsequent intended transformations of the hydroxyl group.[5][6]

    • Solution: Avoid exposure to strong oxidizing agents.[9] If your reaction involves reagents that could act as oxidants, ensure they are specific for the desired transformation and that the reaction is performed under an inert atmosphere.

  • Incorrect Solvent Choice: Using a solvent in which the compound is only partially soluble can lead to incomplete reactions.

    • Solution: While specific solubility data is not widely published, this compound is expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Perform small-scale solubility tests to determine the optimal solvent for your reaction.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for experimental issues.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate at 2-8 °C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7][8][9] This minimizes the risk of both hydrolytic and oxidative degradation. While some suppliers ship at room temperature, this is generally acceptable for short durations only.

Q2: What are the visible signs of degradation?

A2: As a solid, visual signs of degradation may not be immediately obvious. However, you should be cautious if the typically white to off-white solid appears discolored (e.g., yellow or brown), or if its texture changes (e.g., becomes sticky or clumpy). These changes could indicate the formation of impurities. The most reliable way to assess stability is through analytical methods like HPLC or LC-MS.

Q3: What solvents are recommended for preparing stock solutions?

Q4: What are the primary degradation products I should look for?

A4: Based on the structure, there are two primary degradation pathways:

  • Acid-catalyzed hydrolysis: This will cleave the Boc protecting group to yield (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol.

  • Oxidation: The secondary alcohol can be oxidized to form tert-butyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Potential Degradation Pathways

G main tert-butyl (1S,4S,5R)-5-hydroxy- 2-azabicyclo[2.2.1]heptane-2-carboxylate de_boc (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol main->de_boc Acidic Hydrolysis oxidized tert-butyl (1S,4R)-5-oxo- 2-azabicyclo[2.2.1]heptane-2-carboxylate main->oxidized Oxidation

Caption: Primary degradation pathways of the target molecule.

Q5: Is this compound sensitive to light?

A5: While specific photostability studies are not widely published, it is good laboratory practice to protect all chemical intermediates from prolonged exposure to light.[7] Store the compound in an amber vial or in a dark location.

IV. Experimental Protocol: Stability Indicating HPLC Method

To quantitatively assess the stability of your sample and detect potential degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[10][11] The following is a general protocol that can be adapted as a starting point.

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products (acid-hydrolyzed and oxidized forms).

1. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (50:50 v/v) is a good starting point.

  • Standard Solution: Prepare a stock solution of the compound in the diluent at a concentration of approximately 1 mg/mL. Create a working standard solution by diluting the stock to a final concentration of about 0.1 mg/mL.

  • Forced Degradation Samples:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 100 µL of 1M HCl. Heat at 60°C for 4-8 hours. Neutralize with 1M NaOH before dilution.

    • Oxidative Degradation: To 1 mL of the stock solution, add 100 µL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours, then prepare a solution.

2. HPLC Conditions (Starting Point):

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

3. Method Validation:

Once the separation is optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12] The forced degradation samples are crucial for demonstrating specificity, ensuring that the peaks for the degradation products are well-resolved from the main compound peak.

V. References

  • Mechanism of Oxidation of Secondary Alcohols by Bromine. Proceedings of the Indian Academy of Sciences - Section A.

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Oxidation of Alcohols: Overview. Organic Chemistry Tutor. [Link]

  • Oxidation of Alcohols Explained: Definition, Examples, Practice & Video Lessons. Pearson.

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing.

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.

  • tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. Selleck Chemicals.

  • Racemic-(1R,4R,5S)-Tert-Butyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate. AK Scientific, Inc.

  • Stability Indicating HPLC Method Development and Validation. SciSpace.

  • Stability-Indicating HPLC Methods. Scribd.

  • tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. Guidechem.

  • tert-butyl (1R, 4R, 5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, min 97%, 100 mg. Fisher Scientific.

  • tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. TargetMol.

  • tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride. Chemicalbook.

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate.

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.

  • (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate. Sigma-Aldrich.

  • tert-Butyl (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate. TCI Chemicals.

  • (1S,4S)-tert-butyl 2,5-diazabicyclo(2.2.1)heptane-2-carboxylate. PubChem.

  • Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix.

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science.

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in the Synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Welcome to the technical support center for "tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral building block. As a key intermediate in the development of various active pharmaceutical ingredients, ensuring its purity is paramount. This document provides in-depth troubleshooting advice, detailed analytical protocols, and a thorough understanding of the potential impurities that may arise.

Introduction: A Strategic Approach to Purity

The synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a molecule with three contiguous stereocenters, demands precise control over each synthetic transformation. The most common and efficient synthetic route commences with the readily available chiral building block, (-)-Vince lactam. Understanding the potential pitfalls at each stage of this synthesis is the first step toward achieving high purity.

This guide is structured as a series of frequently asked questions (FAQs) that address specific impurities, their origins, and strategies for their mitigation and removal.

Frequently Asked Questions (FAQs)

Category 1: Impurities Originating from Starting Materials

Question 1: I am observing a minor peak in my final product that I suspect is a stereoisomer. What is the likely source of this impurity?

Answer: The most probable source of a stereoisomeric impurity is the presence of the enantiomer of your starting material, (+)-Vince lactam, in the initial batch of (-)-Vince lactam. Even small amounts of the undesired enantiomer will be carried through the synthetic sequence, resulting in the formation of the enantiomer of your final product, tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Troubleshooting and Prevention:

  • Starting Material Analysis: Always perform chiral HPLC analysis on the incoming batch of Vince lactam to confirm its enantiomeric purity. A validated method for the enantiomeric separation of Vince lactam is crucial.[1][2]

  • Supplier Qualification: Source your Vince lactam from a reputable supplier with a detailed certificate of analysis that specifies the enantiomeric excess (e.e.).

Category 2: Impurities from the Lactam Reduction Step

Question 2: After reducing the Vince lactam with Lithium Aluminum Hydride (LiAlH4), I see a significant amount of starting material remaining in my reaction mixture. What could be the issue?

Answer: Incomplete reduction of the lactam is a common issue. This can be attributed to several factors:

  • Insufficient Reducing Agent: The stoichiometry of LiAlH4 is critical. Amides, including lactams, are relatively difficult to reduce.[3]

  • Reagent Quality: LiAlH4 is highly reactive and can degrade upon exposure to moisture. Using a partially decomposed reagent will lead to lower reactivity and incomplete conversion.

  • Reaction Conditions: Temperature and reaction time play a significant role. Insufficiently low temperatures may slow the reaction down, while a short reaction time may not allow for complete conversion.

Troubleshooting and Prevention:

  • Stoichiometry: Use a sufficient excess of LiAlH4 (typically 2-3 equivalents) to ensure complete reduction.

  • Reagent Handling: Use freshly opened, high-purity LiAlH4. Handle the reagent under strictly anhydrous conditions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Work-up Procedure: A careful aqueous work-up is necessary to quench the excess LiAlH4 and hydrolyze the aluminum complexes to liberate the amine product. Improper work-up can lead to the formation of insoluble aluminum salts that may trap the product.[4][5]

Question 3: Besides the unreacted starting material, are there other common byproducts from the LiAlH4 reduction of Vince lactam?

Answer: Yes, while LiAlH4 is a powerful reducing agent, side reactions can occur:

  • Over-reduction: In some cases, particularly with prolonged reaction times or high temperatures, the double bond in the bicyclic system can be reduced.

  • Ring-Opening: Though less common under standard conditions, highly forcing conditions could potentially lead to the cleavage of the bicyclic ring system.

Analytical Detection: These byproducts can be detected by GC-MS or LC-MS by observing the corresponding molecular ion peaks. 1H NMR spectroscopy will also show the disappearance of the alkene protons and the appearance of new aliphatic protons in the case of over-reduction.

Category 3: Impurities from the Boc-Protection Step

Question 4: After protecting the secondary amine with Boc anhydride, I have a byproduct with a higher molecular weight than my desired product. What could this be?

Answer: The most common high-molecular-weight byproduct in a Boc protection reaction is the di-Boc protected amine . This occurs when a second Boc group is added to the nitrogen atom, forming a tert-butyl imidodicarbonate derivative. This is more likely to happen if an excess of Boc anhydride is used, especially in the presence of a strong base and for prolonged reaction times.

Troubleshooting and Prevention:

  • Stoichiometry: Use a controlled amount of Boc anhydride (typically 1.05-1.2 equivalents).

  • Reaction Conditions: Perform the reaction at room temperature or below.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure the complete consumption of the starting amine without the significant formation of the di-Boc byproduct.

Question 5: What are the low-molecular-weight impurities I should be aware of after the Boc protection and work-up?

Answer: The primary low-molecular-weight byproducts are related to the Boc anhydride and the base used:

  • tert-Butanol and CO2: These are the breakdown products of Boc anhydride.

  • Residual Base: If a base like triethylamine is used, it needs to be completely removed during the work-up.

  • Unreacted Amine: Incomplete reaction will leave the starting secondary amine in your product.

Purification Strategy: These impurities are typically removed by a standard aqueous work-up followed by column chromatography on silica gel.

Category 4: Impurities from the Dihydroxylation Step

Question 6: My final product contains a significant amount of a diastereomer. How can I improve the stereoselectivity of the dihydroxylation?

Answer: The formation of the undesired diastereomer, tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, is a key challenge in this synthesis. The stereochemical outcome of the dihydroxylation of the double bond in the N-Boc protected 2-azabicyclo[2.2.1]hept-5-ene is highly dependent on the reagent and reaction conditions.

Improving Stereoselectivity:

  • Choice of Reagent: The use of osmium tetroxide (OsO4) with a co-oxidant like N-methylmorpholine N-oxide (NMO) is known to favor the formation of the desired syn-diol from the exo-face of the bicyclic system, leading to the (5R,6R) configuration.[6]

  • Directed Hydroxylation: The bulky N-Boc group can influence the facial selectivity of the dihydroxylation. The approach of the bulky osmate ester intermediate is sterically hindered from the endo face, thus favoring the desired exo attack.

  • Reaction Conditions: Low temperatures (e.g., 0 °C to room temperature) are generally preferred to enhance the stereoselectivity.

Question 7: I am observing unreacted starting alkene in my final product. How can I drive the dihydroxylation to completion?

Answer: Incomplete dihydroxylation can be due to:

  • Insufficient Oxidant: The stoichiometry of both the catalytic OsO4 and the stoichiometric co-oxidant (NMO) is crucial.

  • Reaction Time: The reaction can be slow, especially at low temperatures.

Troubleshooting:

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. If the reaction stalls, a small additional portion of the co-oxidant can be added.

  • Catalyst Deactivation: Ensure the quality of the OsO4 and NMO.

Analytical Protocols and Data

Table 1: Summary of Potential Impurities and their Characteristics

Impurity NameOriginMolecular Weight ( g/mol )Detection Method
tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateEnantiomeric starting material213.27Chiral HPLC
(-)-Vince lactam (unreacted)Incomplete reduction109.12LC-MS, GC-MS, TLC
tert-butyl (1S,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (unreacted)Incomplete dihydroxylation195.26LC-MS, GC-MS, TLC
Di-Boc protected amineExcess Boc anhydride297.37LC-MS
tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateNon-stereoselective dihydroxylation213.27Chiral HPLC, NMR
Experimental Protocol: Chiral HPLC Method for Diastereomer Separation

A robust chiral HPLC method is essential for quantifying the diastereomeric purity of the final product.

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or similar, is often effective for separating these types of diastereomers.[2]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio may need to be optimized (e.g., 90:10 to 80:20 v/v).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the chromophore is the carbamate.

Note: Method development and validation are critical to ensure accurate quantification of the diastereomeric impurity.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the key steps in the synthesis and the points at which major impurities can be introduced.

G cluster_0 Starting Material cluster_1 Step 1: Reduction cluster_2 Step 2: Boc Protection cluster_3 Step 3: Dihydroxylation VinceLactam (-)-Vince Lactam Reduction LiAlH4 VinceLactam->Reduction LiAlH4 Amine (1S,4S)-2-azabicyclo[2.2.1] hept-5-ene Reduction->Amine Impurity2 Unreacted Lactam Reduction->Impurity2 Incomplete Reaction BocProtection Boc2O Amine->BocProtection Boc2O BocAmine tert-butyl (1S,4S)-2-azabicyclo[2.2.1] hept-5-ene-2-carboxylate BocProtection->BocAmine Impurity3 Di-Boc Product BocProtection->Impurity3 Side Reaction Impurity4 Unreacted Amine BocProtection->Impurity4 Incomplete Reaction Dihydroxylation OsO4, NMO BocAmine->Dihydroxylation OsO4, NMO FinalProduct tert-butyl (1S,4S,5R)-5-hydroxy- 2-azabicyclo[2.2.1]heptane-2-carboxylate Dihydroxylation->FinalProduct Impurity5 Diastereomer (5S-hydroxy) Dihydroxylation->Impurity5 Lack of Selectivity Impurity6 Unreacted Alkene Dihydroxylation->Impurity6 Incomplete Reaction Impurity1 Enantiomer of Vince Lactam Impurity1->VinceLactam Contamination

Caption: Synthetic pathway and potential impurity entry points.

Concluding Remarks

Achieving high purity for "tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate" is a testament to meticulous experimental technique and a thorough understanding of the underlying organic chemistry. By anticipating potential impurities at each stage of the synthesis and employing robust analytical methods for their detection, researchers can confidently produce this valuable building block for their drug discovery and development programs. Should you encounter issues not covered in this guide, please do not hesitate to contact our technical support team for further assistance.

References

  • Chem-Impex International. (n.d.). (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Retrieved from [Link]

  • Klein, M. T., Krause, B. M., Neudörfl, J.-M., Kühne, R., & Schmalz, H.-G. (2022). Design and synthesis of a tetracyclic tripeptide mimetic frozen in a polyproline type II (PP2) helix conformation. Organic & Biomolecular Chemistry, 20(45), 8913–8917. [Link]

  • Vertex AI Search. (n.d.). tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.
  • Ohno, M., & Spande, T. F. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules, 23(9), 2335. [Link]

  • Ferreira, M. J., Sousa, C. A. D., Aguiar, F. R., Vale, N., & Rodríguez-Borges, J. E. (2012). Stereoselective synthesis of polyhydroxylated pyrrolidines: A route to novel 3,5-bis(hydroxymethyl)pyrrolidines from 2-azabicyclo[2.2.1]hept-5-enes. Tetrahedron, 68(35), 7108-7115.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Sankar, R. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? ResearchGate. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Singh, R. P., & Vince, R. (2005). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). The Journal of Organic Chemistry, 70(16), 6444–6447.
  • Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(11), 3289. [Link]

  • Forró, E., & Fülöp, F. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070. [Link]

  • Wojaczyńska, E. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Bydgoszcz University of Science and Technology.
  • Master Organic Chemistry. (2023). Reduction of Amides to Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. Retrieved from [Link]

  • Thiedemann, B., Schmitz, C. M. L., & Staubitz, A. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10284–10295. [Link]

  • Asymmetric.com. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • Singh, S. K., Gaikwad, A., & Kumar, R. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 49(1), 67–71. [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in 2-Azabicyclo[2.2.1]heptane Synthesis

Introduction The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and serving as a versatile chiral building block in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and serving as a versatile chiral building block in asymmetric synthesis.[1][2] Its rigid, bicyclic structure allows for precise spatial arrangement of substituents, making it a valuable component for probing and modulating biological targets. The primary synthetic route to this core structure is the aza-Diels-Alder reaction, a powerful [4+2] cycloaddition that can establish up to four stereocenters in a single step.[1]

However, a significant challenge in the synthesis of 2-azabicyclo[2.2.1]heptane derivatives is the control of stereochemistry, particularly the prevention of epimerization. Epimerization, the change in configuration at a single stereocenter, can lead to mixtures of diastereomers, complicating purification and reducing the yield of the desired product.[3][4] This guide provides a comprehensive resource for researchers encountering issues with epimerization, offering troubleshooting strategies and detailed protocols to ensure stereochemical fidelity.

Section 1: Understanding the Problem: The Aza-Diels-Alder Reaction and Epimerization

The synthesis of the 2-azabicyclo[2.2.1]heptane core typically involves the cycloaddition of an imine dienophile with cyclopentadiene. The stereochemical outcome of this reaction is governed by the facial selectivity of the approach of the dienophile to the diene, leading to either the endo or exo adduct.

FAQ 1: What are the primary drivers of epimerization in this synthesis?

Epimerization in the context of 2-azabicyclo[2.2.1]heptane synthesis can be driven by several factors:

  • Thermodynamic vs. Kinetic Control: The Diels-Alder reaction is often reversible, especially at elevated temperatures.[5][6] While the endo product is typically formed faster (the kinetic product) due to favorable secondary orbital interactions in the transition state, the exo product is often more thermodynamically stable due to reduced steric hindrance.[5][6] Prolonged reaction times or high temperatures can allow for retro-Diels-Alder reaction followed by re-cycloaddition, leading to an equilibrium mixture enriched in the more stable exo isomer.[5][6][7]

  • Post-Cycloaddition Epimerization: Stereocenters adjacent to activating groups, such as carbonyls, can be susceptible to epimerization under either acidic or basic conditions.[3] This occurs via the formation of a planar enol or enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.[3]

  • Catalyst-Induced Epimerization: Lewis acids, often employed to accelerate the aza-Diels-Alder reaction, can also potentially facilitate epimerization by increasing the acidity of protons alpha to a coordinating functional group.[3] Similarly, basic conditions used in workup or subsequent steps can induce epimerization.[8][9][10]

FAQ 2: How can I differentiate between the endo and exo products?

The stereochemical assignment of the endo and exo isomers can be unequivocally determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between diastereomers. The coupling constants and nuclear Overhauser effect (NOE) correlations can provide definitive information about the relative stereochemistry of the bicyclic system.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure.[11]

Section 2: Troubleshooting Guide: Strategies to Mitigate Epimerization

This section provides actionable solutions to common problems encountered during the synthesis of 2-azabicyclo[2.2.1]heptane derivatives.

Problem 1: My reaction is producing a mixture of endo and exo diastereomers.

Possible Cause: The reaction conditions are favoring thermodynamic control, leading to the formation of the more stable exo isomer.

Solutions:

  • Kinetic Control: To favor the kinetic endo product, the reaction should be run at lower temperatures and for shorter durations.[5][6][12] Careful monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to stop the reaction upon consumption of the starting material, preventing equilibration to the thermodynamic product.[11]

  • Lewis Acid Catalysis: The choice of Lewis acid can significantly influence the endo/exo selectivity. Bulky Lewis acids can sterically disfavor the formation of the endo transition state, leading to higher selectivity for the exo product.[13][14][15] Conversely, smaller Lewis acids may favor the endo pathway.[16][17] It is recommended to screen a variety of Lewis acids to optimize selectivity.

Table 1: Influence of Lewis Acid on Endo/Exo Selectivity

Lewis AcidRelative SizeExpected Predominant IsomerRationale
AlCl₃SmallEndoFavors the kinetically preferred transition state.[16]
B(C₆F₅)₃BulkyExoSteric hindrance destabilizes the endo transition state.[13][14]
TiCl₄MediumVariesCan depend on substrate and other reaction conditions.
ZnCl₂MediumVariesCan depend on substrate and other reaction conditions.
Problem 2: I am observing epimerization at a stereocenter adjacent to a carbonyl group after the cycloaddition.

Possible Cause: The workup or purification conditions are either too acidic or too basic, leading to the formation of an enol or enolate intermediate.

Solutions:

  • pH Control: Maintain neutral or near-neutral pH during aqueous workup and extraction. The use of buffered solutions can be beneficial.

  • Protecting Group Strategy: If a sensitive stereocenter is present, consider employing a protecting group that is stable to the reaction conditions but can be removed under mild, non-epimerizing conditions.

  • Chromatography Conditions: When purifying by column chromatography, use a neutral stationary phase like silica gel and consider adding a small amount of a neutral or weakly basic additive (e.g., triethylamine) to the eluent to prevent on-column epimerization.

Section 3: Experimental Protocols for Stereoselective Synthesis

The following protocols are designed to provide a starting point for achieving high stereoselectivity in the synthesis of 2-azabicyclo[2.2.1]heptane derivatives.

Protocol 1: Diastereoselective Aza-Diels-Alder Reaction Using a Chiral Auxiliary

This protocol utilizes a chiral auxiliary to direct the stereochemical outcome of the cycloaddition.[11][18]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amine (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Cool the solution to 0 °C.

  • Add the glyoxylate ester (1.0 equiv.) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete formation of the imine.

  • Cycloaddition: Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Add freshly cracked cyclopentadiene (1.5-2.0 equiv.) dropwise.

  • If using a Lewis acid catalyst, add it at this stage (typically 0.1-1.0 equiv.).

  • Stir the reaction at the low temperature for the specified time, monitoring the progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow:

G cluster_imine Imine Formation cluster_cycloaddition Aza-Diels-Alder Cycloaddition cluster_workup Workup & Purification chiral_amine Chiral Amine imine Chiral Imine chiral_amine->imine glyoxylate Glyoxylate Ester glyoxylate->imine adduct 2-Azabicyclo[2.2.1]heptane Adduct imine->adduct cyclopentadiene Cyclopentadiene cyclopentadiene->adduct lewis_acid Lewis Acid (Optional) lewis_acid->adduct workup Aqueous Workup adduct->workup purification Column Chromatography workup->purification final_product Pure Diastereomer purification->final_product

Caption: Workflow for diastereoselective aza-Diels-Alder synthesis.

Section 4: Advanced Topic: Visible-Light-Mediated Epimerization

Recent advancements have demonstrated the use of photoredox catalysis for the diastereoselective epimerization of exocyclic amines.[19] This method utilizes a thiyl-radical-mediated reversible hydrogen atom transfer to achieve thermodynamically controlled anti/syn isomer ratios.[19] While this technique is powerful for stereochemical editing, it also highlights a potential pathway for unintended epimerization if the reaction conditions inadvertently facilitate radical processes.

FAQ 3: Could trace impurities in my reaction be causing radical-mediated epimerization?

While less common than acid- or base-mediated epimerization, trace metal impurities or exposure to light could potentially initiate radical pathways. If you suspect this is an issue, consider the following:

  • Purification of Reagents and Solvents: Ensure all starting materials and solvents are of high purity and free from metal contaminants.

  • Exclusion of Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.

  • Radical Inhibitors: The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), could be explored, although its compatibility with the desired reaction must be verified.

Visualizing the Mechanism:

G cluster_catalytic_cycle Photoredox Catalytic Cycle PC PC PC_star PC* PC->PC_star hv PC_reduced PC- PC_star->PC_reduced SET PC_reduced->PC SET Thiol RSH PC_reduced->Thiol Thiolate RS- Thiol->Thiolate Thiolate->PC_star Thiyl_Radical RS• Thiolate->Thiyl_Radical Substrate_H Substrate-H Thiyl_Radical->Substrate_H Substrate_Epimer Substrate-Epimer Thiyl_Radical->Substrate_Epimer Substrate_Radical Substrate• Substrate_H->Substrate_Radical HAT Substrate_Radical->Substrate_Epimer Epimerization Substrate_Epimer->Substrate_Radical HAT

Caption: Simplified photoredox cycle for amine epimerization.

Conclusion

The stereoselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives is a critical endeavor for the advancement of medicinal chemistry and asymmetric synthesis. By understanding the fundamental principles of the aza-Diels-Alder reaction and the potential pathways for epimerization, researchers can implement rational strategies to control stereochemistry and achieve high yields of the desired products. This guide serves as a practical resource for troubleshooting and optimizing these important transformations.

References

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels–Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. Tetrahedron, 67(38), 7162–7172. [Link]

  • Szymański, S., Chapuis, C., & Jurczak, J. (2001). Diastereoselectivity in the Hetero [4+2] Cycloaddition of Cyclopentadiene to N-Benzyliminoacetyl Derivatives of (2R)-Bornane-10,2-Sultam and Other Chiral Secondary Alcohols. Tetrahedron: Asymmetry, 12(13), 1939–1945. [Link]

  • Raubo, P., & Kulagowski, J. J. (2006). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives – Novel NK1 Receptor Ligands. Synlett, 2006(02), 319–321. [Link]

  • Fernández-Pérez, H., Pérez-Gálan, P., Bosson, J., & Echavarren, A. M. (2011). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers, 8(2), 209-216. [Link]

  • Portoghese, P. S., & Mikhail, A. A. (1969). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 34(6), 1763–1766. [Link]

  • da Silva, F. F. M., da Silva, M. C. B., de Farias, M. A., & de Lima, M. C. A. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers, 12(1), 154. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • ResearchGate. (n.d.). Effect of Lewis acid bulkiness on the stereoselectivity of Diels-Alder reactions between acyclic dienes and α,β–enals. [Link]

  • Oh, D., & Hirao, H. (2018). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 7(8), 662–669. [Link]

  • Vargas-Rivera, M. A., Liu, A. S., & Ellman, J. A. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25(49), 9197–9201. [Link]

  • NPTEL-NOC IITM. (2025, August 22). Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between. [Link]

  • Ashenhurst, J. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). 2-Azanorbornane — A Versatile Chiral aza-Diels—Alder Cycloadduct: Preparation, Applications in Stereoselective Synthesis and Biological Activity. [Link]

  • Cheng, C.-C., Liu, Y.-H., & Hong, F.-T. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(13), 10386–10392. [Link]

  • The Organic Chemistry Tutor. (2020, December 10). 33: Kinetic control vs. thermodynamic control [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]

  • PubChem. (n.d.). 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. [Link]

  • Scribd. (n.d.). Diels-Alder Reaction: Kinetic vs Thermodynamic Control. [Link]

  • MDPI. (2024, March 6). Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]

  • University of Porto. (n.d.). Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives: brønsted acid catalized aza-diels-alder reaction between cyclopentadiene and imino-acetates with two chiral auxiliaries. [Link]

  • Texas A&M University-Commerce. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(25), 7862–7869. [Link]

  • Yeung, C. S., et al. (2021). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Journal of the American Chemical Society, 143(31), 12056–12063. [Link]

  • Semantic Scholar. (n.d.). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. [Link]

  • ResearchGate. (n.d.). Use of the Diels−Alder Adduct of Pyrrole in Organic Synthesis. Formal Racemic Synthesis of Tamiflu. [Link]

  • DiVA. (2004, November 19). Developments in the Field of Aza-Diels-Alder Reactions, Catalytic Michael Additions and Automated Synthesis. [Link]

  • ProQuest. (n.d.). Synthesis and Biological Evaluation of Novel 7-Azabicyclo[2.2.1]heptane Derivatives as Nicotinic Acetylcholine Receptor Ligands. [Link]

  • Al-Dalaen, S. M., & Al-Qtaitat, A. I. (2014). Epimerisation in Peptide Synthesis. Journal of the Chemical Society of Pakistan, 36(6), 1147–1154. [Link]

  • ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. [Link]

Sources

Optimization

Technical Support Center: Purification of Chiral Bicyclic Amines

A Foreword from Your Senior Application Scientist Welcome to the technical support center. As researchers and drug development professionals, we understand that working with chiral bicyclic amines presents a unique and o...

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that working with chiral bicyclic amines presents a unique and often formidable set of purification challenges. Their rigid, sterically demanding structures, combined with the inherent basicity of the amine functional group, can lead to frustrating and time-consuming issues in both chromatographic and classical resolution techniques.

This guide is structured from our team's collective field experience to move beyond simple procedural lists. Here, we delve into the causality behind common purification problems, offering not just solutions but the scientific reasoning needed to adapt and troubleshoot effectively. Our goal is to provide a self-validating system of protocols and insights, empowering you to tackle these complex separations with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the purification of chiral bicyclic amines.

Q1: Why is my chiral HPLC peak shape so poor for my bicyclic amine? I'm seeing significant tailing.

A1: This is the most frequent issue encountered. Peak tailing for basic compounds like amines is typically caused by strong, unwanted interactions between the positively charged (protonated) amine and residual acidic silanol groups on the silica surface of the chiral stationary phase (CSP).[1][2] This secondary interaction leads to a mixed-mode retention mechanism, causing the peaks to tail.

  • The Quick Fix: Add a basic modifier to your mobile phase. An additive like 0.1% diethylamine (DEA) or triethylamine (TEA) is often sufficient.[3][4] The modifier competes with your analyte for the active silanol sites, effectively masking them and ensuring a more uniform interaction with the chiral selector, which dramatically improves peak symmetry.[3]

Q2: I'm trying to develop a separation method. Should I start with chromatography (HPLC/SFC) or diastereomeric salt crystallization?

A2: The choice depends on scale, available resources, and the properties of your amine.

  • Chromatography (HPLC/SFC): This is the go-to for analytical scale and small- to medium-scale purification (mg to grams).[5][] It's faster for method development as you can screen multiple columns and conditions quickly.[4] Supercritical Fluid Chromatography (SFC) is often superior to HPLC for chiral amine purification, offering faster separations, reduced solvent consumption, and high efficiency.[][7]

  • Diastereomeric Salt Crystallization: This classical resolution technique is often more economical and scalable for large, multi-kilogram production.[8][9] However, its success is unpredictable and depends heavily on finding a suitable chiral resolving agent that forms a diastereomeric salt with a significant solubility difference between the two diastereomers.[8][10] This can be a trial-and-error process.[11]

Q3: What is a "chiral resolving agent" and how do I choose one for my bicyclic amine?

A3: A chiral resolving agent is an enantiomerically pure compound, typically a chiral acid, that reacts with your racemic amine to form a pair of diastereomeric salts.[8] Because diastereomers have different physical properties, they can often be separated by crystallization.[12]

  • Common Choices for Amines: Chiral acids like tartaric acid, camphorsulfonic acid, or mandelic acid are excellent starting points.[8][12]

  • Selection Strategy: Unfortunately, the selection is largely empirical.[11] The best approach is to screen a small panel of common, commercially available chiral acids to identify one that provides a crystalline salt with good diastereomeric excess (d.e.) upon initial precipitation.

Q4: I'm concerned about my chiral amine racemizing during purification. How can I prevent this?

A4: Racemization, the conversion of a single enantiomer into a racemic mixture, is a significant risk, especially if the chiral center has an adjacent proton that can be abstracted under basic conditions or at elevated temperatures.[13]

  • In Chromatography: On-column racemization can sometimes be observed, appearing as a plateau between the two enantiomer peaks.[3] To mitigate this, consider operating at lower temperatures. Decreased temperature generally enhances the weak bonding forces responsible for chiral selectivity and can suppress interconversion.[14]

  • In Crystallization: During the workup to recover the free amine from the diastereomeric salt (which usually involves treatment with a strong base), it's crucial to use mild conditions and avoid prolonged exposure to high pH or heat.[15] If the unwanted enantiomer is being recycled via a separate racemization step, this is done intentionally under controlled conditions, often with a catalyst.[16][17]

Section 2: Troubleshooting Guide

This guide provides in-depth solutions to specific experimental failures.

Problem 1: Poor or No Resolution in Chiral HPLC/SFC
Symptom Probable Cause(s) Recommended Solution(s)
Single, sharp peak The chosen Chiral Stationary Phase (CSP) does not offer chiral recognition for your analyte under the current conditions.Screen different CSPs. Polysaccharide-based columns (amylose, cellulose) are a robust starting point for many chiral separations.[4][18] Don't assume a column that works for one amine will work for another. Change the mobile phase mode. If you are in normal phase (e.g., Hexane/Ethanol), try polar organic or reversed-phase modes. Selectivity can change dramatically.[14]
Single, broad peak A combination of poor peak shape (see FAQ 1) and lack of resolution. The underlying chiral separation may be masked by peak tailing.First, add a basic additive (e.g., 0.1% DEA). This is the most critical step to improve peak shape for amines.[3] Optimize the mobile phase. Systematically vary the ratio of the strong solvent (e.g., alcohol in normal phase). This directly impacts retention and selectivity.[14]
Partial resolution (Rs < 1.5) The CSP and mobile phase are viable, but conditions are not optimal for baseline separation.Reduce the flow rate. Chiral separations often benefit from lower flow rates, which can increase efficiency and improve resolution.[14] Lower the temperature. This can enhance the subtle energetic differences in how each enantiomer interacts with the CSP, often increasing selectivity.[14] Change the alcohol modifier. In normal phase, switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity.
"Memory effect" - results change on a new column The old column was "conditioned" by previous samples or additives that became adsorbed on the stationary phase and were critical to the separation.[19][20]Condition the new column. Flush the new column for an extended period (a few hours) with the mobile phase containing the necessary additive.[19] For immobilized CSPs, perform a regeneration flush. A flush with a strong solvent like Dimethylformamide (DMF) can often reset the stationary phase.[19]
Problem 2: Diastereomeric Salt Crystallization Fails
Symptom Probable Cause(s) Recommended Solution(s)
No precipitate forms The diastereomeric salts are too soluble in the chosen solvent. The resolving agent is a poor match for the amine.Change the solvent. Move to a less polar solvent system to decrease salt solubility. Screen other resolving agents. Try acids with different steric or electronic properties (e.g., switch from tartaric acid to dibenzoyltartaric acid).[8]
An oil or gum precipitates The rate of precipitation is too fast, preventing the formation of an ordered crystal lattice. The melting point of the salt is below the temperature of the experiment.Use a more dilute solution. This slows the rate of crystallization. Cool the solution slowly. Avoid crash-cooling in an ice bath. Allow it to cool to room temperature slowly, then transfer to a refrigerator. Add an anti-solvent. Slowly add a solvent in which the salt is insoluble to a solution of the salt to induce gradual precipitation.
Crystals form, but show low diastereomeric excess (d.e.) The solubilities of the two diastereomeric salts are too similar in the chosen solvent system. The system may be forming a solid solution, where the undesired diastereomer is incorporated into the crystal lattice of the desired one.[21]Perform multiple recrystallizations. While tedious, this can progressively enrich the enantiomeric purity.[9] Systematically screen different solvents. The relative solubility of diastereomers is highly solvent-dependent.[10] Adjust the resolving agent/amine molar ratio. Using an excess of the resolving agent (e.g., a molar ratio > 1.5 for a diacid) can sometimes favor the formation of more selective acidic salts and improve purity.[9]

Section 3: Key Protocols & Workflows

Workflow 1: Selecting a Purification Strategy

This decision tree outlines the logical process for choosing between chromatographic separation and classical resolution for your chiral bicyclic amine.

G cluster_start cluster_scale cluster_chrom cluster_cryst start Racemic Bicyclic Amine scale What is the purification scale? start->scale chrom Pursue HPLC / SFC scale->chrom  < 10 g (Analytical / R&D) cryst Pursue Diastereomeric Salt Crystallization scale->cryst > 10 g   (Process / Scale-up) sfc Prioritize SFC: - Faster separation - Less solvent waste - High efficiency for amines chrom->sfc screen Screen Chiral Resolving Agents (e.g., Tartaric Acid, CSA) cryst->screen check Crystalline salt with high d.e. achieved? screen->check check->chrom No check:e->cryst:w Yes

Caption: Decision tree for purification strategy selection.

Protocol 1: Step-by-Step Chiral HPLC/SFC Method Development

This protocol provides a systematic approach to developing a robust separation method for a novel chiral bicyclic amine.

  • Initial Column & Mobile Phase Screening:

    • Objective: To find a column and mobile phase system that shows any separation ("a hit").

    • Columns: Select 2-3 columns with different chiral stationary phases. A good starting set includes one amylose-based CSP and one cellulose-based CSP.[18]

    • Mobile Phase (SFC): Start with a generic gradient of CO₂ and Methanol (e.g., 5% to 40% MeOH over 5 minutes). Crucially, use a mobile phase containing a basic additive. A standard is 0.1-0.2% diethylamine (DEA) in the methanol co-solvent.

    • Mobile Phase (HPLC - Normal Phase): Start with a generic gradient of Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). Again, add 0.1% DEA to the alcohol portion of the mobile phase.

    • Analysis: Inject the racemic amine on each column. Look for any sign of peak splitting or shouldering, which indicates partial separation.

  • Mobile Phase Optimization:

    • Objective: To improve the resolution (Rs) of the best condition from Step 1.

    • Isocratic Hold: Convert the gradient method to an isocratic (constant percentage) mobile phase based on the percentage of co-solvent where the compound eluted in the screening run.

    • Fine-Tuning: Adjust the percentage of the co-solvent up or down by 1-2% increments. A weaker mobile phase (less co-solvent) will increase retention time and often improves resolution, up to a point.

    • Change Modifier: If resolution is still suboptimal, try changing the alcohol modifier (e.g., from IPA to Ethanol in normal phase) or the basic additive (e.g., from DEA to TEA). These changes can have a surprisingly large impact on selectivity.[22]

  • Flow Rate and Temperature Optimization:

    • Objective: To achieve baseline resolution (Rs ≥ 1.5) and improve peak shape.

    • Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for a 4.6 mm ID column). This often increases the number of theoretical plates and enhances resolution.[14]

    • Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures frequently improve chiral selectivity.[14]

  • Final Verification:

    • Once a baseline separation is achieved, confirm the method's robustness by making small, deliberate changes to ensure the separation is stable. Inject a sample of a single enantiomer (if available) to confirm elution order.

G A Step 1: Column Screening (Amylose vs. Cellulose CSPs) + Generic Gradient with 0.1% DEA B Step 2: Mobile Phase Optimization - Convert to Isocratic - Fine-tune % Co-solvent - Test different alcohol/additive A->B Select best 'hit' C Step 3: Parameter Optimization - Reduce Flow Rate - Lower Column Temperature B->C If Rs < 1.5 D Step 4: Verification Baseline Separation Achieved (Rs > 1.5) C->D

Caption: Workflow for chiral chromatography method development.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Vertex AI Search.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (2018). White Rose eTheses Online.
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Novartis.
  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Enantiomeric Purific
  • Getting Started with Chiral Method Development Part Three: Method Development Optimiz
  • Chiral Super Critical Fluid Chrom
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023).
  • Chiral Columns. Element Lab Solutions.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex.
  • Chiral resolution. Wikipedia.
  • Why it matters and how to get good peak shape. (2023). Agilent.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Elsevier.
  • Strategies for chiral separation: from racemate to enantiomer. (2022).
  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006). PubMed.
  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
  • Trouble with chiral separations. (2020).
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry.
  • Selecting chiral acids for resolution of amines. (2013). Sciencemadness Discussion Board.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (2019). University of Leeds.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Racemisation of amines. (1999).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Enhancing Achiral Purification Workflows in Drug Discovery with Open-Access SFC-MS Purification Pl
  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016).
  • (PDF) Achiral SFC for Purification of Pharmaceuticals. (2021).
  • Chiral HPLC Separ
  • Advances in Achiral Stationary Phases for SFC. (2014). American Pharmaceutical Review.
  • The problem of racemization in drug discovery and tools to predict it. Cardiff University.

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Troubleshooting

Technical Support Center: Stereoselectivity in 2-Azabicyclo[2.2.1]heptane Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for stereoselective synthesis involving the 2-azabicyclo[2.2.1]heptane scaffold. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for stereoselective synthesis involving the 2-azabicyclo[2.2.1]heptane scaffold. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry in this valuable synthetic building block. The rigid, conformationally constrained nature of this bicyclic amine makes it a privileged scaffold in medicinal chemistry, but its synthesis demands precise control over multiple stereocenters.

This document moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental outcomes and provide logical frameworks for optimizing your reactions.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles governing stereoselectivity in the most common route to the 2-azabicyclo[2.2.1]heptane core: the aza-Diels-Alder reaction.

Question: What are the primary stereochemical challenges in synthesizing the 2-azabicyclo[2.2.1]heptane core?

Answer: The primary challenge lies in controlling the relative and absolute stereochemistry of up to four contiguous stereocenters generated during the key [4+2] cycloaddition step. This involves managing two distinct types of selectivity:

  • Diastereoselectivity (endo vs. exo): This refers to the orientation of the dienophile's substituent relative to the diene's π-system during the transition state. The substituent can be oriented "under" the diene (endo) or "away" from it (exo).[1]

  • Facial Selectivity (Enantioselectivity): This concerns which face of the diene and dienophile react. When using prochiral components, controlling facial selectivity is essential to obtain an enantiomerically enriched product. This is typically achieved using chiral auxiliaries or asymmetric catalysis.[2][3]

Question: Why is the endo product often favored in Diels-Alder reactions, and does this apply to the aza-Diels-Alder variant?

Answer: In many classic Diels-Alder reactions, the endo product is the kinetically favored product, even though it is often the thermodynamically less stable isomer due to steric hindrance.[4] This preference is famously explained by the concept of "secondary orbital interactions," where the p-orbitals of the electron-withdrawing group on the dienophile have a stabilizing interaction with the developing π-bond (C2 and C3) of the diene in the transition state.[5]

However, in the hetero-Diels-Alder reaction used to form the 2-azabicyclo[2.2.1]heptane system (often using an imine as the dienophile), the exo product is frequently the major isomer observed.[3] The reasons for this reversal are complex and can be attributed to a combination of steric effects, electrostatic interactions, and different transition state geometries imposed by the heteroatom and the catalysts employed.

Caption: Endo vs. Exo approach in the Diels-Alder reaction.

Troubleshooting Guide: Optimizing Stereoselectivity

This section provides direct answers to common experimental issues. Each answer is grounded in mechanistic principles to guide your decision-making process.

Question: My aza-Diels-Alder reaction shows poor diastereoselectivity (low exo:endo ratio). How can I improve this?

Answer: Poor diastereoselectivity is a common issue. The exo and endo transition states are often close in energy, and small changes in reaction conditions can have a significant impact.[5] Here is a systematic approach to improving the exo:endo ratio.

1. Lower the Reaction Temperature:

  • Causality: The exo and endo pathways have different activation energies. By lowering the temperature, you provide less thermal energy to the system, which increasingly favors the pathway with the lower activation energy barrier.[6] Since the energy difference between the two transition states is often small (e.g., < 2 kcal/mol), temperature can be a highly effective tool.[5]

  • Actionable Advice: If your reaction is running at room temperature or 0 °C, attempt the reaction at -20 °C, -40 °C, or even -78 °C. Monitor reaction times, as they will increase significantly.

2. Modify Your Lewis Acid Catalyst:

  • Causality: Lewis acids coordinate to the nitrogen or a carbonyl group on the imine-dienophile, lowering its LUMO energy and accelerating the reaction.[7][8] The steric bulk and coordination geometry of the Lewis acid play a critical role in dictating the facial bias of the cycloaddition.

    • Bulky Lewis Acids: Sterically demanding Lewis acids can physically block one approach, often favoring the less hindered exo transition state.[9][10]

    • Chelating Control: Some Lewis acids can form a rigid chelate with the dienophile, locking its conformation and leading to higher selectivity.

  • Actionable Advice: Screen a panel of Lewis acids with varying steric profiles.

Lewis Acid CatalystTypical Effect on SelectivityMechanistic Rationale
BF₃·Et₂O, AlCl₃Often provides good rate acceleration and moderate to good exo-selectivity.[6][7]Small, highly active Lewis acids that strongly lower the dienophile LUMO. Selectivity is driven by a combination of electronic and steric factors.
TiCl₄, SnCl₄Can offer different selectivity profiles compared to AlCl₃ due to different coordination geometries and bond lengths.[6]Changes in the transition state geometry can alter the energy difference between exo and endo pathways.
B(C₆F₅)₃This bulky Lewis acid has been shown to strongly promote exo-selectivity.[9][10]The high steric demand of the catalyst destabilizes the more crowded endo transition state, creating a larger energy gap and favoring the exo product.[9]
Ca(OTf)₂A milder, sustainable alternative that can effectively catalyze the reaction, often with high yields.[8]The Lewis acidity of Ca(II) activates the dienophile, and its performance can be enhanced with additives.[8]

3. Change the Solvent:

  • Causality: Solvent polarity can influence the stability of the charged, asynchronous transition states. Furthermore, the ability of a solvent to coordinate with the Lewis acid can modulate its effective acidity and steric bulk.

  • Actionable Advice: If you are using a non-coordinating solvent like dichloromethane (DCM) or toluene, consider a more coordinating solvent like diethyl ether or THF, or vice-versa. Note that highly coordinating solvents can sometimes inhibit catalysis by binding too strongly to the Lewis acid.

G start Low Exo:Endo Ratio Observed temp Action: Lower Temperature (e.g., to -78°C) start->temp check1 Is Selectivity Improved? temp->check1 lewis_acid Action: Screen Lewis Acids (e.g., BF3 -> TiCl4 -> B(C6F5)3) check1->lewis_acid No success Success: Optimized Conditions check1->success Yes check2 Is Selectivity Improved? lewis_acid->check2 solvent Action: Change Solvent (e.g., DCM -> Toluene -> Et2O) check2->solvent No check2->success Yes check3 Is Selectivity Improved? solvent->check3 check3->success Yes failure Re-evaluate Substrate/Auxiliary check3->failure No

Caption: Troubleshooting workflow for poor diastereoselectivity.

Question: I am using a chiral auxiliary, but the enantiomeric excess (e.e.) of my product is low. What are the causes and solutions?

Answer: Low enantiomeric excess when using a chiral auxiliary points to insufficient facial control. The auxiliary is not effectively blocking one face of the imine dienophile.

1. Re-evaluate the Chiral Auxiliary:

  • Causality: The effectiveness of a chiral auxiliary, such as (R)- or (S)-phenylethylamine, depends on its ability to create a sterically biased environment.[2][11] The bulky group of the auxiliary (e.g., the phenyl group) should effectively shield one prochiral face of the C=N bond, forcing the diene to attack from the less hindered face. If the steric directing group is not large enough or is too flexible, this control is lost.

  • Actionable Advice:

    • Increase Steric Bulk: Consider an auxiliary with a larger directing group (e.g., a naphthylethylamine instead of a phenylethylamine).

    • Improve Rigidity: Ensure the Lewis acid used can chelate with the auxiliary and the imine system to lock the conformation. The combination of the auxiliary and the Lewis acid is critical.[3][11]

2. Check the Purity of the Chiral Auxiliary and Reagents:

  • Causality: This is a critical but often overlooked point. If your chiral auxiliary is not enantiomerically pure, you will inherently form a proportional amount of the undesired enantiomer. Similarly, impurities in the starting materials (e.g., the glyoxylate ester) can lead to side reactions that lower the overall stereochemical fidelity.

  • Actionable Advice:

    • Verify the enantiomeric purity of your auxiliary via chiral HPLC or by measuring its specific rotation.

    • Ensure all starting materials are pure and freshly prepared/distilled where appropriate (especially cyclopentadiene, which readily dimerizes).[11]

3. Optimize Lewis Acid and Temperature:

  • Causality: As with diastereoselectivity, these parameters are crucial for enantioselectivity. A strongly coordinating Lewis acid can create a more ordered and rigid transition state, amplifying the directing effect of the chiral auxiliary.[7] Lower temperatures reduce the chances of the reaction proceeding through higher-energy, non-selective pathways.[6]

  • Actionable Advice: Perform a matrix screen of Lewis acids and temperatures. Often, a combination of a chelating Lewis acid (like TiCl₄ or SnCl₄) at low temperatures (-78 °C) gives the best results for enantioselectivity.

Experimental Protocols

This section provides a representative, self-validating protocol for a key reaction.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol describes the synthesis of an ethyl (2-azabicyclo[2.2.1]hept-5-en-3-yl)carboxylate derivative using a chiral phenylethylamine auxiliary.

Materials:

  • Ethyl glyoxylate (50% solution in toluene)

  • (R)-(+)-α-Methylbenzylamine ((R)-phenylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Molecular Sieves (4 Å, activated)

  • Lewis Acid (e.g., BF₃·Et₂O or TiCl₄)

  • Freshly cracked cyclopentadiene (distilled from dicyclopentadiene)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • Imine Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (0.5 M), activated 4 Å molecular sieves, and ethyl glyoxylate (1.0 eq). Cool the mixture to 0 °C. Add (R)-phenylethylamine (1.0 eq) dropwise over 20 minutes. Stir the mixture at 0 °C for 1 hour to form the chiral imine in situ.

  • Cycloaddition: Cool the reaction mixture to the desired temperature (e.g., -78 °C). Slowly add the Lewis acid (1.1 eq) via syringe. Stir for 15 minutes. Add freshly distilled cyclopentadiene (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the consumption of the imine by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrate and catalyst.

  • Workup: Quench the reaction at low temperature by slowly adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, remove the aqueous layer, and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is a mixture of diastereomers. The diastereomeric ratio (exo:endo) and enantiomeric excess (e.e.) can be determined at this stage by ¹H NMR or chiral HPLC analysis. Purify the desired product via flash column chromatography on silica gel.

Self-Validation Checks:

  • ¹H NMR of Crude Product: The ratio of characteristic signals for the exo and endo products provides the diastereomeric ratio.

  • Chiral HPLC/SFC: Analysis of the purified product against a racemic standard will determine the enantiomeric excess.

  • Consistency: Repeating the reaction under identical conditions should yield stereoselectivity results within a narrow margin of error (e.g., ±5%). Deviation suggests issues with reagent purity or reaction setup (e.g., moisture).

References

  • Houk, K. N. (1995). A Theoretical Study of the Endo/Exo Selectivity of the Diels−Alder Reaction between Cyclopropene and Butadiene. Journal of the American Chemical Society. Available at: [Link]

  • Simpkins, N. S., et al. (2019). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Chemical Communications. Available at: [Link]

  • Wojaczyńska, E. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Available at: [Link]

  • Chemistry Steps. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. YouTube. Available at: [Link]

  • Paddon-Row, M. N., et al. (2021). The simplest Diels–Alder reactions are not endo-selective. Chemical Science. Available at: [Link]

  • Ashenhurst, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. Available at: [Link]

  • Toral, F. A., et al. (2019). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. Available at: [Link]

  • Garrido, M. C., et al. (2021). Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature. Molecules. Available at: [Link]

  • Gmeiner, P., et al. (2000). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry. Available at: [Link]

  • Morokuma, K., et al. (2017). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen. Available at: [Link]

  • Silva, A. M. S., et al. (2021). DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega. Available at: [Link]

  • Bickelhaupt, F. M., et al. (2019). Effect of Lewis acid bulkiness on the stereoselectivity of Diels-Alder reactions between acyclic dienes and α,β–enals. ResearchGate. Available at: [Link]

  • Ramasastry, S. S. V., et al. (2019). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences. Available at: [Link]

  • Simpkins, N. S., et al. (2019). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Chemical Communications. Available at: [Link]

  • Wojaczyńska, E. & Wojaczyński, J. (2012). 2-Azanorbornane — A Versatile Chiral aza-Diels—Alder Cycloadduct: Preparation, Applications in Stereoselective Synthesis and Biological Activity. ChemInform. Available at: [Link]

  • Righi, G., et al. (2005). High stereoselectivity on low temperature Diels-Alder reactions. Arkivoc. Available at: [Link]

  • Andersson, P. G. (2004). Developments in the Field of Aza-Diels-Alder Reactions, Catalytic Michael Additions and Automated Synthesis. DiVA portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the large-scale synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the large-scale synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key chiral building block in medicinal chemistry.[1] Sourced from established synthetic principles and practical field experience, this document addresses frequently asked questions and offers robust troubleshooting protocols to overcome common challenges in process scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this molecule at scale?

The industrial synthesis of chiral 2-azabicyclo[2.2.1]heptane scaffolds typically originates from readily available chiral precursors. A prevalent strategy involves using trans-4-hydroxy-L-proline as the starting material. This approach leverages the inherent stereochemistry of the proline to establish the desired configuration in the final bicyclic product through a series of steps including protection, activation, and intramolecular cyclization.[2] An alternative, though often more complex, strategy involves an asymmetric Diels-Alder reaction between a suitable diene and dienophile to construct the bicyclic core.[3][4]

Q2: Why is the Boc (tert-butoxycarbonyl) group chosen for nitrogen protection?

The Boc group is one of the most widely used amine protecting groups in process chemistry for several critical reasons:

  • Stability: It is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other parts of the molecule.[5]

  • Facile Cleavage: It can be removed under specific acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl) that are generally orthogonal to many other protecting groups.[6]

  • Improved Handling: The Boc group increases the lipophilicity of the molecule, often improving solubility in common organic solvents and facilitating purification by standard chromatography or crystallization.

Q3: What are the critical process parameters to monitor during scale-up?

Scaling up this synthesis requires rigorous control over several parameters to ensure reproducibility, safety, and high yield:

  • Temperature Control: Exothermic or temperature-sensitive steps, such as intramolecular cyclization or reagent addition, must be carefully controlled to prevent side product formation.

  • Stirring and Mixing: In large reactors, inefficient mixing can lead to localized concentration gradients, causing incomplete reactions or the formation of impurities. Mechanical overhead stirring is essential.

  • Reagent Addition Rate: Slow, controlled addition of reagents is crucial, especially for highly reactive species, to maintain temperature and minimize side reactions.

  • Purity of Starting Materials: The purity of precursors like trans-4-hydroxy-L-proline directly impacts the final product's quality and yield.

Q4: What are the primary safety concerns?

Key safety considerations include:

  • Handling of Reagents: Di-tert-butyl dicarbonate (Boc₂O) is a lachrymator and should be handled in a well-ventilated fume hood. Strong acids like TFA used for deprotection are highly corrosive.[6]

  • Pressure Build-up: Both Boc protection and deprotection reactions evolve gas (CO₂).[6] Reactions must be conducted in open or vented systems to prevent dangerous pressure accumulation, especially in large-scale reactors.

  • Solvent Handling: Appropriate handling and disposal of organic solvents are necessary, adhering to all institutional and governmental safety guidelines.

Experimental Workflow & Suggested Protocol

The following diagram and protocol outline a typical synthetic sequence. Note that specific conditions may require optimization based on scale and available equipment.

Workflow cluster_prep Step 1: N-Protection cluster_activation Step 2: Hydroxyl Activation cluster_cyclization Step 3: Intramolecular Cyclization cluster_reduction Step 4: Reduction cluster_purification Step 5: Final Purification A trans-4-hydroxy-L-proline B Boc Protection (Boc)₂O, Base A->B C N-Boc-trans-4-hydroxy-L-proline B->C D Activation (e.g., TsCl, MsCl) C->D E Activated Intermediate D->E F Base-mediated Cyclization E->F G Bicyclic Keto-ester F->G H Selective Reduction (e.g., NaBH₄) G->H I Crude Product H->I J Crystallization or Chromatography I->J K Final Product (Target Molecule) J->K

Caption: General synthetic workflow from trans-4-hydroxy-L-proline.

Detailed Protocol (Illustrative)
  • N-Boc Protection: Dissolve trans-4-hydroxy-L-proline in a suitable solvent system (e.g., a mixture of water, methanol, and triethylamine).[7] Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature below 30°C. Stir until the reaction is complete as monitored by TLC or LC-MS.

  • Hydroxyl Group Activation: Convert the resulting N-Boc-trans-4-hydroxy-L-proline to its methyl ester. Subsequently, activate the hydroxyl group as a leaving group, for example, by converting it to a tosylate or mesylate using p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

  • Intramolecular Cyclization: Treat the activated intermediate with a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous solvent like THF to induce intramolecular cyclization, forming the bicyclic ring system.

  • Reduction of Carbonyl: The cyclization product may contain a carbonyl group that needs to be reduced to the desired hydroxyl group. Use a selective reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., methanol or ethanol) to achieve the desired stereochemistry.

  • Work-up and Purification: Quench the reaction carefully, followed by an aqueous work-up to remove inorganic salts. Extract the product with a suitable organic solvent. The crude product, a highly polar alcohol, can be purified by crystallization from an appropriate solvent system or by column chromatography.[8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly at a larger scale.

Troubleshooting cluster_problem cluster_cause cluster_solution P1 Problem 1 Low Yield in Cyclization Step C1 Cause 1a. Incomplete hydroxyl activation 1b. Base degradation/insufficient amount 1c. Competing elimination (E2) reaction P1:p->C1:c P2 Problem 2 Incomplete Boc Protection C2 Cause 2a. Poor quality (Boc)₂O 2b. Insufficient base 2c. Poor substrate solubility P2:p->C2:c P3 Problem 3 Difficult Product Purification C3 Cause 3a. Product is highly polar, streaks on silica 3b. Emulsion during aqueous work-up 3c. Failure to crystallize P3:p->C3:c S1 Solution 1a. Confirm activation via NMR/LC-MS; use fresh reagents. 1b. Use freshly opened, anhydrous base; ensure stoichiometry. 1c. Lower reaction temp; use a bulkier, non-nucleophilic base. C1:c->S1:s S2 Solution 2a. Use fresh, high-purity (Boc)₂O. 2b. Increase base equivalents (e.g., 1.5-2.0 eq). 2c. Modify solvent system (e.g., add co-solvent like THF/dioxane). [1] C2:c->S2:s S3 Solution 3a. Use alumina or amine-functionalized silica; or try reverse-phase chromatography. [10, 12] 3b. Add brine to break emulsion; filter through Celite. 3c. Screen multiple solvent/anti-solvent systems; try seeding. C3:c->S3:s

Caption: Troubleshooting decision pathways for common synthesis issues.

Q&A Troubleshooting Details

Problem: My Boc protection reaction is sluggish or incomplete.

  • Potential Cause & Solution: This can often be due to poor solubility of the starting amino acid in the reaction solvent.[10] While aqueous systems are common, for larger scales, consider using a co-solvent like THF or dioxane to improve solubility. Also, ensure the (Boc)₂O is of high quality and that a sufficient excess of base (like triethylamine) is used to neutralize the carboxylic acid and drive the reaction.[7][11]

ParameterStandard ConditionOptimized Condition for Scale-UpRationale
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) or AcetonitrileHigher boiling point for better temperature control; may offer better solubility.
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)More sterically hindered, reducing potential side reactions.
Equivalents of (Boc)₂O 1.1 eq1.2 - 1.5 eqEnsures reaction goes to completion, compensating for any reagent degradation.

Problem: The yield of the intramolecular cyclization step is low.

  • Potential Cause & Solution: A common issue is a competing intermolecular reaction or an E2 elimination side reaction. To favor the desired intramolecular cyclization, the reaction must be run under high-dilution conditions. This involves the slow addition of the activated substrate to a large volume of solvent containing the base. Also, ensure the base used (e.g., NaH, KHMDS) is fully anhydrous, as water will quench the base and hydrolyze the substrate.

Problem: The final product is difficult to purify. It streaks badly on silica gel.

  • Potential Cause & Solution: The free hydroxyl group and the bicyclic amine core make the target molecule quite polar and basic, leading to strong interactions with the acidic silanol groups on standard silica gel.[8] This causes significant tailing (streaking) during column chromatography.

    • Chromatography Modification: Treat the silica gel with a small amount of triethylamine or ammonia in the eluent (e.g., 1% TEA in a DCM/MeOH mobile phase) to neutralize the acidic sites. Alternatively, use a different stationary phase like neutral alumina or amino-propyl functionalized silica.[12]

    • Crystallization: As a non-chromatographic alternative, attempt to crystallize the product. Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol) to find conditions that yield a crystalline solid.[13]

    • Salt Formation: Consider forming a salt (e.g., HCl or L-tartrate salt) which may be more crystalline and easier to handle and purify.[14]

References

  • Benchchem. Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
  • Axon Medchem. tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.
  • Chinese Chemical Letters. An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.
  • Sigma-Aldrich. Application Note – N-Boc protection.
  • NIH National Center for Biotechnology Information. Current Developments and Challenges in the Search for a Naturally Selected Diels-Alderase.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Royal Society of Chemistry. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023).
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Chemtips. Reactions that Work: Boc Protection.
  • Reddit. Purification of strong polar and basic compounds.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Google Patents. Preparation method of 2-azadihydroxybicyclo[2.2.1]heptane compound and L-tartrate of the compound.

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 2-Azabicyclo[2.2.1]heptane Chemistry

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with the 2-azabicyclo[2.2.1]heptane scaffold. This bicyclic framework, a key structural motif in num...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with the 2-azabicyclo[2.2.1]heptane scaffold. This bicyclic framework, a key structural motif in numerous bioactive molecules and chiral ligands, presents unique synthetic challenges primarily rooted in its rigid, sterically demanding structure. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered experimental hurdles.

The inherent conformational rigidity of the 2-azabicyclo[2.2.1]heptane system creates distinct steric environments. The concave endo face is significantly more hindered than the convex exo face, and the C7 bridge protons exhibit different levels of accessibility (syn vs. anti). Understanding and strategically managing these steric factors is paramount for successful synthesis and functionalization.

Section 1: Troubleshooting N-Functionalization Reactions

The nitrogen atom at the 2-position is a common site for introducing substituents, but its location within the bicyclic framework can lead to unexpected reactivity.

Question 1: I am observing low yields and slow reaction rates when attempting to N-alkylate my 2-azabicyclo[2.2.1]heptane with a bulky alkyl halide. What is causing this and how can I improve it?

Answer: This is a classic case of steric hindrance at the nitrogen lone pair. The bicyclic structure partially shields the nitrogen, making it a less accessible nucleophile compared to a simple cyclic or acyclic secondary amine. The approach of a bulky electrophile is sterically disfavored.

Causality and Troubleshooting:

  • Steric Clash: The incoming bulky alkyl halide (e.g., isopropyl, cyclohexyl, or any secondary halide) clashes with the hydrogen atoms on the bicyclic frame, particularly the C1 bridgehead and the exo-protons at C5 and C6. This raises the activation energy of the SN2 transition state.

  • Protecting Group Influence: If your starting material has a bulky N-protecting group like Boc (tert-butoxycarbonyl), its removal and subsequent alkylation can be problematic. The choice of protecting group is critical.[1][2]

  • Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or DMSO are generally preferred as they solvate the cation of the base without shielding the amine nucleophile.

Recommended Protocol Adjustments:

  • Less Hindered Electrophiles: If your synthesis allows, consider using a less sterically demanding alkylating agent, such as a primary alkyl halide or a tosylate.

  • Stronger, Non-Nucleophilic Bases: Employ a stronger, non-nucleophilic base to fully deprotonate the amine, increasing its nucleophilicity. Sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, monitor for side reactions or decomposition.

  • Alternative N-Arylation Conditions: For N-arylation, traditional SNAr reactions may fail. Consider using Buchwald-Hartwig amination, which is more tolerant of sterically hindered substrates.

Workflow for Optimizing N-Alkylation:

start Low Yield in N-Alkylation check_reagent Evaluate Steric Bulk of Alkyl Halide start->check_reagent is_bulky Is it bulky (sec-, tert-alkyl)? check_reagent->is_bulky use_primary Switch to Primary Alkyl Halide/Tosylate is_bulky->use_primary Yes check_base Evaluate Base Strength is_bulky->check_base No use_primary->check_base is_strong Is base strong enough (e.g., NaH, KHMDS)? check_base->is_strong use_strong_base Use a Strong, Non- Nucleophilic Base is_strong->use_strong_base No increase_temp Increase Reaction Temperature is_strong->increase_temp Yes use_strong_base->increase_temp success Improved Yield increase_temp->success

Caption: Troubleshooting workflow for N-alkylation.

Section 2: FAQs on C-H Functionalization

Directing group-assisted C-H functionalization has become a powerful tool, but the rigid geometry of the 2-azabicyclo[2.2.1]heptane core imposes strict stereoelectronic requirements.[3]

Question 2: My directing group-assisted C-H arylation is failing at the C6-exo position. The catalyst seems to be inactive. Why is this happening?

Answer: Successful C-H activation relies on the formation of a stable, planar metallacyclic intermediate. With the 2-azabicyclo[2.2.1]heptane scaffold, achieving the required geometry can be challenging due to its rigidity.

Mechanistic Insight:

  • Geometric Constraint: For a typical C-H activation using a palladium catalyst, the directing group, the metal center, and the target C-H bond must be able to form a five- or six-membered cyclometalated intermediate. The rigid bicyclic structure can prevent the C-H bond from reaching the metal center with the correct orientation and distance.

  • Directing Group Choice: The length and flexibility of the linker in your directing group are critical. A linker that is too short or too rigid will not allow the catalyst to access the target C-H bond. Using transient directing groups can sometimes offer more flexibility.[4]

  • Transannular C-H Functionalization: In some cases, transannular C-H functionalization across the bicyclic system is possible but requires specific catalyst and ligand combinations to favor the necessary boat-like conformation.[3]

Troubleshooting Strategies:

  • Modify the Directing Group: Experiment with directing groups that have longer, more flexible tethers. This may allow the catalytic center to reach the desired C-H bond.

  • Ligand Screening: The ligands on the metal catalyst play a crucial role. Bulky or electron-rich ligands can significantly alter the reactivity and selectivity. A thorough ligand screen is often necessary. Pyridine- and quinoline-carboxylate ligands have shown promise in some systems.[3]

  • Alternative Positions: Consider if functionalization at a different, more accessible position (e.g., C3 or C5) could be a viable alternative in your synthetic route. The C7-anti position is notoriously difficult to functionalize due to steric shielding.[5]

Table 1: Relative Accessibility of C-H Positions to Functionalization

PositionSteric HindranceAccessibility for C-H ActivationNotes
C3 ModerateHigh (often requires a directing group on N)Proximal to the nitrogen, making it a common target.
C5/C6-exo LowModerate to HighAccessible from the less hindered convex face.
C5/C6-endo HighLowShielded by the bicyclic core.
C7-syn HighVery LowSterically hindered by the C5-C6 endo protons.
C7-anti ModerateLow to ModerateMore accessible than C7-syn but still challenging.

Section 3: Stereoselectivity in Cycloaddition Reactions

The formation of the 2-azabicyclo[2.2.1]heptane skeleton often proceeds via an aza-Diels-Alder reaction, where stereocontrol is a primary concern.

Question 3: My aza-Diels-Alder reaction between cyclopentadiene and an imine is giving a poor exo/endo selectivity. How can I favor the exo product?

Answer: The exo/endo selectivity in Diels-Alder reactions is governed by a combination of steric and electronic factors. While the "endo rule" often predicts the major product due to favorable secondary orbital overlap, steric repulsion can override this preference, especially with substituted dienes or dienophiles.

Controlling Factors:

  • Steric Repulsion: In the endo transition state, substituents on the dienophile can experience significant steric clash with the diene. For the 2-azabicyclo[2.2.1]heptane system, a bulky substituent on the imine nitrogen will strongly disfavor the endo approach.

  • Lewis Acid Catalysis: Lewis acids coordinate to the imine nitrogen, lowering the LUMO energy and accelerating the reaction. The choice of Lewis acid can influence the stereochemical outcome. Bulky Lewis acids can further enhance steric repulsion in the endo transition state, thus favoring the exo product.

  • Chiral Auxiliaries: The use of chiral auxiliaries on the imine can provide excellent diastereoselectivity.

Experimental Protocol for High exo-Selectivity:

  • Reactant Design: If possible, utilize an imine with a sterically demanding N-substituent (e.g., a bulky protecting group or a chiral auxiliary).

  • Catalyst Selection:

    • Screen a panel of Lewis acids (e.g., BF3·OEt2, TiCl4, SnCl4).

    • Start with a bulky Lewis acid, such as one derived from a chiral bis(oxazoline) ligand complexed to a metal.

  • Reaction Conditions:

    • Perform the reaction at low temperatures (-78 °C to -20 °C) to enhance selectivity.

    • Slowly add the diene to a pre-mixed solution of the imine and the Lewis acid.

  • Solvent Choice: Non-polar solvents like toluene or dichloromethane are generally preferred.

Diagram of Exo vs. Endo Transition States:

cluster_endo Endo Transition State cluster_exo Exo Transition State endo_ts Steric Clash (R group vs. Diene) endo_product Endo Product (Often Kinetically Favored) endo_ts->endo_product Lower Energy (Electronic Effects) exo_ts Reduced Steric Clash exo_product Exo Product (Often Thermodynamically Favored) exo_ts->exo_product Higher Energy (Fewer Secondary Interactions) start Aza-Diels-Alder Reaction start->endo_ts start->exo_ts

Caption: Steric factors in exo/endo selectivity.

References

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. CORE. [Link]

  • Malpass, J. R., Handa, S., & White, R. (2005). Approaches to syn-7-substituted 2-azanorbornanes as potential nicotinic agonists; synthesis of syn- and anti-isoepibatidine. PubMed. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of 2-Azabicyclo[2.2.1]heptanes, -hept-5-enes, and -hepta-2,5-dienes. Science of Synthesis.
  • Rovis, T. (Ed.). (2012).
  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086.
  • Wencel-Delord, J., & Glorius, F. (2013). C-H bond activation enables the rapid construction and late-stage diversification of functional molecules.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C-H functionalization reactions. Chemical reviews, 110(2), 1147-1169.
  • Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2017). A second-generation palladium catalyst system for the transannular C–H functionalization of alicyclic amines. NIH. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2011). C-H functionalization logic in total synthesis. Chemical Society Reviews, 40(4), 1976-1991.
  • Kuhl, N., Hopkinson, M. N., Wencel-Delord, J., & Glorius, F. (2012). Beyond directing groups: transition-metal-catalyzed C-H activation of simple arenes.
  • Rouquet, G., & Chatani, N. (2013). Catalytic functionalization of C (sp2)–H and C (sp3)–H bonds by using bidentate directing groups.
  • Ackermann, L. (2013). Carboxylate-assisted transition-metal-catalyzed C-H bond functionalization: mechanism and scope. Chemical reviews, 111(3), 1315-1345.
  • Rej, S., & Chatani, N. (2020). Transient Directing Groups for Transformative C− H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research, 53(4), 868-882. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality.
  • He, J., Wasa, M., Chan, K. S., Shao, Q., & Yu, J. Q. (2016). Palladium-catalyzed C–H functionalizations of aliphatic amines using a transient directing group. Chemical reviews, 117(13), 8754-8786.
  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions. Accounts of chemical research, 45(6), 788-802.
  • Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2018). Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes. NIH. [Link]

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Reference Data & Comparative Studies

Comparative

A Strategic Comparison for Modern Drug Discovery: The 2-Azabicyclo[2.2.1]heptane Scaffold versus the Ubiquitous Piperidine

In the intricate process of drug design, the selection of a core chemical scaffold is a decision of paramount importance, profoundly influencing a compound's pharmacological profile and its viability as a therapeutic age...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug design, the selection of a core chemical scaffold is a decision of paramount importance, profoundly influencing a compound's pharmacological profile and its viability as a therapeutic agent. For decades, the piperidine ring, a six-membered nitrogenous heterocycle, has been a cornerstone of medicinal chemistry, celebrated for its synthetic accessibility and its presence in a vast number of natural products and FDA-approved drugs.[1][2] However, the relentless pursuit of enhanced potency, selectivity, and improved drug-like properties has catalyzed a shift towards more structurally complex and conformationally constrained scaffolds. Among these, the 2-azabicyclo[2.2.1]heptane framework has emerged as a compelling alternative, offering distinct advantages in overcoming common challenges in drug development.

This guide provides an in-depth, evidence-based comparison of the 2-azabicyclo[2.2.1]heptane and piperidine scaffolds, designed to equip researchers, scientists, and drug development professionals with the insights needed for rational scaffold selection.

Part 1: The Foundation: Structural and Physicochemical Distinctions

The most fundamental divergence between piperidine and 2-azabicyclo[2.2.1]heptane lies in their three-dimensional architecture. Piperidine is a flexible monocyclic system, predominantly existing in a low-energy chair conformation. Conversely, the 2-azabicyclo[2.2.1]heptane is a bridged bicyclic system, rendering it conformationally rigid.[3][4] This inherent rigidity is not a trivial structural nuance; it is the primary driver of the significant differences in their physicochemical and pharmacological properties.

Table 1: Comparative Physicochemical Properties of Piperidine and 2-Azabicyclo[2.2.1]heptane Scaffolds

PropertyPiperidine2-Azabicyclo[2.2.1]heptaneImplication in Drug Design
3D Conformation Flexible (Chair/Boat Interconversion)Rigid, ConstrainedRigidity reduces the entropic penalty of binding, potentially leading to higher affinity and selectivity.[5][6]
pKa of Amine ~11.2~10.5The lower basicity of the bicyclic amine can mitigate hERG channel liability, a common cardiotoxicity issue.[7]
Lipophilicity (LogP) ~0.84[8]Higher than piperidineIncreased lipophilicity can influence solubility, cell permeability, and metabolic stability.
Vectorial Projection Substituents project axially and equatoriallySubstituents project in fixed, well-defined vectorsAllows for precise probing of specific regions within a biological target's binding pocket.
Synthetic Accessibility High; numerous established routes[1][9][10]Moderate to High; often via cycloaddition reactions[11][12][13][14]Piperidines are generally more straightforward to synthesize in diverse forms.

The conformational constraint of the 2-azabicyclo[2.2.1]heptane scaffold pre-organizes appended functional groups into a defined spatial orientation. This can lead to a more favorable energetic profile upon binding to a target protein, as less conformational entropy is lost. This principle, often referred to as "escape from flatland," is a key strategy in modern medicinal chemistry to improve drug properties.[15]

scaffolds cluster_piperidine Piperidine: The Flexible Workhorse cluster_azabicyclo 2-Azabicyclo[2.2.1]heptane: The Rigid Contender p1 Flexible Chair Conformation p2 High Basicity (pKa ~11.2) p3 Potential hERG Liability p2->p3 Can lead to a1 Rigid Bicyclic Structure a2 Reduced Basicity (pKa ~10.5) a4 Enhanced Potency & Selectivity a1->a4 Leads to a3 Lower hERG Risk a2->a3 Contributes to

Figure 1: Key property differences between the two scaffolds.

Part 2: Pharmacological Consequences and Illustrative Case Studies

The structural and physicochemical differences between these scaffolds directly translate into distinct pharmacological outcomes.

Binding Affinity, Selectivity, and Metabolic Stability

The rigidity of the 2-azabicyclo[2.2.1]heptane scaffold can be a powerful asset. In a study on P2Y14R antagonists, replacing a piperidine with a bridged 2-azanorbornane (a derivative of 2-azabicyclo[2.2.1]heptane) maintained and in some cases improved receptor affinity.[16] The constrained conformation of the bicyclic system can better match the topology of the receptor binding site, enhancing potency.

Furthermore, this rigidity can improve metabolic stability. The defined shape of the 2-azabicyclo[2.2.1]heptane core can sterically shield metabolically labile sites from cytochrome P450 enzymes. This has been observed in the development of CXCR2 antagonists, where a bicyclo[2.2.1]heptane-containing compound demonstrated high stability in plasma and a favorable in vivo pharmacokinetic profile.[17] In contrast, the flexible nature of the piperidine ring can expose multiple sites to metabolism.

Mitigating hERG Toxicity

A significant challenge in drug discovery is avoiding inhibition of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias. A primary risk factor for hERG binding is a combination of lipophilicity and high basicity. The piperidine ring, with its high pKa, is a common feature in compounds with hERG liability.[2][18] Medicinal chemistry strategies to reduce hERG risk often involve lowering the pKa of basic nitrogen centers.[7][19][20] The intrinsically lower basicity of the 2-azabicyclo[2.2.1]heptane scaffold therefore presents a built-in advantage for mitigating this critical cardiotoxicity risk.

Case Study: Varenicline (Chantix®)

The success of varenicline, a smoking cessation aid, serves as a powerful testament to the utility of the 2-azabicyclo[2.2.1]heptane scaffold.[21][22] Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[23][24] Its efficacy is critically dependent on the rigid bicyclic core, which orients the attached pyrazine ring in a precise geometry for optimal receptor interaction. This rigid framework is key to its high affinity and selectivity, leading to its therapeutic effect of reducing cravings and withdrawal symptoms.[21][23] It is widely accepted that a more flexible piperidine-based analogue would be unlikely to achieve the same pharmacological profile.

Part 3: Experimental Protocols for Scaffold Evaluation

A direct comparison of drug candidates built upon these scaffolds requires rigorous experimental validation. Below are standard, self-validating protocols for assessing key drug-like properties.

Experimental Protocol 1: Target Binding Affinity via Surface Plasmon Resonance (SPR)

Causality: This method provides real-time, label-free kinetic data (association and dissociation rates), offering a deeper understanding of the binding interaction compared to endpoint assays.

Methodology:

  • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A control flow cell should be prepared similarly but without the protein to allow for reference subtraction.

  • Analyte Preparation: Prepare a dilution series of the test compounds (piperidine vs. 2-azabicyclo[2.2.1]heptane analogues) in a suitable running buffer (e.g., HBS-EP+). Include a buffer-only sample for double referencing.

  • Binding Measurement:

    • Inject the analyte solutions over the sensor and control flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Response Units, RU) over time during the association phase.

    • Switch back to running buffer and monitor the signal decrease during the dissociation phase.

  • Chip Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference cell and buffer-only injection data.

    • Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.

spr_workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize prepare Prepare Analyte Dilution Series immobilize->prepare inject Inject Analytes & Measure Association/Dissociation prepare->inject regenerate Regenerate Chip Surface inject->regenerate analyze Fit Data to Determine ka, kd, and KD inject->analyze regenerate->analyze end End analyze->end

Figure 2: A generalized workflow for determining binding affinity using SPR.

Experimental Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This in vitro assay is a standard industry practice to predict in vivo hepatic clearance, a critical pharmacokinetic parameter.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound. Thaw pooled HLM and an NADPH-regenerating system (cofactor for CYP450 enzymes) on ice.

  • Reaction Incubation:

    • In a 96-well plate, pre-warm HLM and buffer at 37°C.

    • Initiate the reaction by adding the test compound.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (-k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.

Conclusion and Strategic Outlook

The decision to employ a piperidine or a 2-azabicyclo[2.2.1]heptane scaffold is a nuanced one, contingent on the specific objectives of a drug discovery program. The piperidine ring, with its synthetic flexibility and established presence in numerous therapeutics, remains a highly valuable and often default choice.

However, in the modern era of drug design, where overcoming challenges such as off-target toxicity, poor pharmacokinetics, and insufficient potency is paramount, the 2-azabicyclo[2.2.1]heptane scaffold offers a compelling and rational alternative. Its inherent rigidity can be strategically exploited to enhance binding affinity and selectivity, improve metabolic stability, and reduce the risk of hERG-related cardiotoxicity. While the synthetic routes may be more complex, the potential payoff in terms of an improved overall pharmacological profile often justifies the investment. For the medicinal chemist aiming to craft best-in-class therapeutics, the 2-azabicyclo[2.2.1]heptane scaffold is an indispensable tool for navigating the complexities of drug-target interactions and achieving superior clinical candidates.

References

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  • Title: Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes Source: Chemical Communications URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of piperidine derivatives Source: Journal of the Chemical Society of Pakistan URL: [Link]

  • Title: An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid Source: Tetrahedron: Asymmetry URL: [Link]

  • Title: Piperidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: PIPERIDINE Source: Ataman Kimya URL: [Link]

  • Title: Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts Source: Organic Letters URL: [Link]

  • Title: 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Piperidine | C5H11N Source: PubChem URL: [Link]

  • Title: Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes Source: Organic Letters URL: [Link]

  • Title: PIPERIDINE Source: Sanjay Chemicals (India) Pvt. Ltd. URL: [Link]

  • Title: Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Piperidine (CAS 110-89-4) - Chemical & Physical Properties Source: Cheméo URL: [Link]

  • Title: Synthesis, physicochemical and conformational properties of (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, a novel M1 selective muscarinic partial agonist Source: Journal of the Chemical Society, Chemical Communications URL: [Link]

  • Title: 2-Azabicyclo(2.2.1)heptane | C6H11N Source: PubChem URL: [Link]

  • Title: The influence introducing chiral center on piperidine ring on hERG selectivity of Akt1 inhibitors. Source: ResearchGate URL: [Link]

  • Title: Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications Source: Angewandte Chemie International Edition URL: [Link]

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  • Title: Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis Source: BIP URL: [Link]

  • Title: Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Varenicline Source: Wikipedia URL: [Link]

  • Title: Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications Source: ResearchGate URL: [Link]

  • Title: Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Source: PubMed URL: [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Isomers

Introduction: The Imperative of Stereochemical Integrity in Drug Development In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not a trivia...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Integrity in Drug Development

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a fundamental determinant of biological activity, efficacy, and safety. Chiral building blocks, such as the isomers of tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, are invaluable scaffolds in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The rigid, bicyclic framework of this compound presents distinct stereoisomers, primarily the exo and endo forms, where the spatial orientation of the hydroxyl group dictates its interaction with biological targets.

Distinguishing between these isomers is a critical quality control checkpoint. An incorrect stereoisomer can lead to a loss of therapeutic effect or, in worst-case scenarios, unforeseen toxicity. This guide provides a comprehensive comparison of spectroscopic techniques, grounded in field-proven insights, to unambiguously differentiate the (1S,4S,5R)-exo-hydroxy isomer from its corresponding endo counterpart. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear framework for data interpretation.

The Structural Foundation: Why Isomers Look Different to a Spectrometer

The key to differentiating the exo and endo isomers of the 2-azabicyclo[2.2.1]heptane core lies in its rigid, cage-like structure. This rigidity locks substituents into fixed spatial positions, creating unique electronic environments that are readily detectable by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).[3] The primary differences arise from:

  • Dihedral Angles: The angles between protons on adjacent carbons are different for exo and endo substituents, which directly impacts proton-proton (¹H-¹H) coupling constants (J-values).

  • Anisotropic Effects: The electron clouds of the bicyclic framework can shield or deshield nearby protons, causing predictable shifts in their resonance frequencies (chemical shifts). Protons in the exo position are generally more shielded and appear at a lower chemical shift than their endo counterparts.[3]

  • Through-Space Interactions: The physical proximity of atoms can be detected using techniques like the Nuclear Overhauser Effect (NOE), providing definitive proof of stereochemistry.

G cluster_structure Structural Isomers cluster_spectroscopy Spectroscopic Techniques Exo (1S,4S,5R)-exo-hydroxy Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Exo->NMR Unique Signals & Coupling Constants MS Mass Spectrometry Exo->MS Same Mass IR Infrared Spectroscopy Exo->IR Similar Functional Group Peaks Endo (1S,4S,5S)-endo-hydroxy Isomer Endo->NMR Distinct Signals & Coupling Constants Endo->MS Same Mass Endo->IR Similar Functional Group Peaks Result Unambiguous Structural Elucidation NMR->Result MS->Result IR->Result

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Method

NMR is the most powerful tool for stereochemical assignment. A combination of 1D and 2D experiments provides a complete picture of the molecule's structure and stereochemistry.

¹H NMR: The First Line of Inquiry

The ¹H NMR spectrum provides the initial, and often most telling, evidence. Key diagnostic signals include:

  • Boc Protecting Group: A sharp, intense singlet integrating to nine protons, typically found in the upfield region around 1.4 ppm.[4] Its presence confirms the integrity of the protecting group.

  • Bridgehead Protons (H1 and H4): These protons are crucial for determining stereochemistry through their coupling patterns.

  • H5 Proton: The chemical shift and coupling pattern of the proton on the hydroxyl-bearing carbon are highly diagnostic.

The critical distinction comes from J-coupling . In the bicyclo[2.2.1]heptane system, the dihedral angle between a bridgehead proton and an adjacent endo proton is approximately 90°, resulting in a very small or zero coupling constant (J ≈ 0 Hz). Conversely, the angle with an adjacent exo proton allows for significant coupling.[5]

  • For the target (1S,4S,5R)-exo-hydroxy isomer: The H5 proton is in the endo position. Therefore, it will show minimal to no coupling with the adjacent bridgehead proton (H4).

  • For the (1S,4S,5S)-endo-hydroxy isomer: The H5 proton is in the exo position and will exhibit a clear coupling to the bridgehead proton H4.

¹³C NMR: Carbon Skeleton Confirmation

While less diagnostic for stereochemistry than ¹H NMR, the ¹³C spectrum confirms the number of unique carbon environments and the presence of the Boc group (quaternary C at ~80 ppm, methyls at ~28 ppm, and carbonyl at ~155 ppm).[4] Subtle differences in the chemical shifts of C5, C6, and C7 will be observed between the two isomers due to steric effects.

2D NMR: Unambiguous Assignment

2D NMR experiments are essential for confirming the assignments made from 1D spectra and providing definitive proof of structure.

  • COSY (Correlation Spectroscopy): This experiment maps all ¹H-¹H J-coupling networks.[6] It is used to trace the proton connectivity throughout the bicyclic system, confirming which protons are adjacent to one another.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to.[6][7] It allows for the unambiguous assignment of all C-H pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[6][7] It is invaluable for piecing together the complete carbon framework and confirming the position of quaternary carbons, such as the carbonyl and tertiary carbons of the Boc group.

// HMBC Correlations "H_Boc" -> "C_Boc_Quat" [color="#EA4335", label=" HMBC"]; "H_Boc" -> "C_Boc_CO" [color="#EA4335", label=" HMBC"]; "H5" -> "C4" [color="#EA4335", label=" HMBC"]; "H5" -> "C6" [color="#EA4335", label=" HMBC"]; "H6_exo" -> "C5" [color="#EA4335", label=" HMBC"]; "H6_exo" -> "C4" [color="#EA4335", label=" HMBC"];

// COSY Correlations "H5" -> "H6_exo" [color="#4285F4", label=" COSY"]; "H5" -> "H6_endo" [color="#4285F4", label=" COSY"]; "H6_exo" -> "H6_endo" [color="#4285F4", label=" COSY (geminal)"]; } } Caption: Key 2D NMR correlations for structural confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a rapid and sensitive technique used primarily to confirm the molecular weight and elemental formula of the compound. For this molecule (C₁₁H₁₉NO₃), the expected exact mass is 213.1365.

Expertise & Experience: The Boc group is thermally labile and prone to characteristic fragmentation under ionization. In electrospray ionization (ESI-MS), you will likely observe the protonated molecule [M+H]⁺ at m/z 214. However, watch for in-source fragmentation. The most common losses from a Boc-protected amine are:

  • Loss of isobutylene: [M+H - 56]⁺

  • Loss of the entire Boc group: [M+H - 100]⁺

While standard MS cannot differentiate between stereoisomers, it provides an essential and rapid confirmation of the correct mass and the presence of the Boc protecting group.[8]

Infrared (IR) Spectroscopy: Functional Group Verification

FTIR spectroscopy is used to verify the presence of key functional groups. It is a quick and non-destructive technique. The expected characteristic absorption bands are:

  • ~3400 cm⁻¹ (broad): O-H stretch from the alcohol group. The broadness indicates hydrogen bonding.[9]

  • ~2970-2870 cm⁻¹ (sharp): C-H stretching from the alkane backbone and the tert-butyl group.

  • ~1685 cm⁻¹ (strong, sharp): C=O stretch from the carbamate of the Boc group. This is a highly characteristic peak.

  • ~1160 cm⁻¹ (strong): C-O stretch, also associated with the carbamate group.

Trustworthiness: While the IR spectra of the exo and endo isomers will be very similar, this technique serves as a crucial identity check. The presence of both a strong O-H and a strong carbamate C=O band confirms that the material is a hydroxy-Boc-azabicycloheptane.

Comparative Data Summary

The following table summarizes the expected key spectroscopic data for the target (1S,4S,5R)-exo-hydroxy isomer compared to its hypothetical (1S,4S,5S)-endo-hydroxy counterpart. Values are illustrative and based on established principles.[3][5]

Spectroscopic Feature(1S,4S,5R)-exo-hydroxy Isomer(1S,4S,5S)-endo-hydroxy IsomerRationale for Difference
¹H NMR: H5 Chemical Shift More shielded (lower ppm)More deshielded (higher ppm)Anisotropic effects of the bicyclic core.
¹H NMR: J-Coupling (H4-H5) ~0 Hz> 4 HzDihedral angle dependence of coupling.
¹³C NMR: C5, C6, C7 Shifts Unique set of chemical shiftsDifferent set of chemical shiftsSteric compression (gamma-gauche effect).
IR: O-H Stretch (cm⁻¹) ~3400~3400Functional group is present in both.
IR: C=O Stretch (cm⁻¹) ~1685~1685Functional group is present in both.
MS: [M+H]⁺ (m/z) 214.14214.14Isomers have the same molecular formula.

Experimental Protocols

Protocol 1: Comprehensive NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a >400 MHz spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with 16-32 scans and a relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • 2D COSY Acquisition: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire 256-512 increments in the indirect dimension with 2-4 scans per increment.

  • 2D HSQC Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the ¹JCH coupling constant to ~145 Hz.

  • 2D HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence. Set the long-range coupling constant (ⁿJCH) to 8 Hz to observe 2- and 3-bond correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.

Protocol 2: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample directly into an ESI-TOF or ESI-Quadrupole mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Interpretation: Identify the [M+H]⁺ ion and common fragment ions. Calculate the elemental composition from the high-resolution mass to confirm the molecular formula.

Protocol 3: ATR-FTIR Analysis
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are sufficient.

  • Data Interpretation: Identify the key absorption bands corresponding to the O-H, C-H, and C=O functional groups.

Conclusion

The comprehensive characterization of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate and the differentiation from its stereoisomers is a task that demands a multi-faceted spectroscopic approach. While IR and MS are indispensable for confirming functional groups and molecular weight, they fall short in distinguishing stereoisomers. NMR spectroscopy, through a combination of 1D and 2D techniques, stands alone as the definitive and authoritative method for this task. The diagnostic coupling patterns in the ¹H spectrum, confirmed by COSY, and the full structural assembly verified by HSQC and HMBC, provide an irrefutable and self-validating system for ensuring the stereochemical purity of this critical synthetic building block.

References

  • Vertex AI Search. tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.
  • BenchChem. Distinguishing Endo and Exo Isomers of Bicyclo[2.2.1]heptane Derivatives: A Comprehensive NMR Analysis Guide.
  • ACS Publications. Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane. The Role of Torsional Strain in Pyramidal Inversion | The Journal of Organic Chemistry.
  • Science.gov. nmr hsqc hmbc: Topics by Science.gov.
  • UCLA Chemistry and Biochemistry. Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts.
  • High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-.
  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC).
  • BenchChem. Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids.
  • tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride | 134003-84-2.
  • Diederich, F. et al. Synthesis of exo-3-Amino-7-azabicyclo[2.2.1]heptanes.
  • Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate.
  • ResearchGate. Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)....
  • BLD Pharm. 1932042-59-5|tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.
  • Tert-butyl(1s,4s,5r)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate.
  • TargetMol. tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.
  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ResearchGate. (PDF) Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol.
  • YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC).
  • NIH. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • ResearchGate. Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate.
  • MDPI. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.

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Comparative

A Comparative Guide to the Stereochemical Validation of 2-Azabicyclo[2.2.1]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals The rigid 2-azabicyclo[2.2.1]heptane scaffold is a privileged motif in medicinal chemistry, prized for its ability to confer conformational constraint on bi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rigid 2-azabicyclo[2.2.1]heptane scaffold is a privileged motif in medicinal chemistry, prized for its ability to confer conformational constraint on bioactive molecules. This rigidity, however, introduces significant stereochemical complexity. The precise determination of the absolute and relative stereochemistry of its derivatives is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring target specificity, and meeting stringent regulatory requirements for pharmaceutical development. This guide provides a comparative analysis of the primary analytical techniques employed for the stereochemical validation of 2-azabicyclo[2.2.1]heptane derivatives, offering insights into the causality behind experimental choices and presenting supporting data.

The Stereochemical Challenge

The 2-azabicyclo[2.2.1]heptane core contains multiple stereocenters, leading to the potential for a complex mixture of diastereomers and enantiomers. The exo and endo diastereomers, arising from the orientation of substituents on the bicyclic ring, often exhibit distinct biological activities. Furthermore, the inherent chirality of the scaffold necessitates the separation and characterization of enantiomers. The challenge lies in unequivocally assigning the three-dimensional arrangement of atoms in these often-subtly different molecules.

A Multi-pronged Approach to Validation

No single technique provides a complete stereochemical picture. A robust validation strategy relies on the synergistic application of several methods. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiroptical Methods.

dot graph "Workflow" { layout=dot rankdir=LR node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "cluster_Synthesis" { label="Synthesis & Purification"; bgcolor="#FFFFFF"; "Synthesis" [label="Diastereoselective Synthesis"]; "Purification" [label="Chromatography"]; "Synthesis" -> "Purification"; } subgraph "cluster_Validation" { label="Stereochemical Validation"; bgcolor="#FFFFFF"; "NMR" [label="NMR Spectroscopy\n(Relative Stereochemistry)"]; "XRay" [label="X-ray Crystallography\n(Absolute Stereochemistry)"]; "ChiralHPLC" [label="Chiral HPLC\n(Enantiomeric Purity)"]; "VCD" [label="VCD Spectroscopy\n(Absolute Stereochemistry in Solution)"]; } "Purification" -> "NMR"; "NMR" -> "XRay" [label="Confirmation"]; "NMR" -> "ChiralHPLC" [label="Separation"]; "ChiralHPLC" -> "VCD" [label="Confirmation in Solution"]; } caption: "General workflow for the synthesis and stereochemical validation of 2-azabicyclo[2.2.1]heptane derivatives."

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the workhorse for determining the relative stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives, primarily by distinguishing between exo and endo isomers. The rigid bicyclic framework gives rise to characteristic proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) correlations.

Causality in Experimental Choice: The Karplus equation dictates that the magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them.[1] The fixed geometry of the 2-azabicyclo[2.2.1]heptane system results in distinct dihedral angles for exo and endo substituents, leading to predictable differences in coupling patterns.[1] NOE experiments provide through-space correlations between protons that are in close proximity, offering definitive proof of their relative spatial arrangement.[2]

Experimental Protocol: 1D ¹H NMR and 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to observe chemical shifts and coupling constants.

  • Analysis of Coupling Constants: Pay close attention to the multiplicity and coupling constants of the bridgehead protons and the protons on the carbon bearing the substituent. For example, the coupling between a substituent proton and the adjacent bridgehead proton will differ significantly between the exo and endo isomers.

  • 2D NOESY Acquisition: Acquire a 2D NOESY or ROESY spectrum to observe through-space correlations.

  • NOE Analysis: Look for key NOE correlations. For an exo substituent, a strong NOE is typically observed between the substituent's proton and the nearby protons of the ethylene bridge.[2] Conversely, an endo substituent will show NOEs to the protons of the methylene bridge.

Data Presentation:

IsomerKey ¹H-¹H Coupling Constant (J)Key NOE Correlation
Exo J(H_substituent, H_bridgehead) ≈ 0-2 HzProton of substituent ↔ Ethylene bridge protons
Endo J(H_substituent, H_bridgehead) ≈ 4-6 HzProton of substituent ↔ Methylene bridge proton

Note: Exact J values can vary depending on the specific derivative.

X-ray Crystallography: The Unambiguous Gold Standard

Single-crystal X-ray crystallography provides the most definitive determination of both relative and absolute stereochemistry. By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map is generated, revealing the precise spatial arrangement of every atom in the molecule.[3][4]

Causality in Experimental Choice: The ability to grow diffraction-quality single crystals is the primary prerequisite. If successful, this technique offers an unparalleled level of structural detail, including bond lengths, bond angles, and torsional angles, leaving no ambiguity in the stereochemical assignment.[5] For determining the absolute configuration of a chiral molecule, the presence of a heavy atom is often beneficial to observe the anomalous dispersion effect.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Absolute Stereochemistry Determination: If the data is of sufficient quality, the absolute configuration can be determined using the Flack parameter.

Data Presentation: The output is a detailed crystallographic information file (CIF) and a visual representation of the molecule, often as an ORTEP diagram, showing the thermal ellipsoids of the atoms. This provides incontrovertible proof of the stereochemistry.[6]

Chiroptical Methods: Probing Chirality in Solution

Chiroptical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and Vibrational Circular Dichroism (VCD), are essential for determining the enantiomeric purity and absolute configuration of chiral 2-azabicyclo[2.2.1]heptane derivatives in the solution state.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[7]

Causality in Experimental Choice: The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[8] The choice of CSP and mobile phase is crucial for achieving baseline separation.

Experimental Protocol: Enantiomeric Separation by Chiral HPLC

  • Column and Mobile Phase Selection: Screen various chiral columns (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD) and mobile phase compositions (typically mixtures of hexane and an alcohol like isopropanol) to find optimal separation conditions.[8]

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the chiral HPLC system and monitor the elution profile using a UV detector.

  • Enantiomeric Excess (ee) Calculation: Calculate the ee by integrating the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Data Presentation:

ParameterValue
Chiral ColumnChiralcel OD-H
Mobile Phasen-hexane:isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
Retention Time (Enantiomer 1)e.g., 8.5 min
Retention Time (Enantiomer 2)e.g., 10.2 min
Enantiomeric Excesse.g., >99%
Data is illustrative and will vary for different derivatives.
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] It is a powerful technique for determining the absolute configuration of molecules in solution, especially when X-ray crystallography is not feasible.[10][11]

Causality in Experimental Choice: The VCD spectrum is exquisitely sensitive to the three-dimensional structure of a molecule.[12] By comparing the experimentally measured VCD spectrum to the spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be unambiguously assigned.[13]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a concentrated solution of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃).

  • VCD Spectrum Acquisition: Record the VCD spectrum using a VCD spectrometer.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectra for both possible enantiomers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.

dot graph "VCD_Analysis" { layout=dot rankdir=LR node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Experimental" [label="Experimental VCD Spectrum"]; "Computational" [label="Computational Modeling"]; "R_Enantiomer" [label="Calculated Spectrum (R)"]; "S_Enantiomer" [label="Calculated Spectrum (S)"]; "Comparison" [label="Spectral Comparison", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Assignment" [label="Absolute Configuration Assignment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Experimental" -> "Comparison"; "Computational" -> "R_Enantiomer"; "Computational" -> "S_Enantiomer"; "R_Enantiomer" -> "Comparison"; "S_Enantiomer" -> "Comparison"; "Comparison" -> "Assignment"; } caption: "Workflow for absolute configuration determination using VCD spectroscopy."

Conclusion: An Integrated and Self-Validating Approach

References

  • H. G. Aurich, F. Biesemeier, M. Boutahar, K. Harms, O. M. Schheuer, ChemInform, 2010, 28(33).
  • A. M. Z. Slawin, M. J. P. van Asten, J. H. van Maarseveen, H. E. Schoemaker, H.
  • J. D. Trzupek, J. D. Badillo, D. M. Pinkerton, W. G. W. van der Donk, Angewandte Chemie International Edition, *2011, 50(41), 9731-9734.
  • M. E. Jung, J. J. Shapiro, Journal of the American Chemical Society, 1980, 102(26), 7862-7866.
  • A. V. Kozytskyi, A. V. Bondarenko, Enamine, 2023.
  • P. J. F. Stephens, F. J. Devlin, J. R. Cheeseman, M. J. Frisch, Chirality, 2008, 20(5), 643-663.
  • S. K. Singh, B. S. Kumar, G. O.
  • S. R. G. M. Venkatesh, S.
  • R. N. Rao, A. N. Raju, R. S. Kumar, D. D. Kumar, Journal of Pharmaceutical and Biomedical Analysis, 2007, 44(4), 934-939.
  • S. Steppeler, F. Li, P. Dąbrowski, K. Zawada, K. Woźniak, M. C. Scherrmann, E. Wojaczyńska, Arkivoc, 2021, 2021(2), 25-36.
  • P. J. Stephens, F. J. Devlin, J. R. Cheeseman, M. J. Frisch, O. Bortolini, P. Besse, Journal of Organic Chemistry, 2005, 70(10), 3903-3913.
  • A. V. Kozytskyi, A. V. Bondarenko, Enamine, 2023.
  • M. K. J. Schön, M. K. Cyranski, K.
  • A. V. Kozytskyi, A. V. Bondarenko, Enamine, 2023.
  • A. V. Kozytskyi, A. V. Bondarenko, Enamine, 2023.
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  • A. J. Blake, R. O. Gould, M. A. M. H. H.
  • S. K. Singh, B. S. Kumar, G. O.
  • W. J. Lough, I. W. Wainer (Eds.)
  • S. R. G. M. Venkatesh, S.
  • S. Steppeler, F. Li, P. Dąbrowski, K. Zawada, K. Woźniak, M. C. Scherrmann, E. Wojaczyńska, Arkivoc, 2021, 2021(2), 25-36.
  • T. B. Freedman, X. Cao, R. K. Dukor, L. A. Nafie, Chirality, 2003, 15(9), 743-758.
  • P. L. Polavarapu, Vibrational Spectra: Principles and Applications with Emphasis on Chiral Molecules, Elsevier, 1998.
  • L. A.
  • Wikipedia contributors, Vibrational circular dichroism, Wikipedia, The Free Encyclopedia, [Link] (accessed January 2, 2026).

  • G. Zuber, P. Besse, Chirality, 2018, 30(6), 734-748.

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Validation

A Comparative Guide to tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate and Other Boc-Protected Amino Alcohols in Asymmetric Synthesis

In the landscape of modern medicinal chemistry and asymmetric synthesis, the selection of chiral building blocks is a critical decision that profoundly influences the efficiency, stereoselectivity, and ultimate success o...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and asymmetric synthesis, the selection of chiral building blocks is a critical decision that profoundly influences the efficiency, stereoselectivity, and ultimate success of a synthetic campaign. Among the diverse array of available synthons, Boc-protected amino alcohols stand out for their versatility as chiral auxiliaries, ligands for metal-catalyzed reactions, and as integral structural components of biologically active molecules. This guide provides a comprehensive comparison of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate , a conformationally constrained bicyclic amino alcohol, with other widely utilized Boc-protected amino alcohols, such as those derived from proline.

This analysis is grounded in the principles of scientific integrity, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Structural Paradigm: The Significance of Conformational Rigidity

The fundamental distinction between tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate and acyclic or monocyclic analogues like Boc-L-prolinol lies in the rigidity of their molecular frameworks.

  • tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate : This molecule possesses a bicyclo[2.2.1]heptane core, a strained and rigid structure that locks the relative positions of the hydroxyl and the Boc-protected amino groups. This conformational restriction can be highly advantageous in asymmetric synthesis, as it presents a well-defined and predictable chiral environment. This can lead to higher levels of stereochemical control in reactions where it is employed as a chiral auxiliary or ligand. The 2-azabicyclo[2.2.1]heptane scaffold is a recognized building block in the synthesis of various biologically active compounds, including antiviral agents and adenosine agonists.[1][2]

  • Boc-L-prolinol and other Monocyclic/Acyclic Amino Alcohols : In contrast, Boc-protected amino alcohols derived from proline or other amino acids exhibit greater conformational flexibility.[3] While the pyrrolidine ring of prolinol offers some constraint, it is less rigid than the bicyclo[2.2.1]heptane system. Acyclic amino alcohols have even more rotational freedom. This flexibility can be beneficial in certain catalytic applications where the ligand needs to adapt to the geometry of the transition state. However, it can also lead to lower enantioselectivities if multiple, energetically similar transition states are accessible.

Performance in Asymmetric Synthesis: A Comparative Overview

Direct, head-to-head comparative studies of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate and other Boc-protected amino alcohols in the same catalytic reaction are not extensively documented in the literature. However, we can infer their relative strengths and weaknesses by examining their applications and the performance of structurally similar compounds in key asymmetric transformations.

Asymmetric Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral ligands. Chiral amino alcohols are known to be effective catalysts for this transformation.[4][5]

Boc-L-prolinol and its derivatives have been shown to be effective ligands in the titanium-tetraisopropoxide-promoted enantioselective addition of diethylzinc to aldehydes, achieving high conversion rates and enantioselectivities.[4]

Below is a table summarizing the performance of various chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde, illustrating the range of enantioselectivities achievable with different structural scaffolds.

Ligand ClassSpecific LigandLigand Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)Predominant Enantiomer
Carbohydrate-based DiolMethyl 4,6-O-benzylidene-α-D-glucopyranoside2007545S
Carbohydrate-based Diol1,2:3,4-di-O-isopropylidene-α-D-galactopyranose200804S
Carbohydrate-based Diol1,2-O-isopropylidene-β-D-fructopyranose derivative2009972S
Carbohydrate-based β-Amino AlcoholD-fructose-derived amino alcohol22010096S

Data compiled from various sources for illustrative purposes.[4][6]

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of ketones to chiral secondary alcohols is another fundamental transformation where chiral amino alcohols and their derivatives are widely employed, often as precursors to oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction).

Proline-derived catalysts are well-established in this area, demonstrating high yields and enantioselectivities. The rigidity of the pyrrolidine ring in prolinol contributes to the formation of a stable and effective catalyst.

The rigid framework of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate makes it a promising candidate for forming a highly stereoselective oxazaborolidine catalyst. The fixed spatial relationship between the nitrogen and oxygen would lead to a well-defined transition state, potentially resulting in high enantiomeric excesses.

Diastereoselective Reductions of β-Amino Ketones

The reduction of β-amino ketones provides access to valuable 1,3-amino alcohol motifs. The stereochemical outcome of these reductions can often be controlled by the choice of protecting group on the nitrogen and the reducing agent. For instance, the reduction of N-acyl β-amino ketones often proceeds with moderate to good syn-diastereoselectivity.[7] The inherent chirality of the amino alcohol backbone can also influence the diastereoselectivity of such reductions.

Applications in Medicinal Chemistry: Beyond Catalysis

While the catalytic applications of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate are a key area of interest, its primary documented role is as a crucial intermediate in the synthesis of complex drug molecules.[8][9] The 2-azabicyclo[2.2.1]heptane core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[1][10]

The Boc-protecting group in these molecules serves to mask the reactivity of the secondary amine, allowing for selective functionalization of the hydroxyl group or other parts of the molecule.[11][12] The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, making it an ideal protecting group for multi-step syntheses.

Experimental Protocols

To provide practical guidance, detailed experimental protocols for key transformations involving Boc-protected amino alcohols are presented below.

General Procedure for Enantioselective Diethylzinc Addition to an Aldehyde

This protocol is a generalized procedure based on established methods for carbohydrate-derived ligands and is expected to be a good starting point for the evaluation of novel chiral amino alcohols.[6]

dot

G cluster_prep Catalyst Formation cluster_reaction Reaction cluster_workup Workup and Purification A Dry Schlenk flask under Argon B Add chiral ligand (20 mol%) in anhydrous hexane A->B C Add Ti(O-iPr)4 (1.4 eq) B->C D Cool to 0 °C C->D Stir for 30 min at RT E Add diethylzinc in hexane (3 eq) dropwise D->E F Add aldehyde (1 eq) E->F G Quench with aqueous HCl F->G Stir for 3h at 0 °C H Extract with ether G->H I Purify by column chromatography H->I

Caption: General workflow for enantioselective diethylzinc addition.

Procedure:

  • Catalyst Formation:

    • Place a dry Schlenk flask equipped with a magnetic stirrer under an argon atmosphere.

    • Add the chiral amino alcohol ligand (0.05 mmol, 20 mol%) to the flask and dissolve it in anhydrous hexane (0.25 mL).

    • Add titanium(IV) isopropoxide (104 µL, 0.35 mmol, 1.4 eq) to the solution and stir at room temperature for 30 minutes.

  • Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a 1 M solution of diethylzinc in hexane (0.75 mL, 0.75 mmol, 3 eq) dropwise to the cooled mixture.

    • Add the aldehyde (0.25 mmol, 1 eq) to the reaction mixture and stir at 0 °C for 3 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of 1 M aqueous HCl.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Boc-Protection of an Amino Alcohol

This protocol describes a general and efficient method for the N-Boc protection of amino alcohols.[13]

dot

G cluster_reaction Reaction Setup cluster_workup Workup A Dissolve amino alcohol in water/acetone mixture B Add di-tert-butyl dicarbonate ((Boc)2O) A->B C Monitor reaction by TLC B->C Stir at room temperature D Isolate product C->D E If solid: filter D->E Solid product F If liquid: extract with CH2Cl2 D->F Liquid product

Caption: Workflow for the Boc-protection of an amino alcohol.

Procedure:

  • In a round-bottom flask, dissolve the amino alcohol (1 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, if the product is a solid, collect it by filtration and wash with cold water.

  • If the product is a liquid, extract the reaction mixture with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to afford the N-Boc protected amino alcohol.

Conclusion and Future Outlook

tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate represents a valuable chiral building block with significant potential in both medicinal chemistry and asymmetric synthesis. Its rigid bicyclic framework offers a distinct advantage in applications requiring a well-defined chiral environment, suggesting its potential for high stereoselectivity as a chiral ligand or auxiliary.

In contrast, more flexible Boc-protected amino alcohols like Boc-L-prolinol have demonstrated broad utility, particularly as precursors to highly effective organocatalysts. The choice between these synthons will ultimately depend on the specific requirements of the synthetic target and the desired reaction.

For researchers in drug development, the 2-azabicyclo[2.2.1]heptane scaffold of the title compound is of particular interest due to its prevalence in biologically active molecules. As a drug intermediate, its role is well-established.

Future research should focus on the direct experimental comparison of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate with other Boc-protected amino alcohols in a range of catalytic asymmetric reactions. Such studies would provide invaluable data to guide the rational selection of these important chiral building blocks and unlock their full potential in the synthesis of enantiomerically pure molecules.

References

  • Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. ([Link])

  • Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. ([Link])

  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. ([Link])

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. ([Link])

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ([Link])

  • Catalytic Behavior of Optically Active Amino Alcohol-Borane Complex in the Enantioselective Reduction. ([Link])

  • Synthesis of Bridgehead-Substituted Azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives for the Elaboration of α7 Nicotinic Ligands. ([Link])

  • Proline-catalyzed aldol reactions. ([Link])

  • 2-azabicyclo[2.2.
  • Enantio- and diastereoselective synthesis of γ-amino alcohols. ([Link])

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ([Link])

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). ([Link])

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. ([Link])

  • Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. ([Link])

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. ([Link])

  • Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. ([Link])

  • Navigating the Market for 2-Azabicyclo[2.2.1]heptane Derivatives. ([Link])

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. ([Link])

  • Diastereoselective Synthesis of Vicinal Amino Alcohols. ([Link])

  • 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. ([Link])

  • Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. ([Link])

  • Chemoselective Boc protection of phenols and amino alcohols. ([Link])

  • Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands. ([Link])

  • Efficient asymmetric addition of diethylzinc to ketones using tartaric acid derivative as chiral ligand. ([Link])

  • ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ([Link])

  • Boc-Protected Amino Groups. ([Link])

  • Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane. ([Link])

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. ([Link])

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ([Link])

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ([Link])

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. ([Link])

  • Asymmetric synthesis of (αS)-polyfluoroalkylated N-Boc-prolinols by the diethyl zinc-induced asymmetric Meerwein–Ponndorf–Verley reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones. ([Link])

  • Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. ([Link])

  • Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis. ([Link])

  • Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. ([Link])

  • Proline-Catalyzed Asymmetric Reactions. ([Link])

Sources

Comparative

biological activity of "tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate" derivatives

The rigid, bicyclic framework of 2-azabicyclo[2.2.1]heptane has emerged as a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that can be strategically decorated to achieve potent and...

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, bicyclic framework of 2-azabicyclo[2.2.1]heptane has emerged as a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that can be strategically decorated to achieve potent and selective modulation of various biological targets. This guide provides a comparative analysis of the biological activities of derivatives based on the "tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate" core and related 2-azabicyclo[2.2.1]heptane structures. We will delve into their applications as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, muscarinic receptor antagonists, and P2Y14 receptor (P2Y14R) antagonists, presenting supporting experimental data and methodologies to inform researchers, scientists, and drug development professionals.

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Foundation for Diverse Bioactivity

The inherent conformational rigidity of the 2-azabicyclo[2.2.1]heptane skeleton provides a distinct advantage in drug design. By locking the spatial orientation of key pharmacophoric features, this scaffold can lead to higher binding affinities and improved selectivity for target proteins. The "tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate" serves as a versatile chiral building block, allowing for stereocontrolled synthesis of a multitude of derivatives.[1]

I. Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A New Frontier in Diabetes Management

DPP-4 is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes. The 2-azabicyclo[2.2.1]heptane scaffold has been successfully employed to develop potent DPP-4 inhibitors.

Comparative Analysis of 2-Azabicyclo[2.2.1]heptane-Based DPP-4 Inhibitors

A noteworthy example is Neogliptin , a novel DPP-4 inhibitor that incorporates the 2-azabicyclo[2.2.1]heptane moiety.[2][3][4] Extensive research has demonstrated its superior potency compared to established drugs like sitagliptin and vildagliptin.[2][4] Further modifications of the Neogliptin scaffold have led to even more potent compounds.[5]

CompoundStructureDPP-4 IC50 (nM)Reference
Neogliptin (Compound 12a) (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid substituted with a 2-azabicyclo[2.2.1]heptane moiety16.8 ± 2.2[2][4]
Compound 9a 1,2,4-oxadiazole-substituted derivative of Neogliptin4.3[5]
Sitagliptin Known DPP-4 Inhibitor22 ± 2[6]
Vildagliptin Known DPP-4 Inhibitor> 50 (in some studies)[2]

Key Insights: The data clearly indicates that the 2-azabicyclo[2.2.1]heptane scaffold is a highly effective core for designing potent DPP-4 inhibitors. The rigid bicyclic structure likely contributes to a more favorable binding orientation within the active site of the DPP-4 enzyme. The significant increase in potency observed with the oxadiazole-substituted derivative (Compound 9a) highlights the potential for further optimization of this scaffold.

Experimental Workflow: DPP-4 Inhibition Assay

The inhibitory activity of these compounds is typically determined using a fluorometric assay.

DPP4_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound/ Inhibitor Incubation Incubate Compound with DPP-4 Enzyme Compound->Incubation DPP4_Enzyme DPP-4 Enzyme DPP4_Enzyme->Incubation Substrate Fluorogenic Substrate (e.g., Gly-Pro-AMC) Add_Substrate Add Substrate Substrate->Add_Substrate Incubation->Add_Substrate Enzymatic_Reaction Enzymatic Cleavage Add_Substrate->Enzymatic_Reaction Measure_Fluorescence Measure Fluorescence (λex=360nm, λem=460nm) Enzymatic_Reaction->Measure_Fluorescence Fluorescent Product Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 Muscarinic_Binding_Assay cluster_prep Preparation cluster_binding Binding & Separation cluster_analysis Detection & Analysis Membranes Cell Membranes (expressing muscarinic receptors) Incubation Incubate Membranes, Radioligand & Competitor Membranes->Incubation Radioligand Radioligand (e.g., [³H]QNB) Radioligand->Incubation Competitor Test Compound Competitor->Incubation Filtration Rapid Filtration (to separate bound & free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation_Counting Calculate_Ki Calculate Ki from IC50 (Cheng-Prusoff equation) Scintillation_Counting->Calculate_Ki

Caption: Workflow for a muscarinic receptor radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the muscarinic receptor subtype of interest. [7][8]2. Binding Reaction: In a multi-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]quinuclidinyl benzilate, [³H]QNB) and varying concentrations of the unlabeled test compound. [9][7][8]3. Separation: After reaching equilibrium, rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. [1][7]4. Quantification: Quantify the amount of radioactivity retained on the filters using a scintillation counter. [7]5. Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation. [7]

III. P2Y14 Receptor Antagonism: A Target for Inflammatory and Neuropathic Conditions

The P2Y14 receptor is a G protein-coupled receptor that has been implicated in inflammatory responses and neuropathic pain. The 2-azabicyclo[2.2.1]heptane scaffold has been utilized to develop potent and selective P2Y14R antagonists.

Comparative Analysis of 2-Azabicyclo[2.2.1]heptane-Based P2Y14R Antagonists

A series of P2Y14R antagonists have been developed by modifying a known phenyl-piperidine antagonist with the 2-azabicyclo[2.2.1]heptane (also referred to as 2-azanorbornane) moiety. [10][11]This modification has led to compounds with enhanced affinity and in vivo efficacy.

CompoundDescriptionhP2Y14R IC50 (nM)Reference
Compound 15 (MRS4738) (S,S,S) 2-azanorbornane enantiomer~3-fold higher affinity than its enantiomer[10][11]
Compound 16 Enantiomer of Compound 15Lower affinity than Compound 15[11]
Compound 19 Acetylated 2-azanorbornane99.3[11]
Compound 22 (1R,4R,5R)-3-oxo-2-azabicyclo[2.2.1]heptan-5-yl analogue37-40[11]
Compound 23 (1R,4R,6S)-3-oxo-2-azabicyclo[2.2.1]heptan-6-yl analogue37-40[11]

Key Insights: The stereochemistry of the 2-azanorbornane scaffold is critical for high-affinity binding to the P2Y14R, with the (S,S,S)-enantiomer (Compound 15) demonstrating significantly higher affinity. [10][11]The introduction of a lactam functionality (Compounds 22 and 23) also results in potent antagonists. [11]These findings underscore the versatility of the 2-azabicyclo[2.2.1]heptane core in generating diverse and potent P2Y14R antagonists.

Experimental Workflow: P2Y14R Antagonist Assay

The antagonist activity at the P2Y14R is often assessed using a fluorescence-based binding assay or a functional assay measuring the inhibition of agonist-induced signaling.

P2Y14R_Antagonist_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Cells Expressing P2Y14R Incubation Incubate Cells with Antagonist & Fluorescent Ligand Cells->Incubation Fluorescent_Ligand Fluorescent Ligand/ Agonist (e.g., UDP-glucose) Fluorescent_Ligand->Incubation Antagonist Test Compound Antagonist->Incubation Measurement Measure Fluorescence or Downstream Signaling (e.g., cAMP, Calcium Flux) Incubation->Measurement Calculate_IC50 Calculate IC50 Measurement->Calculate_IC50

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Azabicyclo[2.2.1]heptane Analogs

For researchers, medicinal chemists, and drug development professionals, the 2-azabicyclo[2.2.1]heptane scaffold represents a privileged structure, a key molecular framework that has given rise to a multitude of potent a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 2-azabicyclo[2.2.1]heptane scaffold represents a privileged structure, a key molecular framework that has given rise to a multitude of potent and selective ligands for various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs built upon this rigid bicyclic core, with a primary focus on their modulation of nicotinic acetylcholine receptors (nAChRs), and extending to other important targets such as dipeptidyl peptidase-4 (DPP-4) and sigma-2 (σ2) receptors. We will delve into the nuanced effects of structural modifications on binding affinity, functional activity, and selectivity, supported by experimental data and detailed protocols to empower your own research endeavors.

The Enduring Legacy of Epibatidine: The Genesis of a Scaffold

The journey of the 2-azabicyclo[2.2.1]heptane scaffold in modern pharmacology is inextricably linked to the natural alkaloid, (±)-epibatidine, isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[1][2] Epibatidine exhibited astonishing analgesic potency, hundreds of times greater than morphine, an effect mediated not through opioid receptors, but via potent agonism at nAChRs.[1][2] However, its therapeutic potential was thwarted by a narrow therapeutic window and significant toxicity.[2] This duality of high potency and toxicity established epibatidine as a compelling lead structure, sparking extensive research to dissociate its desirable pharmacological effects from its adverse properties through systematic structural modifications. The rigid 2-azabicyclo[2.2.1]heptane core of epibatidine provides a fixed orientation for its pharmacophoric elements, making it an ideal template for SAR studies.

Nicotinic Acetylcholine Receptor Modulators: A Tale of Subtype Selectivity

The primary therapeutic interest in 2-azabicyclo[2.2.1]heptane analogs lies in their ability to modulate nAChRs, a diverse family of ligand-gated ion channels implicated in a wide range of physiological and pathological processes, including cognition, pain perception, and addiction. The challenge and the opportunity in this field lie in achieving subtype selectivity to harness specific therapeutic benefits while avoiding off-target effects.

Structure-Activity Relationship at α4β2 nAChRs

The α4β2 subtype is the most abundant nAChR in the brain and is a key target for therapies related to nicotine addiction and neurodegenerative diseases.

Key SAR Insights:

  • The Pyridine Ring: Modifications to the 6-chloro-3-pyridyl moiety of epibatidine have profound effects on activity.

    • 2'-Position: Substitution at the 2'-position of the pyridine ring with electron-withdrawing groups like fluorine or chlorine generally maintains high affinity.[3]

    • 3'-Position: The introduction of substituents at the 3'-position can dramatically alter the functional profile from agonist to antagonist. For instance, the addition of a 3'-amino group to epibatidine confers potent antagonist activity.[4] Bulky substituents like a phenyl group at the 3'-position can also lead to antagonist properties.[3]

    • Bioisosteric Replacements: Replacing the pyridine ring with other heterocycles, such as pyridazine, can yield potent agonists with improved selectivity profiles between nAChR subtypes.[5]

  • The Bicycloheptane Core:

    • N-Substitution: Methylation of the nitrogen atom in the bicycloheptane ring (N7) can influence potency and selectivity.[6]

    • Stereochemistry: The exo configuration of the pyridyl substituent is crucial for high-affinity binding.

Comparative Analysis of nAChR Ligands

The following table summarizes the in vitro binding affinities and functional activities of representative 2-azabicyclo[2.2.1]heptane analogs at various nAChR subtypes.

CompoundStructureTarget SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Reference(s)
(±)-Epibatidineα4β20.03EC50 = 0.2 (Agonist)[7]
α3β4-EC50 = 72 (Agonist)[7]
α7--[8]
RTI-362-exo-(2'-fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneα4β2~0.037Agonist[9]
RTI-762-exo-(2'-amino-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneα4β2~0.009Agonist[9]
RTI-1022-exo-(2'-methyl-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneα4β2*~0.009Agonist[9]
2i2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneα4β20.001Antagonist (AD50 < 1 µg/kg)[4]
24exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptaneα4β2Potent AgonistImproved α4β2/α3β4 selectivity[5]

Note: Ki values are for inhibition of radioligand binding. EC50/IC50 values represent the concentration for 50% of maximal effect (agonist) or inhibition (antagonist). α4β2 indicates that other subunits may be present in the receptor complex.*

Beyond Nicotinic Receptors: Expanding the Therapeutic Landscape

The versatility of the 2-azabicyclo[2.2.1]heptane scaffold extends beyond nAChRs, with analogs demonstrating potent activity at other important drug targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes.

SAR Highlights:

  • A novel class of DPP-4 inhibitors based on the 2-azabicyclo[2.2.1]heptane scaffold has been developed.[10]

  • These compounds typically feature an (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety attached to the bicyclic core.[10]

  • Compound 12a (neogliptin) , with an IC50 of 16.8 nM, is more potent than the established DPP-4 inhibitors vildagliptin and sitagliptin.[10] Further modifications, such as the introduction of a 1,2,4-oxadiazole substituent, have led to even more potent inhibitors like 9a (IC50 = 4.3 nM).[5]

  • These analogs exhibit good ADME properties and stability.[10]

CompoundStructureTargetInhibitory Potency (IC50, nM)Reference(s)
Neogliptin (12a)(R)-N-(exo-2-azabicyclo[2.2.1]heptan-3-yl)-3-amino-4-(2,4,5-trifluorophenyl)butanamideDPP-416.8 ± 2.2[10]
9a3-(3-Azabicyclo[1][1][9]heptan-2-yl)-1,2,4-oxadiazole derivative of neogliptinDPP-44.3[5]
Sigma-2 (σ2) Receptor Ligands

The σ2 receptor is overexpressed in proliferating tumor cells, making it an attractive target for cancer diagnostics and therapeutics.

SAR Insights:

  • The 7-azabicyclo[2.2.1]heptane scaffold has been utilized to develop selective σ2 receptor ligands.[1]

  • N-substitution on the bicycloheptane core is a key determinant of selectivity. Arylalkyl N-substituents generally confer selectivity for the σ2 subtype.[1]

  • The conformational restriction imposed by the bicyclic scaffold appears to be important for subtype discrimination compared to more flexible pyrrolidine analogs.[1]

Experimental Protocols: A Guide to In Vitro Characterization

To facilitate the evaluation of novel 2-azabicyclo[2.2.1]heptane analogs, we provide detailed, step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay for nAChRs

This protocol describes a method to determine the binding affinity of test compounds for nAChRs using a radiolabeled ligand like [³H]epibatidine.

Materials:

  • Rat brain tissue (e.g., cerebral cortex for α4β2*) or cells expressing the nAChR subtype of interest.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [³H]epibatidine).

  • Non-specific binding agent (e.g., (-)-nicotine at a high concentration, such as 300 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the brain tissue or cells in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in binding buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer.

    • Test compound or vehicle.

    • Radioligand at a concentration near its Kd.

    • For determining non-specific binding, add the non-specific binding agent instead of the test compound.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature or on ice.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay for nAChRs using Xenopus Oocytes

This protocol outlines the two-electrode voltage clamp (TEVC) technique to measure the functional activity (agonist or antagonist) of compounds at nAChRs expressed in Xenopus laevis oocytes.[8][11]

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Microinjection apparatus.

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., ND96).

  • Agonist (e.g., acetylcholine) and test compounds.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate mature oocytes from a female Xenopus laevis. Microinject the oocytes with the cRNA encoding the desired nAChR subunits. Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application:

    • Agonist testing: Apply the test compound at various concentrations and record the induced current.

    • Antagonist testing: Apply a known concentration of an agonist (e.g., acetylcholine) in the presence and absence of the test compound at various concentrations and measure the inhibition of the agonist-induced current.

  • Data Analysis:

    • For agonists, plot the current response against the compound concentration to determine the EC50 and maximal efficacy.

    • For antagonists, plot the percentage of inhibition against the compound concentration to determine the IC50.

DPP-4 Inhibitor Enzymatic Assay

This protocol describes a fluorometric assay to screen for DPP-4 inhibitors.[3][9]

Materials:

  • Recombinant human DPP-4 enzyme.

  • DPP-4 substrate (e.g., Gly-Pro-AMC).

  • Assay buffer (e.g., Tris-HCl, pH 8.0).

  • Test compounds and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Test compound or vehicle.

    • DPP-4 enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DPP-4 substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence (e.g., λex = 360 nm, λem = 460 nm) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percentage of inhibition for each test compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizing Structure-Activity Relationships

The following diagrams, generated using Graphviz, illustrate key SAR trends and experimental workflows.

SAR_nAChR cluster_scaffold 2-Azabicyclo[2.2.1]heptane Core cluster_pyridine Pyridine Ring Modifications cluster_activity Functional Outcome Scaffold Core Scaffold Position_2 2'-Position (e.g., F, Cl) Scaffold->Position_2 Maintains High Affinity Position_3 3'-Position (e.g., NH2, Phenyl) Scaffold->Position_3 Bioisostere Bioisosteric Replacement (e.g., Pyridazine) Scaffold->Bioisostere Agonist Agonist Activity Position_2->Agonist Antagonist Antagonist Activity Position_3->Antagonist Bioisostere->Agonist Selectivity Improved Subtype Selectivity Bioisostere->Selectivity

Caption: SAR of 2-Azabicyclo[2.2.1]heptane Analogs at nAChRs.

experimental_workflow start Start: Synthesized Analog binding_assay In Vitro Binding Assay (e.g., Radioligand Binding) start->binding_assay functional_assay In Vitro Functional Assay (e.g., TEVC, Enzymatic Assay) start->functional_assay determine_potency Determine Ki / IC50 / EC50 binding_assay->determine_potency functional_assay->determine_potency in_vivo In Vivo Evaluation (e.g., Animal Models) determine_potency->in_vivo adme Pharmacokinetic (ADME) Studies in_vivo->adme lead_optimization Lead Optimization adme->lead_optimization

Caption: Drug Discovery Workflow for 2-Azabicyclo[2.2.1]heptane Analogs.

Conclusion and Future Directions

The 2-azabicyclo[2.2.1]heptane scaffold continues to be a remarkably fruitful starting point for the design of potent and selective modulators of various biological targets. The extensive SAR data, particularly for nAChRs, provides a clear roadmap for medicinal chemists to fine-tune activity and selectivity. The emergence of analogs targeting DPP-4 and σ2 receptors highlights the broader potential of this versatile scaffold. Future research will likely focus on optimizing the pharmacokinetic properties of these analogs to translate their in vitro potency into in vivo efficacy and, ultimately, into novel therapeutics for a range of human diseases. The detailed experimental protocols provided herein should serve as a valuable resource for researchers contributing to this exciting field.

References

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  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (2022). Pharmaceuticals. [Link]

  • Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2',3'-disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: epibatidine analogues. (2002). Journal of Medicinal Chemistry. [Link]

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  • 3-(3-Azabicyclo[1][1][9]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. (2023). Pharmaceuticals. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (2022). DiVA portal. [Link]

  • Epibatidine: A Promising Natural Alkaloid in Health. (2018). Molecules. [Link]

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Comparative

A Senior Application Scientist's Guide to Analytical Methods for Chiral Purity of 2-Azabicyclo[2.2.1]heptanes

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail—it is a critical determinant of efficacy and safety. The rigid, bicyclic structure of 2-azabicyclo[2.2....

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail—it is a critical determinant of efficacy and safety. The rigid, bicyclic structure of 2-azabicyclo[2.2.1]heptanes makes them valuable chiral synthons and core components in a variety of biologically active molecules. Consequently, the precise determination of their enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical methodologies for assessing the chiral purity of 2-azabicyclo[2.2.1]heptanes, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.

The Imperative of Chiral Purity in 2-Azabicyclo[2.2.1]heptane Scaffolds

The biological activity of chiral molecules is often enantiomer-specific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. For drug candidates incorporating the 2-azabicyclo[2.2.1]heptane framework, a robust and reliable analytical method to quantify the enantiomeric excess (e.e.) is therefore indispensable. The choice of method can significantly impact development timelines, analytical validation, and, ultimately, the quality of the final active pharmaceutical ingredient (API).

A Comparative Overview of Analytical Techniques

The determination of enantiomeric purity for 2-azabicyclo[2.2.1]heptanes primarily relies on three chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—along with Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers a unique set of advantages and is suited to different analytical challenges.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR)
Principle Partitioning between a liquid mobile phase and a solid chiral stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid chiral stationary phase.Differential migration of enantiomers in an electric field in the presence of a chiral selector.Diastereomeric differentiation of chemical shifts using chiral resolving agents.
Sample Volatility Suitable for non-volatile and thermally labile compounds.[1]Requires volatile and thermally stable analytes or derivatization.[1]Suitable for a wide range of polar and charged compounds.[2]No volatility requirement.
Derivatization Often not required for direct methods.Frequently necessary to increase volatility and improve separation.[1]Generally not required.Often requires derivatization with a chiral agent to form diastereomers.[3][4]
Resolution Excellent resolution is achievable with a wide variety of Chiral Stationary Phases (CSPs).[1]High-efficiency capillary columns provide excellent resolution.[5]Extremely high efficiency can lead to excellent resolution.[2]Resolution depends on the chemical shift difference of diastereomers.
Analysis Time Can range from a few minutes to over an hour.[1]Typically offers faster analysis times.[1]Often very rapid, with short analysis times.[2]Relatively fast for sample preparation and data acquisition.
Sensitivity Varies with the detector; MS detectors offer high sensitivity.[1]Generally high sensitivity, especially with selected ion monitoring (SIM).[1]High sensitivity, especially with laser-induced fluorescence.Lower sensitivity compared to chromatographic methods.

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for the enantiomeric separation of pharmaceutical compounds, including 2-azabicyclo[2.2.1]heptane derivatives.[6] The direct method, which employs a chiral stationary phase (CSP), is often preferred for its simplicity and robustness.

Causality Behind Experimental Choices:

The key to a successful chiral HPLC separation lies in the selection of the appropriate CSP and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds. For 2-azabicyclo[2.2.1]heptanes, columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent enantioselectivity.[6][7] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol, is optimized to achieve the best balance between resolution and analysis time.[6][7] Additives such as trifluoroacetic acid (TFA) and triethylamine (TEA) can be used to improve peak shape and selectivity for basic compounds like amines.[8]

Experimental Protocol: Chiral HPLC of 2-Azabicyclo[2.2.1]hept-5-en-3-one [7]

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane:isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

This method provides baseline separation of the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one in under 10 minutes.[7] The method was validated for precision, accuracy, linearity, and robustness, demonstrating its suitability for quality control applications.[7]

Logical Workflow for Chiral HPLC Method Development

HPLC_Workflow A Select CSP based on analyte structure (e.g., polysaccharide-based for 2-azabicyclo[2.2.1]heptanes) B Screen mobile phases (Normal Phase: Hexane/Alcohol) A->B C Optimize mobile phase composition for resolution and retention time B->C D Evaluate effect of additives (TFA, TEA) for peak shape C->D E Optimize flow rate and temperature D->E F Method Validation (Precision, Accuracy, Linearity, Robustness) E->F

Caption: A streamlined workflow for developing a robust chiral HPLC method.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For many amines, including 2-azabicyclo[2.2.1]heptanes, derivatization is often necessary to increase their volatility and improve chromatographic performance.[1][9]

Causality Behind Experimental Choices:

The choice of a chiral stationary phase is critical in GC. Cyclodextrin-based CSPs are widely used due to their ability to form inclusion complexes with a variety of chiral molecules.[5][10] The derivatization step is equally important. Reagents like trifluoroacetylating agents are commonly used for amines to create volatile derivatives.[11] This process converts the enantiomers into diastereomers if a chiral derivatizing agent is used (indirect method), or it can simply improve the volatility for separation on a chiral column (direct method).[11] The temperature program in GC plays a crucial role; lower temperatures generally lead to better enantioselectivity but longer analysis times.[11]

Experimental Protocol: Chiral GC of a Derivatized Amine (General Protocol)

  • Derivatization:

    • Dissolve 1 mg of the 2-azabicyclo[2.2.1]heptane sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add an excess of a chiral derivatizing agent, such as N-(trifluoroacetyl)-L-prolyl chloride.[12]

    • Add a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.

    • Heat the mixture at a moderate temperature (e.g., 60 °C) for a specified time to ensure complete reaction.

    • The resulting diastereomers can be analyzed on an achiral GC column.

  • GC Conditions:

    • Column: A standard non-polar or medium-polarity column (e.g., DB-5 or DB-17).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the diastereomers.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Decision Tree for Chiral GC Method Selection

GC_Decision_Tree A Is the analyte volatile and thermally stable? B Direct Method: Use a Chiral Stationary Phase (e.g., Cyclodextrin-based) A->B Yes C Indirect Method: Derivatize with a Chiral Reagent A->C No D Select appropriate achiral derivatizing agent to improve volatility (e.g., TFAA) B->D If needed F Optimize temperature program for resolution B->F E Analyze diastereomers on an achiral column C->E E->F

Caption: A decision-making framework for choosing between direct and indirect chiral GC methods.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a highly efficient separation technique that offers rapid analysis times and low sample consumption.[2] It is particularly well-suited for polar and charged compounds. The separation is achieved by adding a chiral selector to the background electrolyte (BGE).[13]

Causality Behind Experimental Choices:

Cyclodextrins and their derivatives are the most common chiral selectors used in CE.[14] The principle of separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different apparent mobilities in the electric field. For basic compounds like 2-azabicyclo[2.2.1]heptanes, a low pH buffer is typically used to ensure the analyte is protonated and positively charged. The type and concentration of the cyclodextrin, the pH of the BGE, and the applied voltage are all critical parameters that need to be optimized for a successful separation.

Experimental Protocol: Chiral CE of a Basic Chiral Compound (General Protocol) [2]

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 100 mM phosphoric acid, 88 mM triethanolamine (pH 3.0) containing 10 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin.[2]

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at a suitable wavelength (e.g., 214 nm).

Conceptual Diagram of Chiral CE Separation

CE_Separation cluster_capillary Capillary enantiomer_R R-enantiomer complex_R R-CD Complex enantiomer_R->complex_R Forms weaker complex enantiomer_S S-enantiomer complex_S S-CD Complex enantiomer_S->complex_S Forms stronger complex selector Chiral Selector (CD)

Caption: Differential complex formation in chiral CE leads to separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR is a powerful tool for determining enantiomeric excess without the need for chromatographic separation. The most common approach involves the use of a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum.[3][4]

Causality Behind Experimental Choices:

Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogues are widely used CDAs for amines and alcohols.[3][12] Upon reaction with the enantiomers of a 2-azabicyclo[2.2.1]heptane, two diastereomeric amides are formed. The anisotropic effect of the phenyl ring in the Mosher's amide causes the signals of nearby protons in the two diastereomers to appear at different chemical shifts in the ¹H NMR spectrum. The enantiomeric excess can then be determined by integrating the signals corresponding to each diastereomer.

Experimental Protocol: Enantiomeric Excess Determination by ¹H NMR

  • Derivatization: React the racemic 2-azabicyclo[2.2.1]heptane with an enantiomerically pure chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) in the presence of a base.

  • Purification: Purify the resulting diastereomeric amides if necessary.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in each diastereomer. Integrate these signals to determine the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the original sample.

Conclusion and Recommendations

The selection of an analytical method for the chiral purity of 2-azabicyclo[2.2.1]heptanes should be guided by the specific requirements of the analysis.

  • Chiral HPLC is the workhorse for routine quality control due to its robustness, versatility, and the availability of a wide range of chiral stationary phases.

  • Chiral GC is an excellent choice for volatile and thermally stable derivatives, often providing fast analysis times and high sensitivity.

  • Chiral CE offers extremely high efficiency and is ideal for small sample volumes and polar compounds.

  • Chiral NMR is a valuable non-separative technique for the direct determination of enantiomeric excess, particularly useful for structural confirmation and when chromatographic methods are challenging to develop.

For drug development professionals, a multi-faceted approach is often the most prudent. Initial screening can be performed using rapid techniques like CE or NMR, while a validated HPLC or GC method should be established for routine quality control and release testing. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their 2-azabicyclo[2.2.1]heptane-based drug candidates.

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Validation

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Chiral Building Blocks in Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, agrochemicals, and fine chemical production. The dist...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, agrochemicals, and fine chemical production. The distinct biological activities of enantiomers mean that regulatory bodies like the FDA now mandate strict enantiopurity standards for many new drugs.[1][2] This guide provides an in-depth cost-benefit analysis of the primary strategies for obtaining single-enantiomer compounds, moving beyond a simple list of methods to explain the causality behind strategic synthetic choices. Our goal is to equip you with a framework for selecting the most efficient and economical pathway for your specific target molecule and scale.

The Strategic Pillars of Chiral Synthesis

Obtaining a single enantiomer is a critical decision point in any synthetic campaign. The choice of strategy profoundly impacts project timelines, cost of goods, and overall feasibility. The three principal approaches are:

  • The Chiral Pool: Utilizing naturally occurring chiral molecules as starting materials.

  • Asymmetric Synthesis: Creating the desired chirality from achiral precursors using a chiral directing group.

  • Resolution: Separating a racemic mixture into its constituent enantiomers.

Each strategy possesses a unique profile of costs, benefits, and limitations. The optimal choice is rarely universal and depends heavily on the specific target, scale, and economic constraints of the project.[3][4]

The Chiral Pool: Leveraging Nature's Head Start

The chiral pool refers to the collection of inexpensive, abundant, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, terpenes, and alkaloids.[5][6] This strategy is predicated on using these natural building blocks as a foundation, preserving their inherent chirality throughout the synthesis.[7]

Core Benefits:

  • Cost-Effectiveness: The primary advantage is the low cost of starting materials.[5] Many amino acids and simple sugars are commercially available in bulk for a fraction of the cost of complex synthetic catalysts.

  • Inherent Chirality: The stereocenter is pre-installed, often saving multiple synthetic steps and avoiding the need for developing a complex asymmetric reaction.[6][7]

  • Sustainability: This approach is often considered a "green" chemistry strategy as it utilizes renewable resources.[5]

Costs and Limitations:

  • Structural Constraint: This strategy is only viable if the target molecule's chiral core bears a strong structural resemblance to an available chiral pool compound.[7]

  • Limited Diversity: The variety of scaffolds available from the chiral pool is finite, which can be a significant bottleneck.[8]

  • Synthetic Manipulation: While the initial building block is cheap, the synthetic route required to convert it to the final target can sometimes be long and complex, eroding the initial cost advantage.

Cost-Benefit Analysis: The chiral pool approach is exceptionally powerful and economical when a clear and efficient synthetic path exists from a common natural product to the desired target. It is often the first consideration in early-stage route scouting. However, forcing a fit by choosing a chiral pool starting material that requires extensive modification can lead to a false economy.

Table 1: Representative Chiral Pool Starting Materials and Cost Analysis

Chiral Building BlockTypical SourceApproximate Cost (per 100g)Example Application
(L)-ProlineAmino Acid$20 - $50Organocatalysts, Synthesis of pyrrolidine alkaloids
(D)-GlucoseCarbohydrate$15 - $40Synthesis of vitamin C, Polyketide synthesis
(R)-CarvoneTerpene$50 - $100Synthesis of complex terpenoids
(L)-AlanineAmino Acid$25 - $60Chiral auxiliaries, Peptide synthesis
(-)-Shikimic AcidPlant Extract>$1000 (Varies)Precursor to Oseltamivir (Tamiflu)

Note: Prices are estimates for reagent-grade materials and can vary significantly based on supplier, purity, and quantity.

Asymmetric Synthesis: Creating Chirality on Demand

Asymmetric synthesis involves the conversion of an achiral starting material into a chiral product through the influence of a chiral agent.[2] This is arguably the most versatile and widely employed strategy, broadly divided into methods using stoichiometric chiral auxiliaries and those using catalytic amounts of a chiral substance.

Chiral Auxiliaries: Stoichiometric Control

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction.[9] After the desired stereocenter is set, the auxiliary is cleaved and can, in principle, be recovered.[9]

Core Benefits:

  • High Selectivity: Well-developed auxiliaries, like Evans' oxazolidinones, provide exceptionally high and predictable levels of stereocontrol for a wide range of reactions.[3][10]

  • Reliability: The methodologies are often robust and well-documented, making them reliable choices in research and development settings.[10]

  • Facile Separation: The products are diastereomers, which have different physical properties and can often be easily separated by standard techniques like column chromatography or crystallization.[9]

Costs and Limitations:

  • Stoichiometric Use: The auxiliary must be used in a 1:1 ratio with the substrate. This makes the approach inherently expensive, especially at a large scale, as the cost of the auxiliary directly impacts the cost of the product.[3][9]

  • Process Inefficiency: The synthesis requires extra steps for the attachment and removal of the auxiliary, which adds to the overall step count and can reduce the total yield.[3][9]

Cost-Benefit Analysis: Chiral auxiliaries are an excellent choice for small-scale synthesis where achieving the highest possible stereoselectivity is paramount and cost is a secondary concern.[3] Their high cost and process inefficiency make them less attractive for large-scale manufacturing unless the auxiliary is inexpensive and can be recycled with very high efficiency.

Table 2: Comparison of Common Chiral Auxiliaries

Chiral AuxiliaryTypeRepresentative Price (per 25g)Key AdvantagesKey Disadvantages
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-oneEvans Auxiliary~$136High d.r. for aldol & alkylation reactions.[10]High cost, multi-step attachment/removal.
(1S,2S)-(+)-PseudoephedrineAmino AlcoholVaries (Restricted)Forms crystalline amides, good selectivity.Availability is restricted.[3]
CamphorsultamTerpene-derived~$150High d.r. in various reactions, robust.High cost, sometimes difficult to remove.

Note: Prices are approximate and can vary. Pseudoephedrine availability for chemical synthesis is often restricted.[3]

Chiral Catalysts & Ligands: The Power of Turnover

Asymmetric catalysis is the most powerful and economically attractive method for large-scale chiral synthesis.[11] It uses a sub-stoichiometric amount (typically 0.01–10 mol%) of a chiral catalyst—often a metal complex with a chiral ligand or a small organic molecule (organocatalyst)—to generate vast quantities of an enantiomerically enriched product.

Core Benefits:

  • High Efficiency: Because the chiral agent is used in catalytic amounts, its contribution to the final product cost is significantly reduced.[3]

  • Scalability: This approach is highly amenable to large-scale industrial production.[12] The synthesis of L-DOPA via Rh-DiPAMP catalyzed hydrogenation is a landmark example.[13][14]

  • Atom Economy: Catalytic methods are inherently more atom-economical and generate less waste compared to stoichiometric approaches.

Costs and Limitations:

  • High Upfront Cost: The initial investment in chiral ligands and precious metal precursors can be substantial. Ligands like BINAP or BOX derivatives can be very expensive.[15][16]

  • Development Time: Identifying the optimal catalyst, ligand, and reaction conditions for a new transformation can be a resource-intensive research and development effort.[14]

  • Sensitivity: Many catalysts are sensitive to air, moisture, or substrate impurities, requiring stringent process controls.

Cost-Benefit Analysis: For any process intended for manufacturing, asymmetric catalysis is almost always the preferred route. The high upfront cost of the catalyst is offset by its high efficiency and reusability over many cycles.[12] The key economic driver is not the price per gram of the catalyst, but the total turnover number (TON) and turnover frequency (TOF) it can achieve.

Table 3: Comparison of Representative Asymmetric Catalysis Systems

Catalyst SystemReaction TypeLigand/Catalyst CostTypical Loading (mol%)Typical ee (%)
Ru-BINAPAsymmetric HydrogenationVery High0.01 - 1>98
Cu-(S,S)-tBu-BOXAsymmetric CyclopropanationHigh (~$700/g)[15]1 - 592 - 99[15]
(S)-ProlineOrganocatalytic AldolLow10 - 3091 - 96[17]
Cinchonine HClPhase Transfer CatalysisModerate (~$147/25g)[3]1 - 1090 - 99

Note: Costs are indicative for lab quantities and performance depends heavily on specific substrates and conditions.[15]

Resolution of Racemates: The Separation Strategy

This approach involves the non-stereoselective synthesis of a racemic mixture followed by the separation of the two enantiomers.[4] While conceptually straightforward, classical resolution methods are often inefficient.

Core Benefits:

  • Avoids Asymmetric Synthesis Development: It sidesteps the need to develop a complex asymmetric route, which can be advantageous if the racemic synthesis is simple and high-yielding.

  • Access to Both Enantiomers: Resolution techniques provide access to both enantiomers, which can be useful for pharmacological studies.

Costs and Limitations:

  • The 50% Yield Barrier: The most significant drawback of classical kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%, with the other 50% being waste or requiring a separate racemization and recycling process.[18][19] This makes the process inherently wasteful and often economically unviable.

Methods of Resolution
  • Enzymatic Kinetic Resolution: This method uses an enzyme that selectively transforms one enantiomer of a racemic mixture, allowing the modified and unmodified enantiomers to be separated.[18] The high selectivity and mild conditions are major advantages.[20] However, the cost of the enzyme can be a factor, and the 50% yield limit still applies.[21]

  • Dynamic Kinetic Resolution (DKR): This is a powerful advancement that overcomes the 50% yield barrier. DKR combines an enzymatic (or chemical) kinetic resolution with an in-situ racemization of the slower-reacting, "unwanted" enantiomer.[18] This allows for the theoretical conversion of 100% of the starting racemate into a single enantiomer of the product, dramatically improving the economics of resolution.[19]

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to physically separate enantiomers.[22][23] While indispensable for the analysis of enantiomeric purity on a small scale, its use for preparative separation is often limited by high costs. Advanced polysaccharide-based preparative columns can cost several times more than standard columns, and the process requires large volumes of solvent, making it prohibitively expensive for all but the most high-value products like pharmaceuticals.[1]

A Framework for Decision-Making

The selection of a chiral strategy is a multi-faceted decision. The following workflow and logical diagram can guide this process.

Experimental Workflow: A Self-Validating System

Regardless of the chosen synthetic route, the outcome must be validated. The determination of enantiomeric excess (ee) is a critical, non-negotiable step.

Protocol: Determination of Enantiomeric Excess (ee) by Chiral HPLC

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the final chiral product in a suitable mobile phase solvent (e.g., Hexane/Isopropanol mixture). Prepare a similar solution of the racemic standard if available.

  • Column Selection: Choose an appropriate chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or a protein-based column) based on the functional groups present in the analyte.

  • Method Development:

    • Inject the racemic standard onto the column.

    • Develop an isocratic mobile phase (e.g., varying ratios of Hexane/Isopropanol) to achieve baseline separation of the two enantiomer peaks. Adjust the flow rate (e.g., 1.0 mL/min) to optimize resolution and analysis time.

    • Set the UV detector to a wavelength where the analyte has strong absorbance.

  • Analysis:

    • Once a suitable method is established, inject the synthesized sample.

    • Integrate the peak areas for both enantiomers (A1 and A2).

  • Calculation: Calculate the enantiomeric excess using the formula:

    • ee (%) = [ |A1 - A2| / (A1 + A2) ] * 100

This protocol ensures the trustworthiness of your synthetic results by providing quantitative, verifiable data on the stereochemical purity of your product.

Visualization of the Decision-Making Process

The choice of a chiral strategy can be visualized as a decision tree, prioritizing factors like structural similarity, scale, and cost.

Chiral_Strategy_Decision_Tree start Define Target Molecule & Scale q1 Does target structure resemble a cheap, available natural product? start->q1 chiral_pool Pursue Chiral Pool Synthesis q1->chiral_pool Yes q2 Is this for large-scale manufacturing? q1->q2 No asym_cat Focus on Asymmetric Catalysis q2->asym_cat Yes q3 Is highest possible selectivity required for small-scale R&D? q2->q3 No auxiliary Consider Chiral Auxiliaries q3->auxiliary Yes resolution Evaluate Resolution Strategies q3->resolution No q4 Can DKR be applied? resolution->q4 dkr Pursue Dynamic Kinetic Resolution q4->dkr Yes chromatography Use Chiral Chromatography (High-value products only) q4->chromatography No

Caption: A decision-making workflow for selecting a chiral synthesis strategy.

Conclusion

The economic and practical viability of a synthesis is intrinsically linked to the strategy used to install chirality.

  • The Chiral Pool offers an unparalleled cost advantage when the target molecule is a close derivative of a natural product.

  • Asymmetric Synthesis provides the greatest versatility. Chiral auxiliaries offer reliable, high-selectivity solutions for R&D, while asymmetric catalysis is the undisputed champion for scalable, economic, and sustainable manufacturing.

  • Resolution strategies have been revolutionized by Dynamic Kinetic Resolution, transforming them from a wasteful necessity into a viable synthetic option. Preparative chiral chromatography remains a powerful but costly tool, typically reserved for high-value applications or when all other methods fail.

Ultimately, a thorough cost-benefit analysis, considering not just the price of reagents but also the number of steps, overall yield, development time, and scalability, is critical for success. By understanding the fundamental trade-offs presented in this guide, researchers and drug development professionals can make more informed, strategic decisions that align with both their scientific goals and economic realities.

References

  • Benchchem. (n.d.). Cinchonine Hydrochloride vs. Synthetic Chiral Auxiliaries: A Cost-Benefit Analysis for Asymmetric Synthesis.
  • Benchchem. (n.d.). A Cost-Benefit Analysis of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Scite.ai. (n.d.). ReviewChirotechnology: Designing Economic Chiral Syntheses.
  • Benchchem. (n.d.). Cost-Effectiveness Analysis of Chiral Ligands in Asymmetric Synthesis: A Comparative Guide.
  • MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System.
  • ResearchGate. (n.d.). (PDF) Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System.
  • (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds.
  • Benchchem. (n.d.). A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis.
  • PMC - NIH. (n.d.). Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts.
  • RSC Publishing. (2024). Application of chiral recyclable catalysts in asymmetric catalysis.
  • Wikipedia. (n.d.). Chiral pool.
  • (2025). Chiral Separation Column Market Outlook 2025-2032.
  • Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market.
  • (n.d.). Asymmetric Synthesis The Chiral Carbon Pool And.
  • ResearchGate. (n.d.). Three categories of chiral pool use in asymmetric synthesis.
  • (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • MDPI. (n.d.). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis.
  • ResearchGate. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of 2-Methylcyclohexanone.
  • NIH. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P.
  • Enamine. (n.d.). Chiral Building Blocks Selection.
  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
  • Wikipedia. (n.d.). Chiral analysis.
  • PubMed. (2014). Enzymatic resolution of racemates with a 'remote' stereogenic center as an efficient tool in drug, flavor and vitamin synthesis.
  • PubMed. (2004). Synthesis of chiral building blocks for use in drug discovery.
  • MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

As a key chiral building block in modern drug discovery, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is integral to the synthesis of complex molecular architectures. However, its handling and...

Author: BenchChem Technical Support Team. Date: January 2026

As a key chiral building block in modern drug discovery, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is integral to the synthesis of complex molecular architectures. However, its handling and disposal require a meticulous approach rooted in safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The core principle of this guide is to treat the substance with a high degree of caution, as its chemical, physical, and toxicological properties have not been thoroughly investigated[1].

Hazard Assessment & Precautionary Principles

The foundation of safe disposal is a thorough understanding of the potential hazards. While comprehensive toxicological data for this specific molecule is limited, information from its Safety Data Sheet (SDS) and data on analogous chemical structures allow us to establish a robust safety profile based on the precautionary principle.

Table 1: Hazard Profile and Required Precautions

Hazard TypeDescriptionRequired Precaution
Respiratory Irritation Inhalation may cause respiratory irritation[1]. Similar bicyclic compounds are also classified as respiratory irritants[2][3].Always handle within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or aerosols[1][3].
Skin & Eye Irritation Direct contact may cause skin and serious eye irritation. Standard first aid involves washing the affected area with plenty of water[1]. Analogs are confirmed skin and eye irritants[2][3].Wear appropriate gloves and safety glasses with side-shields conforming to EN166 or NIOSH standards[1].
Ingestion Hazard Swallowing may be harmful. First aid protocols include rinsing the mouth with water and seeking immediate medical attention[1]. Never give anything by mouth to an unconscious person[1].Do not eat, drink, or smoke in laboratory areas[4][5]. Wash hands thoroughly after handling[5].
Environmental Hazard The environmental fate of this compound is not well-documented.Prevent the product from entering drains or surface waters under any circumstances[1][5][6].
Combustibility While not classified as highly flammable, it can be burned in a chemical incinerator. Combustion may produce toxic fumes like carbon oxides (CO, CO2) and nitrogen oxides (NOx)[1][6].Use appropriate fire extinguishers, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1][7].

Given the incomplete data, every operational step, from handling to final disposal, must prioritize the mitigation of these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Use safety glasses with side-shields tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1]. A face shield may be required for larger quantities or when there is a splash hazard[3].

  • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact with the product[1]. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws[1].

  • Body Protection: A standard laboratory coat is required. Ensure it is kept clean and replaced if grossly contaminated.

  • Respiratory Protection: For standard handling in a fume hood, respiratory protection may not be necessary. However, if engineering controls fail or for spill cleanup, use a P95 (US) or P1 (EU) particle respirator for nuisance exposures. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges[1][6].

Step-by-Step Disposal Protocol

The proper disposal of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[8][9]. The following protocol ensures compliance and safety.

Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation. Preventing the mixing of incompatible waste streams is crucial to avoid unintended chemical reactions.

  • Dedicate a Waste Container: Designate a specific, compatible waste container solely for this compound and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical streams such as halogenated solvents, acids, bases, or oxidizers[10]. Cross-contamination can create unknown hazards and complicate the disposal process.

Containerization and Labeling

Proper containerization and labeling are regulatory requirements and essential for safety.

  • Select a Compatible Container: Use a container made of a material that is compatible with the chemical. The original product container is often a suitable choice[11][12]. Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid[11].

  • Label the Container Immediately: The moment the first drop of waste enters the container, it must be labeled[13]. The label must include:

    • The words "HAZARDOUS WASTE "[11].

    • The full chemical name: "tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate ". Do not use abbreviations or chemical formulas[10].

    • The approximate concentration and quantity of the waste.

    • The name of the responsible researcher or lab group[13].

  • Keep Containers Closed: Waste containers must remain tightly capped at all times, except when actively adding waste[11]. This prevents the release of vapors and protects the container's contents from contamination.

Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories may accumulate waste in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[8][11].

  • Designated Location: Store the labeled waste container in your lab's designated SAA.

  • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak[8].

  • Segregate from Incompatibles: Even within the SAA, ensure the container is stored away from incompatible chemicals.

Arranging for Final Disposal

This compound must not be disposed of via sanitary sewer or regular trash. Professional disposal is mandatory.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup[1][13].

  • Provide Documentation: Supply the EHS office or disposal vendor with a copy of the Safety Data Sheet (SDS) for the compound.

  • Recommended Disposal Method: The standard and recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber [1][6][7]. This process ensures the complete breakdown of the molecule into less harmful components.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation (fume hood)[1].

  • Don PPE: Wear the full PPE as described in Section 2.

  • Contain and Absorb: For a small spill, cover with an inert absorbent material (e.g., dry sand, vermiculite).

  • Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a new, properly labeled hazardous waste container[1]. Avoid creating dust[1].

  • Decontaminate: Clean the spill area with soap and water, collecting the rinsate as hazardous waste.

  • Dispose: The spill cleanup materials are considered hazardous waste and must be disposed of following the full protocol outlined in Section 3.

Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making and procedural flow for proper disposal.

G cluster_prep Preparation & Handling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposition start Waste Generation (Unused product, contaminated labware, or spill cleanup material) ppe 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate 2. Segregate Waste at Source (Do not mix with other chemicals) ppe->segregate containerize 3. Place in Compatible Container segregate->containerize labeling 4. Label as 'HAZARDOUS WASTE' with full chemical name containerize->labeling storage 5. Store in Secondary Containment in designated Satellite Accumulation Area (SAA) labeling->storage contact_ehs 6. Contact EHS or Licensed Waste Disposal Vendor storage->contact_ehs provide_sds 7. Provide Safety Data Sheet (SDS) contact_ehs->provide_sds incineration 8. Professional Disposal (Chemical Incineration with Afterburner and Scrubber) provide_sds->incineration

Caption: Disposal workflow for tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.

References

  • MSDS of 5-Hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester. BOC Sciences.
  • tert-butyl 5-hydroxy-2-azabicyclo[2.2.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • (1S,4S)-tert-butyl 2,5-diazabicyclo(2.2.1)
  • SAFETY DATA SHEET - 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene. TCI Chemicals.
  • SAFETY DATA SHEET - 2-Azabicyclo(2,2,1)hept-5-en-3-one. Fisher Scientific.
  • SAFETY DATA SHEET - (1R,4R,6S)-tert-Butyl 6-amino-2-azabicyclo[2.2.
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • Chemical Waste Disposal Guidelines. Emory University.
  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
  • Disposal of Chemical Waste. Weizmann Institute of Science Safety Unit.
  • MSDS of tert-butyl exo-5-amino-2-azabicyclo[2.2.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

This document provides essential safety protocols for the handling, use, and disposal of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 1932042-59-5).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols for the handling, use, and disposal of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 1932042-59-5). As the toxicological properties of this compound have not been fully investigated, a precautionary approach is mandatory.[1] This guide is designed for drug development professionals and laboratory researchers to establish a robust framework for safe handling.

Core Hazard Assessment and Risk Analysis

Understanding the "why" behind safety protocols is fundamental to building a strong safety culture. Tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate and its isomers are classified with specific hazards that dictate our choice of personal protective equipment.

  • Skin Irritation (H315): The compound is known to cause skin irritation.[2][3][4] This necessitates the use of appropriate gloves and a lab coat to prevent direct contact.

  • Serious Eye Irritation (H319): There is a significant risk of serious eye irritation upon contact.[2][3][4] This makes sealed eye protection, not just standard safety glasses, a requirement.

  • Respiratory Irritation (H335): As a solid, the compound can form dust, which may cause respiratory tract irritation if inhaled.[2][3][4]

  • Harmful if Swallowed/Inhaled/In Contact with Skin (H302, H332, H312): Some sources classify similar compounds as harmful, reinforcing the need for comprehensive barrier protection.[5]

  • Incomplete Data: Crucially, a complete toxicological profile for this specific molecule is not available.[1] In research and development, we must operate under the precautionary principle: treat any compound with unknown long-term effects as potentially hazardous and ensure containment is maximized.

The Hierarchy of Controls: Beyond PPE

While this guide focuses on Personal Protective Equipment (PPE), it is the last line of defense. Its effectiveness is contingent on the prior implementation of engineering and administrative controls.

  • Engineering Controls: The primary method for containment. All handling of this compound in solid or solution form must be conducted within a certified chemical fume hood to prevent the escape of dust and aerosols.

  • Administrative Controls: These are the procedures and work practices that reduce exposure risk, such as minimizing the quantities used and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE): The final barrier between you and the chemical hazard.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound. Selection should be based on the specific task and the associated risk of exposure.

Mandatory PPE Ensemble
  • Eye and Face Protection: Use chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[1] For procedures with a higher risk of splashing (e.g., handling larger volumes, transfers), a full-face shield must be worn in addition to safety goggles.[3]

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice, but always inspect them before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately after use in accordance with laboratory practices.[1]

  • Respiratory Protection:

    • For low-dust tasks (e.g., handling pre-weighed amounts): Work must be done in a fume hood.

    • For tasks generating dust (e.g., weighing, transfers): A NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is necessary, even within a fume hood, to manage nuisance exposures. For higher levels of potential exposure, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[1]

  • Body Protection: A flame-resistant laboratory coat is required. For larger-scale operations, a chemical-resistant apron or suit may be necessary. Ensure clothing fully covers the skin.

PPE Selection Matrix by Task

This table summarizes the minimum required PPE for common laboratory tasks. Always err on the side of greater protection.

TaskEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing Solid Safety Goggles & Face ShieldNitrile Gloves (or equivalent)P95/P1 Respirator (in fume hood)Lab Coat
Preparing Solutions Safety Goggles & Face ShieldNitrile Gloves (or equivalent)Required if dust is possibleLab Coat
Running Reaction Safety GogglesNitrile Gloves (or equivalent)Not required if in closed system/hoodLab Coat
Work-up/Purification Safety Goggles & Face ShieldNitrile Gloves (or equivalent)Not required if in hoodLab Coat & Apron
Handling Waste Safety Goggles & Face ShieldNitrile Gloves (or equivalent)Not requiredLab Coat & Apron

Standard Operating Procedures (SOPs)

Step-by-Step PPE Donning Sequence
  • Wash Hands: Start with clean, dry hands.

  • Don Lab Coat: Ensure it is fully buttoned.

  • Don Respirator: If required for the task, perform a seal check.

  • Don Eye/Face Protection: Place goggles on, followed by a face shield if needed.

  • Don Gloves: Pull cuffs of gloves over the cuffs of the lab coat sleeves to create a seal.

Step-by-Step PPE Doffing (Removal) Sequence

The removal of PPE is a critical step to prevent self-contamination. The guiding principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Inspect PPE: Before removal, inspect for any visible contamination.

  • Clean Gloves: If grossly contaminated, wipe down the exterior of the gloves.

  • Remove Lab Coat & Gloves: The most common method is to remove the lab coat and gloves in a single, integrated motion.

    • Peel the lab coat away from your body, turning it inside out as you remove it.

    • As the coat is pulled down your arms, simultaneously peel off the gloves so they are contained within the inside-out sleeves of the coat.

    • Dispose of the coat and gloves in the designated hazardous waste container.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

  • Remove Face Shield/Goggles: Handle by the strap or sides, avoiding touching the front surface. Place in a designated area for decontamination.

  • Remove Respirator: Remove without touching the front of the respirator.

  • Wash Hands: Wash hands again as a final precaution.

PPE_Doffing_Workflow cluster_contaminated_zone In Contaminated Area cluster_clean_zone Exiting Area A 1. Inspect and Clean Grossly Contaminated Gloves B 2. Remove Outer Gloves (if double-gloved) A->B If applicable C 3. Remove Lab Coat (Turn inside out) B->C D 4. Remove Inner Gloves (As coat is removed or after) C->D Integrated Removal E 5. Wash Hands Thoroughly D->E F 6. Remove Eye & Face Protection (Handle by straps) E->F G 7. Remove Respirator (Handle by straps) F->G H 8. Final Hand Washing G->H

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
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